(~13~C_2_,~15~N)Glycine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(15N)azanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583952 | |
| Record name | (~13~C_2_,~15~N)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211057-02-2 | |
| Record name | (~13~C_2_,~15~N)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (13C₂,¹⁵N)Glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the isotopically labeled amino acid, (13C₂,¹⁵N)Glycine. This stable isotope-labeled compound is a critical tool in a variety of research and development applications, particularly in the fields of proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Its defined mass shift allows for its use as an internal standard for the accurate quantification of glycine and glycine-containing molecules in complex biological matrices.
Core Physicochemical Data
The fundamental physicochemical properties of (13C₂,¹⁵N)Glycine are summarized in the table below. These values are compiled from various commercial suppliers and chemical databases.
| Property | Value |
| Chemical Formula | ¹³C₂H₅¹⁵NO₂ |
| Linear Formula | H₂¹⁵N¹³CH₂¹³CO₂H[1] |
| Molecular Weight | 78.05 g/mol [1] |
| CAS Number | 211057-02-2[1] |
| Appearance | Solid[1][2] |
| Melting Point | 240 °C (decomposes)[1][2][3][4] |
| Isotopic Purity (¹³C) | ≥99 atom %[1][2] |
| Isotopic Purity (¹⁵N) | ≥98 atom %[1][2] |
| Storage Temperature | Room temperature[1] |
Experimental Protocols
Detailed experimental protocols for the characterization of (13C₂,¹⁵N)Glycine are crucial for ensuring the quality and reliability of research data. Below are generalized methodologies for determining key physicochemical parameters.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity. For amino acids, which may decompose at high temperatures, a carefully controlled procedure is necessary.
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Apparatus: Digital melting point apparatus, capillary tubes.
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Procedure:
-
A small, dry sample of (13C₂,¹⁵N)Glycine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The temperature is ramped up quickly to about 15-20 °C below the expected melting point (240 °C).
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The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
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The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For glycine, decomposition is observed at the melting point.
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Molecular Weight Verification by Mass Spectrometry
Mass spectrometry is the definitive technique for confirming the molecular weight and isotopic incorporation of labeled compounds.
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Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Sample Preparation:
-
A stock solution of (13C₂,¹⁵N)Glycine is prepared in a suitable solvent (e.g., deionized water or a mixture of water and a volatile organic solvent like acetonitrile or methanol).
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The stock solution is further diluted to an appropriate concentration for mass spectrometric analysis (typically in the low µg/mL to ng/mL range).
-
-
Analysis:
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The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography.
-
Data is acquired in positive or negative ion mode, depending on which provides a better signal for the analyte.
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The resulting mass spectrum is analyzed for the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the theoretical mass of (13C₂,¹⁵N)Glycine. The high-resolution capabilities of the instrument allow for the differentiation of the isotopically labeled compound from its unlabeled counterpart.
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Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique to determine the isotopic enrichment of ¹³C and ¹⁵N.
-
Instrumentation: High-field NMR spectrometer equipped with probes capable of detecting ¹³C and ¹⁵N.
-
Sample Preparation:
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A sufficient amount of (13C₂,¹⁵N)Glycine is dissolved in a deuterated solvent (e.g., D₂O).
-
-
¹³C NMR Analysis:
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A proton-decoupled ¹³C NMR spectrum is acquired.
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The presence of signals corresponding to the two carbon atoms of glycine should be observed. The high level of ¹³C enrichment will result in strong signals.
-
The absence or very low intensity of signals at the chemical shifts corresponding to natural abundance ¹²C-glycine confirms high isotopic purity.
-
-
¹⁵N NMR Analysis:
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A proton-decoupled ¹⁵N NMR spectrum is acquired.
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A signal corresponding to the nitrogen atom in glycine will be observed.
-
Comparison of the integral of the ¹⁵N signal to any residual ¹⁴N signal (which is typically not directly observed but its absence is inferred) confirms the high level of ¹⁵N enrichment.
-
Solubility Assessment
Determining the solubility of (13C₂,¹⁵N)Glycine in various solvents is important for its application in different experimental setups.
-
Procedure:
-
A known volume of the solvent of interest (e.g., water, buffer, ethanol) is placed in a vial at a controlled temperature.
-
Small, pre-weighed amounts of (13C₂,¹⁵N)Glycine are incrementally added to the solvent.
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After each addition, the mixture is vigorously agitated and visually inspected for complete dissolution.
-
The process is continued until the addition of the solid results in a saturated solution with undissolved solute remaining.
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The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL). Based on the properties of unlabeled glycine, (13C₂,¹⁵N)Glycine is expected to be soluble in water and sparingly soluble in ethanol.[5]
-
Applications and Workflows
(13C₂,¹⁵N)Glycine is extensively used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a powerful technique for quantitative proteomics. The workflow below illustrates the use of isotopically labeled amino acids in a typical SILAC experiment.
Caption: SILAC experimental workflow using (13C2,15N)Glycine.
References
A Technical Guide to the Synthesis and Purification of (13C2,15N)Glycine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for doubly labeled (13C2,15N)Glycine. This isotopically labeled amino acid is a critical tool in a variety of research applications, including metabolic studies, protein structure determination by nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in quantitative mass spectrometry-based proteomics. This document outlines a detailed synthetic protocol based on the Strecker synthesis, followed by robust purification procedures to ensure high chemical and isotopic purity.
Synthesis of (13C2,15N)Glycine via Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the synthesis of amino acids. For the production of (13C2,15N)Glycine, isotopically labeled precursors are utilized. The overall reaction involves the treatment of a labeled aldehyde with a labeled cyanide and ammonia source, followed by hydrolysis of the resulting aminonitrile.
A viable pathway for the synthesis of (13C2,15N)Glycine involves the use of [13C]formaldehyde and [13C]potassium cyanide as the sources for the two 13C atoms, and [15N]ammonium chloride as the source of the 15N atom.
Experimental Protocol: Strecker Synthesis
Materials:
-
[13C]Formaldehyde (37 wt. % in H₂O)
-
[13C]Potassium cyanide (K¹³CN)
-
[15N]Ammonium chloride (¹⁵NH₄Cl)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
Procedure:
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, a solution of [15N]ammonium chloride (¹⁵NH₄Cl) in deionized water is prepared.
-
To this solution, [13C]potassium cyanide (K¹³CN) is added, followed by the slow addition of [13C]formaldehyde at a controlled temperature (typically 0-5 °C) with constant stirring.
-
The reaction mixture is stirred for several hours at room temperature to allow for the formation of the intermediate α-aminoacetonitrile ([¹³C₂-¹⁵N]aminoacetonitrile).
-
-
Hydrolysis to (13C2,15N)Glycine:
-
The reaction mixture containing the α-aminoacetonitrile is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours. This step converts the nitrile group to a carboxylic acid.
-
After hydrolysis, the solution is cooled, and any unreacted starting materials or byproducts are removed by extraction with diethyl ether.
-
The aqueous layer, containing the hydrochloride salt of (13C2,15N)Glycine, is then neutralized with a base, such as sodium hydroxide, to a pH of approximately 6.0 to precipitate the free amino acid.
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The logical workflow for the Strecker synthesis of (13C2,15N)Glycine is illustrated in the following diagram.
Caption: Strecker Synthesis Workflow for (13C2,15N)Glycine.
Purification of (13C2,15N)Glycine
Purification of the synthesized (13C2,15N)Glycine is crucial to remove unreacted starting materials, inorganic salts, and other byproducts. A multi-step purification process involving ion-exchange chromatography followed by crystallization is highly effective in achieving high purity.
Experimental Protocol: Purification
Part A: Ion-Exchange Chromatography
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Resin Preparation: A strong cation exchange resin (e.g., Dowex 50W-X8) is packed into a chromatography column and washed thoroughly with deionized water, followed by regeneration with HCl and subsequent washing until the eluent is neutral.
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Sample Loading: The crude (13C2,15N)Glycine solution is adjusted to an acidic pH (around 2-3) and loaded onto the prepared cation exchange column. Glycine binds to the resin while anionic and neutral impurities pass through.
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Washing: The column is washed with deionized water to remove any remaining unbound impurities.
-
Elution: The bound (13C2,15N)Glycine is eluted from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH). Fractions are collected and monitored for the presence of the amino acid using a suitable method such as thin-layer chromatography (TLC) with ninhydrin staining.
Part B: Crystallization
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Concentration: The fractions containing the purified (13C2,15N)Glycine are pooled and the aqueous ammonia is removed by rotary evaporation under reduced pressure.
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Crystallization: The resulting concentrated aqueous solution of glycine is then treated with a water-miscible organic solvent, such as methanol or ethanol, to induce crystallization. The addition of the organic solvent decreases the solubility of glycine, leading to its precipitation.[1][2] The solution is cooled to further promote crystal formation.
-
Isolation and Drying: The crystalline (13C2,15N)Glycine is collected by filtration, washed with a small amount of the cold organic solvent, and dried under vacuum to yield the final high-purity product.
The workflow for the purification of (13C2,15N)Glycine is depicted in the diagram below.
Caption: Purification Workflow for (13C2,15N)Glycine.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of (13C2,15N)Glycine. Yields and purity levels can vary based on reaction scale and specific conditions.
| Parameter | Value | Notes |
| Synthesis | ||
| Starting Material Molar Ratio | 1:1:1.2 ([¹³C]HCHO:[¹³C]KCN:[¹⁵N]NH₄Cl) | A slight excess of the ammonia source is often used to drive the reaction to completion. |
| Reaction Yield (crude) | 60-75% | Based on the limiting reagent, [13C]Formaldehyde. |
| Purification | ||
| Recovery from Ion-Exchange | >90% | |
| Recovery from Crystallization | >85% | Yield can be optimized by controlling the rate of solvent addition and cooling.[1][2] |
| Final Product | ||
| Chemical Purity | >99% | Determined by HPLC or NMR. |
| Isotopic Enrichment (¹³C) | >99 atom % | Determined by Mass Spectrometry. |
| Isotopic Enrichment (¹⁵N) | >99 atom % | Determined by Mass Spectrometry. |
Quality Control and Analysis
The final product should be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity. The absence of signals from unlabeled glycine confirms high isotopic enrichment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule and to quantify the level of isotopic enrichment for both ¹³C and ¹⁵N.
This technical guide provides a foundational understanding of the synthesis and purification of (13C2,15N)Glycine. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources, always adhering to appropriate safety precautions when handling hazardous reagents such as potassium cyanide.
References
(13C2,15N)Glycine in Metabolic Pathway Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of the stable isotope-labeled amino acid, (13C2,15N)Glycine, in the elucidation of metabolic pathways. The use of stable isotope tracers is a powerful technique for understanding the complexities of cellular metabolism, and (13C2,15N)Glycine is a versatile tool for probing a variety of critical biochemical routes.[1][2][3] By tracing the fate of the labeled carbon and nitrogen atoms, researchers can gain quantitative insights into metabolic fluxes, identify pathway bottlenecks, and discover potential therapeutic targets.[4]
Core Concepts in Glycine Metabolism
Glycine is a non-essential amino acid that serves as a central building block for numerous vital biomolecules. It is integral to the synthesis of proteins, purines, glutathione, and heme.[5] Furthermore, glycine is a key player in one-carbon (1C) metabolism through its interconversion with serine, a process that is fundamental for nucleotide synthesis and methylation reactions.[6][7][8] Dysregulation of glycine metabolism has been implicated in various diseases, including cancer, making it a significant area of investigation for drug development.[5][9]
Applications of (13C2,15N)Glycine Tracing
Stable isotope tracing with (13C2,15N)Glycine allows for the precise tracking of its metabolic fate. The dual labeling of both carbon and nitrogen atoms provides a more detailed picture of how glycine contributes to various biosynthetic pathways.
One-Carbon Metabolism and Serine Interconversion
A primary metabolic fate of glycine is its reversible conversion to serine, catalyzed by serine hydroxymethyltransferase (SHMT).[10] This reaction is a cornerstone of 1C metabolism, as it generates 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a crucial one-carbon donor for the synthesis of purines and thymidylate.[8][11] (13C2,15N)Glycine can be used to quantify the flux through this pathway and assess the relative contributions of glycine and other sources to the one-carbon pool.
De Novo Purine Synthesis
Glycine is directly incorporated into the purine ring during de novo synthesis.[9][12] The entire glycine molecule (C4, C5, and N7) is integrated into the purine structure. By using (13C2,15N)Glycine, researchers can trace its incorporation into purine nucleotides like AMP and GMP, providing a direct measure of de novo purine biosynthesis rates.[12][13] This is particularly relevant in cancer research, as rapidly proliferating cells often exhibit an increased demand for nucleotides and upregulate this pathway.[9][14]
Glutathione Synthesis
Glutathione (GSH), a major cellular antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine.[9] (13C2,15N)Glycine can be used to trace its incorporation into the GSH pool, allowing for the quantification of glutathione synthesis rates and providing insights into cellular redox homeostasis.
Quantitative Data from (13C2,15N)Glycine Tracing Studies
The following tables summarize representative quantitative data from studies utilizing (13C2,15N)Glycine and other glycine isotopes to investigate metabolic fluxes.
| Parameter | Value | Experimental System | Reference |
| Whole Body Glycine Flux | 463 ± 55 µmol/(kg·h) | Healthy human volunteers (fed state) | [10] |
| Glycine to Serine Flux (via SHMT) | 193 ± 28 µmol/(kg·h) | Healthy human volunteers (fed state) | [10] |
| Glycine Decarboxylation (via GCS) | 190 ± 41 µmol/(kg·h) | Healthy human volunteers (fed state) | [10] |
| Contribution of Glycine Flux to Serine Synthesis | 41% | Healthy human volunteers (fed state) | [10] |
| Contribution of GCS to Glycine Flux | 39 ± 6% | Healthy human volunteers (fed state) | [10] |
Table 1: Glycine Metabolic Fluxes in Humans. This table presents key metabolic fluxes related to glycine metabolism as determined by stable isotope tracing studies in healthy individuals. Data is synthesized from published findings.
| Cell Line | Condition | [15N]Glycine Incorporation into AMP (%) | [15N]Glycine Incorporation into GMP (%) | Reference |
| HeLa | Purine-depleted | Increased | Increased | [12][13] |
| HeLa | Purine-rich | Baseline | Baseline | [12][13] |
| LOX IMVI (rapidly proliferating) | Standard | Significant | Significant | [9] |
| A498 (slowly proliferating) | Standard | Limited | Limited | [9] |
Table 2: Relative Incorporation of Labeled Glycine into Purine Nucleotides. This table illustrates the differential incorporation of labeled glycine into purine nucleotides under varying conditions and in different cancer cell lines, highlighting the increased reliance on de novo synthesis in rapidly proliferating cells and under purine-depleted conditions. Data is synthesized from published findings.
Experimental Protocols
The following are detailed methodologies for key experiments involving (13C2,15N)Glycine tracing.
Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells
This protocol outlines the general procedure for tracing the metabolic fate of (13C2,15N)Glycine in cultured mammalian cells.
1. Cell Culture and Labeling:
- Culture cells of interest to mid-log phase in standard growth medium.
- For the labeling experiment, replace the standard medium with a labeling medium containing (13C2,15N)Glycine. The standard glycine is completely replaced with the labeled glycine. The concentration of labeled glycine should be the same as in the standard medium.
- Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.[15]
2. Metabolite Extraction:
- At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol, to the culture dish.[16]
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
- Collect the supernatant containing the polar metabolites.
3. Sample Preparation for Mass Spectrometry:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for analysis (e.g., 50% acetonitrile).
4. LC-MS/MS Analysis:
- Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[16]
- Separate metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
- Acquire data in a full scan mode or using a targeted approach (e.g., selected reaction monitoring) to detect the mass isotopologues of downstream metabolites of glycine.
5. Data Analysis:
- Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
- Calculate the mass isotopologue distributions (MIDs) for metabolites of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[17]
- Use the MIDs to determine the fractional contribution of (13C2,15N)Glycine to the synthesis of downstream metabolites and to calculate metabolic fluxes.
Protocol 2: In Vivo Stable Isotope Infusion in Animal Models
This protocol describes a general workflow for in vivo tracing experiments using (13C2,15N)Glycine in a mouse model.
1. Animal Preparation:
- Acclimate the animals to the experimental conditions.
- For some studies, fasting the animals for a defined period (e.g., 6-12 hours) may be necessary to reduce background levels of unlabeled metabolites.[18]
2. Tracer Administration:
- Administer (13C2,15N)Glycine via a suitable route, such as intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage.[16][19]
- A common approach is a bolus injection followed by a continuous infusion to achieve and maintain a steady-state enrichment of the tracer in the plasma.[20]
3. Sample Collection:
- Collect blood samples at various time points during the infusion to monitor the plasma enrichment of the tracer.
- At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest.
- Immediately freeze the tissues in liquid nitrogen to quench metabolism.
4. Metabolite Extraction from Tissues:
- Homogenize the frozen tissue samples in a pre-chilled extraction solvent (e.g., 80% methanol).
- Follow a similar procedure as described in Protocol 1 for metabolite extraction and sample preparation.
5. LC-MS/MS Analysis and Data Interpretation:
- Analyze the tissue extracts and plasma samples using LC-MS/MS to determine the enrichment of labeled glycine and its downstream metabolites.
- Perform data analysis as described in Protocol 1 to determine in vivo metabolic fluxes.
Visualizations
The following diagrams illustrate key metabolic pathways involving glycine and a typical experimental workflow for stable isotope tracing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment [mdpi.com]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. f1000research.com [f1000research.com]
- 20. benchchem.com [benchchem.com]
Principles of using stable isotope tracers in biomedical research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stable isotope tracers are powerful tools in biomedical research, offering a window into the dynamic processes of living systems. By introducing molecules labeled with non-radioactive, heavy isotopes, researchers can track metabolic pathways, quantify fluxes, and understand the mechanisms of disease and drug action with high precision. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using stable isotope tracers.
Core Principles of Stable Isotope Labeling
The fundamental principle of stable isotope labeling lies in the use of isotopes that are chemically identical to their naturally abundant counterparts but differ in mass due to an increased number of neutrons.[1] Common stable isotopes used in biomedical research include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O).[2][3] These isotopes can be incorporated into molecules of interest, creating "heavy" labeled compounds that can be distinguished from their "light" endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5]
This mass difference allows researchers to trace the journey of the labeled molecule through various biochemical reactions and metabolic pathways.[6] Since the labeled and unlabeled molecules are treated identically by enzymes and cellular machinery, their relative abundance provides a direct measure of metabolic rates and pathway contributions.[7] This technique is particularly valuable for studying the dynamics of metabolism, something that cannot be achieved by simply measuring metabolite concentrations.[8]
Stable isotope labeling is a safe and effective method for in vivo studies in humans as the isotopes are non-radioactive.[9] This has made it an invaluable tool in clinical research and drug development for assessing pharmacokinetics, pharmacodynamics, and metabolic effects of new therapeutic agents.[10][11]
Key Applications in Biomedical Research
The applications of stable isotope tracers are vast and continue to expand. Some of the key areas include:
-
Metabolic Flux Analysis (MFA): MFA uses stable isotope tracers to quantify the rates of metabolic reactions within a network.[7][12] By measuring the incorporation of isotopes into downstream metabolites, researchers can build models of cellular metabolism and understand how it is altered in disease states like cancer or in response to drug treatment.[13]
-
Protein Turnover Studies: Stable isotopes are used to measure the rates of protein synthesis and breakdown.[14] This is crucial for understanding muscle physiology, disease-related atrophy, and the anabolic effects of nutritional interventions or therapeutic agents.[15]
-
Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs.[4][6] This provides critical information for drug development, including identifying metabolites and determining clearance rates.[16]
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use amino acids labeled with heavy isotopes to quantify changes in protein abundance between different cell populations.[3][17] This is a powerful method for identifying proteins that are up- or down-regulated in response to a stimulus.
Data Presentation: Isotope Characteristics and Common Tracers
The choice of stable isotope tracer is critical and depends on the specific metabolic pathway being investigated.[18] The following table summarizes the properties of commonly used stable isotopes.
| Stable Isotope | Natural Abundance (%) | Common Labeled Molecules | Key Applications |
| Carbon-13 (¹³C) | 1.1 | [U-¹³C]-Glucose, [U-¹³C]-Glutamine, ¹³C-Amino Acids | Central carbon metabolism, glycolysis, TCA cycle, pentose phosphate pathway |
| Nitrogen-15 (¹⁵N) | 0.37 | ¹⁵N-Glutamine, ¹⁵N-Amino Acids, ¹⁵N-Thymidine | Amino acid metabolism, nucleotide biosynthesis, protein synthesis and turnover |
| Deuterium (²H or D) | 0.015 | Deuterated water (D₂O), ²H-Glucose, ²H-Fatty Acids | De novo lipogenesis, glucose metabolism, protein turnover, measuring total body water |
| Oxygen-18 (¹⁸O) | 0.2 | ¹⁸O-Water, ¹⁸O₂ | ATP synthesis, oxidative stress, enzymatic reaction mechanisms |
Experimental Protocols
Detailed and meticulous experimental design is paramount for successful stable isotope tracing studies. Below are generalized protocols for two common applications.
Protocol 1: ¹³C-Glucose Tracing in Cell Culture for Metabolic Flux Analysis
This protocol outlines the general steps for using uniformly labeled ¹³C-glucose to trace central carbon metabolism in cultured cells.
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Media Preparation: Prepare a labeling medium by supplementing glucose-free medium with [U-¹³C]-glucose and dialyzed fetal bovine serum (to minimize unlabeled glucose).
-
Isotope Labeling:
-
Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.
-
Replace the standard medium with the pre-warmed ¹³C-glucose labeling medium.
-
Incubate the cells for a predetermined time course to allow for the incorporation of the label into downstream metabolites.
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the samples to determine the mass isotopologue distribution of downstream metabolites.
-
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol describes the basic workflow for quantitative proteomics using SILAC.
-
Cell Line Selection and Adaptation:
-
Choose a cell line that is auxotrophic for the amino acids to be labeled (typically arginine and lysine).
-
Culture the cells for several passages in SILAC medium containing either "light" (unlabeled) or "heavy" (e.g., ¹³C₆-¹⁵N₄-Arginine and ¹³C₆-¹⁵N₂-Lysine) amino acids to ensure complete incorporation of the labeled amino acids into the proteome.
-
-
Experimental Treatment:
-
Once fully labeled, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment), while the "light" labeled cells serve as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in each lysate.
-
-
Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the heavy isotope label.
-
-
Data Analysis:
-
The ratio of the signal intensities of the heavy and light peptide pairs is used to determine the relative abundance of the corresponding protein in the two samples.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex relationships in stable isotope tracing experiments.
Caption: General experimental workflow for a stable isotope tracing study.
References
- 1. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 10. prosciento.com [prosciento.com]
- 11. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to (¹³C₂,¹⁵N)Glycine for Protein Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope-labeled amino acid, (¹³C₂,¹⁵N)Glycine, in the study of protein turnover. This powerful tool offers a robust method for quantifying the dynamic processes of protein synthesis and degradation, providing critical insights for basic research and therapeutic development.
Introduction to Protein Turnover and Stable Isotope Labeling
Protein turnover is a fundamental biological process involving the continuous synthesis and degradation of proteins. This dynamic equilibrium is essential for cellular maintenance, adaptation to physiological changes, and removal of damaged proteins. Dysregulation of protein turnover is implicated in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.
Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone for accurately measuring protein turnover rates in vivo.[1] By introducing non-radioactive, heavy isotopes of elements like carbon (¹³C) and nitrogen (¹⁵N) into amino acids, researchers can trace their incorporation into newly synthesized proteins. (¹³C₂,¹⁵N)Glycine is a particularly useful tracer due to glycine's roles in various metabolic pathways.
The primary advantage of using a dual-labeled amino acid like (¹³C₂,¹⁵N)Glycine is the ability to simultaneously trace the carbon skeleton and the amino group, providing a more detailed picture of metabolic fluxes. This guide will delve into the principles, experimental protocols, data analysis, and applications of using (¹³C₂,¹⁵N)Glycine for protein turnover studies.
Principles of Metabolic Labeling with (¹³C₂,¹⁵N)Glycine
The core principle of using (¹³C₂,¹⁵N)Glycine for protein turnover studies is the introduction of this "heavy" amino acid into a biological system. As new proteins are synthesized, they will incorporate the labeled glycine. The rate of incorporation is directly proportional to the rate of protein synthesis.
Over time, the enrichment of the labeled glycine in the proteome can be measured using mass spectrometry. By analyzing the ratio of heavy (labeled) to light (unlabeled) peptides derived from a specific protein, its synthesis and degradation rates can be calculated.
Several experimental designs can be employed, with the "pulse-chase" and "primed, constant infusion" methods being the most common for in vivo studies.
-
Pulse-Chase: The system is first "pulsed" with the labeled amino acid for a specific duration, followed by a "chase" with an unlabeled version. The rate of disappearance of the heavy label provides a measure of protein degradation.
-
Primed, Constant Infusion: This method involves an initial bolus (prime) of the labeled amino acid to rapidly achieve a steady-state concentration in the precursor pool, followed by a continuous infusion at a lower rate.[2] This approach is particularly useful for measuring whole-body protein turnover.[2]
Experimental Design and Protocols
A well-designed experiment is crucial for obtaining reliable protein turnover data. The following sections outline a typical experimental workflow for a primed, constant infusion study using (¹³C₂,¹⁵N)Glycine in a clinical research setting, adapted from similar studies with labeled glycine.[2][3]
Subject Preparation and Tracer Administration
Prior to the infusion, subjects should fast overnight to achieve a basal metabolic state. A primed, constant infusion of (¹³C₂,¹⁵N)Glycine is then administered intravenously. The priming dose is calculated to rapidly equilibrate the tracer in the body's free amino acid pool, while the constant infusion maintains this steady state.
The following diagram illustrates the general workflow of a primed, constant infusion experiment.
References
- 1. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracer priming in human protein turnover studies with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
(13C2,15N)Glycine as a Tracer in CNS Inhibitory Neurotransmitter Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope-labeled amino acid, (13C2,15N)Glycine, as a tracer in the investigation of central nervous system (CNS) inhibitory neurotransmitter metabolism. This powerful tool enables the precise tracking of glycine's metabolic fate, offering critical insights into the synthesis and turnover of the primary inhibitory neurotransmitters, γ-aminobutyric acid (GABA) and glycine itself. This guide details experimental protocols, presents quantitative data in a structured format, and visualizes key metabolic and experimental workflows.
Introduction to (13C2,15N)Glycine as a Metabolic Tracer
Stable isotope tracers have become indispensable in metabolic research, allowing for the dynamic analysis of biochemical pathways in vivo and in vitro without the concerns associated with radioactive isotopes. (13C2,15N)Glycine is a particularly valuable tracer for neuroscience research due to glycine's central role in CNS metabolism. Not only is glycine a major inhibitory neurotransmitter in the spinal cord and brainstem, but it also serves as a precursor for other critical molecules, including serine, which can then be further metabolized.[1][2] The dual labeling with two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom allows for the simultaneous tracking of both the carbon skeleton and the amino group of glycine as they are incorporated into downstream metabolites. This enables researchers to elucidate the contributions of glycine to the synthesis of GABA and to quantify the turnover rates of these inhibitory neurotransmitters, providing a deeper understanding of synaptic transmission and its regulation in health and disease.
Metabolic Pathways of Glycine and GABA in the CNS
The metabolism of glycine and its conversion to other neurotransmitters is a complex process involving several key enzymatic steps. Understanding these pathways is crucial for interpreting the data obtained from tracer studies using (13C2,15N)Glycine.
Glycine Metabolism and the Glycine Cleavage System
Glycine's primary route of synthesis in the CNS is from serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT).[1] Conversely, glycine can be degraded by the glycine cleavage system (GCS), a mitochondrial enzyme complex that breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate.
The Glycine-Serine-GABA Pathway
A key area of investigation is the metabolic flux from glycine to GABA. This pathway involves the conversion of glycine to serine, which can then be metabolized to produce intermediates of the tricarboxylic acid (TCA) cycle. Glutamate, the precursor to GABA, is synthesized from the TCA cycle intermediate α-ketoglutarate. Therefore, the ¹³C and ¹⁵N labels from (13C2,15N)Glycine can be traced through serine and into the glutamate and GABA pools, allowing for the quantification of this metabolic route.
The following diagram illustrates the central metabolic pathways involved in the conversion of glycine and its contribution to the synthesis of GABA.
Experimental Protocols
The successful application of (13C2,15N)Glycine as a tracer requires meticulous experimental design and execution. This section outlines key protocols for in vivo and in vitro studies, as well as sample preparation for analysis.
In Vivo Administration and Sample Collection
3.1.1. Tracer Administration
For in vivo studies in animal models, (13C2,15N)Glycine can be administered via intravenous infusion. The infusion protocol should be designed to achieve a steady-state enrichment of the tracer in the plasma and brain. A primed, constant infusion is often employed to rapidly reach and then maintain a stable isotope enrichment.[3]
3.1.2. In Vivo Microdialysis
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely moving animals. This method allows for the collection of neurotransmitters and their metabolites over time, providing a dynamic view of neurotransmitter turnover.
The following diagram outlines the general workflow for an in vivo microdialysis experiment.
In Vitro Studies with Primary Neuronal Cultures
Primary neuronal cultures provide a controlled environment to study neurotransmitter metabolism at the cellular level.
3.2.1. Primary Neuronal Culture Preparation
Detailed protocols for the isolation and culture of cortical and hippocampal neurons are widely available and should be followed to ensure healthy and viable cell populations.[4][5][6][7][8] These protocols typically involve the dissection of embryonic brain tissue, enzymatic digestion, and plating of dissociated neurons onto coated culture dishes.
3.2.2. Tracer Incubation and Sample Collection
Once the neuronal cultures are established, the growth medium is replaced with a medium containing a known concentration of (13C2,15N)Glycine. The cells are incubated for a defined period, after which the medium and cell lysates are collected for analysis.
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical for accurate and reproducible analysis of labeled metabolites by mass spectrometry.
3.3.1. Brain Tissue Extraction
For in vivo studies where brain tissue is collected, rapid inactivation of enzymes is crucial to prevent post-mortem changes in metabolite levels.[9] This is typically achieved by snap-freezing the tissue in liquid nitrogen immediately after dissection. Metabolites are then extracted from the homogenized tissue using a variety of solvent systems, such as methanol/water/chloroform or acetonitrile/water mixtures.[10][11][12]
3.3.2. Protein Hydrolysis and Amino Acid Derivatization for GC-MS
For the analysis of amino acid enrichment from protein-bound pools, acid hydrolysis is performed to liberate individual amino acids.[13] The resulting amino acid mixture is then derivatized to make the molecules volatile for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization method is the formation of N-acetyl methyl esters.[13]
Table 1: Protocol for Protein Hydrolysis and Amino Acid Derivatization
| Step | Procedure |
| 1. Protein Hydrolysis | Homogenized brain tissue is subjected to acid hydrolysis with 6 M HCl at 150°C for 70 minutes under a nitrogen atmosphere to liberate amino acids.[13] |
| 2. Lipid Removal | A mixture of heptane and chloroform is added to the acid hydrolysate to remove lipids. The organic layer is discarded.[13] |
| 3. Drying | The samples are dried under a stream of nitrogen. |
| 4. Esterification | Acidified methanol is added, and the sample is heated at 100°C for 1 hour to form methyl esters.[13] |
| 5. Acetylation | A mixture of acetic anhydride, trimethylamine, and acetone is added and heated at 60°C for 10 minutes to form N-acetyl derivatives.[13] |
| 6. Extraction | The N-acetyl methyl esters are extracted into ethyl acetate. The aqueous phase is discarded.[13] |
| 7. Final Preparation | The ethyl acetate is evaporated, and the sample is reconstituted in a suitable solvent for GC-MS analysis.[13] |
Analytical Techniques
The analysis of (13C2,15N)Glycine and its labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
MS is a highly sensitive and specific technique for detecting and quantifying isotopically labeled molecules. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used.
4.1.1. LC-MS/MS for Neurotransmitter Analysis
LC-MS/MS is well-suited for the analysis of underivatized amino acids in complex biological samples like brain microdialysates.[14][15] The separation of analytes by liquid chromatography followed by detection with a triple quadrupole mass spectrometer allows for the specific and sensitive quantification of glycine, GABA, and their isotopologues.
4.1.2. GC-MS for Amino Acid Enrichment
GC-MS is often used for the analysis of derivatized amino acids to determine the enrichment of ¹³C and ¹⁵N in specific metabolites.[13][16][17][18] The fragmentation patterns of the derivatized amino acids in the mass spectrometer provide information about the positional labeling of the isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that can be used to measure the enrichment of ¹³C and ¹⁵N in metabolites in intact tissues or cell extracts. While less sensitive than MS, NMR provides detailed information about the specific carbon and nitrogen atoms that are labeled, which is invaluable for elucidating metabolic pathways.
Quantitative Data and Metabolic Flux Analysis
The data obtained from tracer experiments with (13C2,15N)Glycine can be used to calculate various metabolic parameters, including neurotransmitter turnover rates and metabolic fluxes.
Neurotransmitter Turnover Rates
The rate of incorporation of the stable isotope label into the product pool (e.g., GABA) and the rate of disappearance of the label after the cessation of tracer administration can be used to calculate the turnover rate of the neurotransmitter.
Table 2: Representative Turnover Rates of Amino Acid Neurotransmitters in Rat Cerebellum
| Amino Acid | Turnover Rate (nmol/mg protein/h) |
| Aspartate | 10.5 |
| GABA | 26.3 |
| Glutamate | 49.8 |
| Glycine | 3.8 |
| Alanine | 2.5 |
| Serine | 2.1 |
| Data adapted from Freeman et al. (1983). Note: These values were determined using a different tracer ([U-¹⁴C]glucose) but provide an example of the type of quantitative data that can be obtained.[19] |
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a computational approach that uses the isotopic labeling patterns of multiple metabolites to quantify the rates (fluxes) of all reactions in a metabolic network.[20][21][22] By applying MFA to data from (13C2,15N)Glycine tracer studies, researchers can obtain a comprehensive and quantitative understanding of the metabolic pathways involved in inhibitory neurotransmitter synthesis and degradation.
Table 3: Glycine Flux and Decarboxylation Rates in Healthy Humans
| Parameter | Rate (μmol/kg/h) |
| Total Glycine Flux | 463 ± 55 |
| Serine Synthesis from Glycine | 193 ± 28 |
| Glycine Decarboxylation | 190 ± 41 |
| Data from Lamers et al. (2007) using [1,2-¹³C₂]glycine tracer. These values represent whole-body metabolism.[3] |
Conclusion
(13C2,15N)Glycine is a powerful and versatile tracer for investigating the metabolism of CNS inhibitory neurotransmitters. By combining in vivo and in vitro experimental approaches with advanced analytical techniques such as mass spectrometry and NMR spectroscopy, researchers can gain unprecedented insights into the dynamic processes of GABA and glycine synthesis and turnover. The detailed protocols and quantitative data presented in this guide provide a foundation for the design and implementation of tracer studies aimed at understanding the role of inhibitory neurotransmission in brain function and disease. The continued application of this technology holds great promise for the identification of novel therapeutic targets for a range of neurological and psychiatric disorders.
References
- 1. acnp.org [acnp.org]
- 2. GABA and Glycine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Culture of mouse/rat primary neurons [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Setting standards for brain collection procedures in metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 14. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scholars@Duke publication: Turnover rates of amino acid neurotransmitters in regions of rat cerebellum. [scholars.duke.edu]
- 20. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Mass Shift and Isotopic Enrichment of (¹³C₂,¹⁵N)Glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of (¹³C₂,¹⁵N)Glycine, a stable isotope-labeled amino acid crucial for modern quantitative proteomics, metabolomics, and drug development research. This document details the mass shift and isotopic enrichment of this compound, offers in-depth experimental protocols, and visualizes key metabolic pathways and experimental workflows.
Core Concepts: Mass Shift and Isotopic Enrichment
Stable isotope labeling is a powerful technique that utilizes the incorporation of non-radioactive heavy isotopes into molecules to trace their metabolic fate and quantify their abundance. (¹³C₂,¹⁵N)Glycine is a synthetically produced version of the amino acid glycine where the two carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).
Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule, expressed as an atom percentage. Commercially available (¹³C₂,¹⁵N)Glycine typically has high isotopic enrichment, often exceeding 98-99% for each labeled atom. This high purity is critical for minimizing isotopic interference and ensuring accurate quantification in mass spectrometry-based analyses.
The Mass Shift is the difference in mass between the isotopically labeled molecule and its natural, unlabeled counterpart. This mass difference allows for the simultaneous detection and differentiation of the "heavy" (labeled) and "light" (unlabeled) forms of glycine-containing peptides or metabolites in a mass spectrometer.
Quantitative Data Summary
The precise mass shift of (¹³C₂,¹⁵N)Glycine is calculated based on the exact masses of the most abundant stable isotopes. The following tables summarize the key quantitative data.
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
| ¹H | 1.007825 | 99.985 |
| ¹²C | 12.000000 | 98.89 |
| ¹³C | 13.003355 | 1.11 |
| ¹⁴N | 14.003074 | 99.634 |
| ¹⁵N | 15.000109 | 0.366 |
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| Unlabeled Glycine | C₂H₅NO₂ | 75.03203 |
| (¹³C₂,¹⁵N)Glycine | ¹³C₂H₅¹⁵NO₂ | 78.03884 |
| Mass Shift | +3.00681 |
Note: The monoisotopic mass is calculated using the exact masses of the most abundant isotopes.
Experimental Protocols
The use of (¹³C₂,¹⁵N)Glycine is central to several advanced experimental techniques. Below are detailed protocols for its application in metabolic labeling for quantitative proteomics (SILAC) and metabolomics.
Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used method for the in vivo incorporation of labeled amino acids into proteins for quantitative mass spectrometry.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine, L-arginine, and L-glycine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" amino acids: unlabeled L-lysine, L-arginine, and L-glycine
-
"Heavy" amino acids: (¹³C₂,¹⁵N)Glycine (and typically ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine for comprehensive labeling)
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for in-solution or in-gel protein digestion (DTT, iodoacetamide, trypsin)
-
C18 solid-phase extraction (SPE) cartridges for peptide desalting
Procedure:
-
Media Preparation:
-
Prepare "light" SILAC medium by supplementing the amino acid-deficient base medium with unlabeled L-lysine, L-arginine, and L-glycine to their normal concentrations. Add 10% dFBS.
-
Prepare "heavy" SILAC medium by supplementing the base medium with the corresponding heavy isotope-labeled amino acids, including (¹³C₂,¹⁵N)Glycine. Add 10% dFBS.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.
-
Subculture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome. The efficiency of incorporation can be checked by mass spectrometry of a small cell lysate sample.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells from both "light" and "heavy" populations.
-
Lyse the cells using an appropriate lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay or similar method.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
Reduce the disulfide bonds in the mixed protein sample with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using a protease such as trypsin.
-
-
Peptide Desalting and Preparation for Mass Spectrometry:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 SPE cartridge.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
Reconstitute the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, with the mass difference corresponding to the number of incorporated labeled amino acids.
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.
-
These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.
-
Protocol for Metabolic Labeling with (¹³C₂,¹⁵N)Glycine for Metabolomics
This protocol outlines the procedure for tracing the incorporation of (¹³C₂,¹⁵N)Glycine into downstream metabolites.
Materials:
-
Adherent mammalian cells
-
Culture medium with a defined composition
-
(¹³C₂,¹⁵N)Glycine
-
Methanol, chloroform, and water (all HPLC or MS grade)
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates and allow them to attach and grow to the desired confluency.
-
-
Isotope Labeling:
-
Remove the standard culture medium and replace it with a medium containing a known concentration of (¹³C₂,¹⁵N)Glycine.
-
Incubate the cells for a specific time course to allow for the metabolic incorporation of the labeled glycine.
-
-
Metabolite Extraction:
-
At the end of the incubation period, rapidly aspirate the medium.
-
Quench the metabolism and extract the metabolites by adding a cold (-80°C) extraction solvent mixture (e.g., 80:20 methanol:water).
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Perform a liquid-liquid extraction to separate polar and nonpolar metabolites. A common method is the addition of chloroform and water to the methanol extract, followed by vortexing and centrifugation. This will result in an upper aqueous phase (polar metabolites), a lower organic phase (lipids), and a protein pellet at the interface.
-
-
Sample Preparation for Mass Spectrometry:
-
Carefully collect the aqueous phase containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried metabolites in a solvent compatible with the chosen analytical platform (e.g., LC-MS or GC-MS).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples on a high-resolution mass spectrometer to detect and quantify the mass isotopologues of metabolites derived from glycine.
-
The mass shift will indicate the number of ¹³C and ¹⁵N atoms incorporated into each metabolite.
-
-
Data Analysis:
-
Process the mass spectrometry data to identify the labeled metabolites and determine their isotopic enrichment patterns.
-
Correct for the natural abundance of isotopes to accurately calculate the fractional contribution of (¹³C₂,¹⁵N)Glycine to each metabolite pool.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key metabolic pathways involving glycine and a typical experimental workflow for stable isotope labeling studies.
Caption: A typical experimental workflow for a SILAC-based quantitative proteomics experiment.
Caption: The central role of glycine in one-carbon metabolism.
Caption: Incorporation of glycine into the de novo purine biosynthesis pathway.
Commercial Suppliers and Availability of (13C2,15N)Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of (13C2,15N)Glycine, a stable isotope-labeled amino acid crucial for a variety of research applications. The guide details commercial suppliers, product specifications, and key applications, including detailed experimental protocols for its use in quantitative proteomics and Nuclear Magnetic Resonance (NMR) spectroscopy.
Commercial Availability and Supplier Specifications
(13C2,15N)Glycine is readily available from several reputable commercial suppliers that specialize in stable isotope-labeled compounds. These products are intended for research use only. The isotopic enrichment and chemical purity of the available (13C2,15N)Glycine are consistently high across major suppliers, ensuring reliability and reproducibility in experimental setups. The compound is typically supplied as a solid.
Below is a summary of offerings from prominent suppliers. Please note that pricing is subject to change and may vary based on institutional agreements and quantity.
| Supplier | Product Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | 489522 | 99 atom % 13C, 98 atom % 15N | ≥99% (CP) | 500 mg, 1 g |
| Cambridge Isotope Laboratories, Inc. | CNLM-1673-H (as part of a kit) | 99% 13C, 99% 15N | ≥98% | Varies with kit |
| MedchemExpress | HY-114538S | Not specified | Not specified | 5 mg |
| LGC Standards | TRC-G615993 | >95% | Not specified | 2.5 mg, 250 mg |
| US Biological Life Sciences | G4015-13C2.15N | 99 atom % 13C, 98 atom % 15N | Highly Purified | 2.5 mg |
Key Applications and Experimental Protocols
(13C2,15N)Glycine is a versatile tool in modern research, primarily utilized as a tracer in metabolic studies and as an internal standard for quantitative analysis.[1] Its incorporation into proteins and metabolites allows for precise tracking and quantification using mass spectrometry (MS) and NMR spectroscopy.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the accurate relative quantification of proteins in different cell populations. It involves the metabolic incorporation of "heavy" amino acids, such as (13C2,15N)Glycine, into the proteome of one cell population, which is then compared to a "light" population grown with the natural amino acid.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. For the "heavy" population, use a specially formulated SILAC medium that lacks the amino acid to be labeled (in this case, glycine) and supplement it with (13C2,15N)Glycine. For the "light" population, use the same base medium supplemented with natural glycine.
-
Subculture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
-
Protein Extraction and Quantification:
-
Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a standard protein assay, such as the BCA assay.
-
-
Sample Pooling and Protein Digestion:
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Reduce the disulfide bonds in the mixed protein sample using dithiothreitol (DTT) and then alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. This can be performed either in-solution or after separating the proteins by SDS-PAGE (in-gel digestion).
-
-
Peptide Cleanup and Fractionation:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove contaminants that could interfere with mass spectrometry analysis.
-
For complex samples, it is advisable to fractionate the peptides to reduce sample complexity and improve proteome coverage. This can be achieved using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The "heavy" and "light" peptide pairs will co-elute from the chromatography column.
-
The mass spectrometer will detect the mass difference between the heavy and light peptides, and the ratio of their peak intensities corresponds to the relative abundance of the protein from which they were derived.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the heavy-to-light ratios. This data is then used to determine the relative abundance of the identified proteins between the two experimental conditions.
-
Biomolecular NMR Spectroscopy
(13C2,15N)Glycine is used in NMR spectroscopy to aid in the structural and dynamic analysis of proteins and peptides. The incorporation of 15N and 13C isotopes provides additional nuclear spins that can be exploited in multidimensional NMR experiments to resolve spectral overlap and facilitate resonance assignment.
-
Expression and Purification of Labeled Protein:
-
Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with (13C2,15N)Glycine and other necessary nutrients.
-
Purify the isotopically labeled protein to a high degree of homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Sample Concentration and Buffer Exchange:
-
Concentrate the purified protein to the desired concentration for NMR analysis, typically in the range of 0.1 to 1 mM.
-
Exchange the protein into a suitable NMR buffer. The buffer should have a well-defined pH, low ionic strength, and be free of any components that might interfere with the NMR measurements. A common choice is a phosphate or Tris buffer.
-
-
Preparation of the Final NMR Sample:
-
Dissolve the concentrated, buffer-exchanged protein in the final NMR buffer, which is typically composed of 90% H2O and 10% D2O. The D2O provides a lock signal for the NMR spectrometer.
-
Add a small amount of a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), to a final concentration of approximately 0.1 mM.
-
Transfer the final sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire NMR data on a high-field NMR spectrometer (e.g., 600 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
-
Perform a series of multidimensional NMR experiments, such as 1H-15N HSQC, to correlate the chemical shifts of the backbone amide protons and nitrogen atoms. The presence of the 13C label in glycine can be further exploited in triple-resonance experiments (e.g., HNCA, HN(CO)CA) to aid in the sequential assignment of the protein backbone.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the application of (13C2,15N)Glycine.
References
Methodological & Application
Protocol for In Vivo Labeling with (¹³C₂,¹⁵N)Glycine in Mammalian Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo. (¹³C₂,¹⁵N)Glycine is a dual-labeled amino acid that serves as an invaluable tracer for key metabolic pathways. As a fundamental building block, glycine participates in the synthesis of proteins, purines (the building blocks of DNA and RNA), glutathione, heme, and creatine.[1][2][3] By tracing the incorporation of the heavy isotopes ¹³C and ¹⁵N from glycine into these downstream metabolites, researchers can quantify the flux through these critical pathways in various physiological and pathological states. This application note provides a detailed protocol for in vivo labeling with (¹³C₂,¹⁵N)Glycine in mammalian models, focusing on mice, from tracer administration to sample analysis.
Metabolic Fate of Glycine
Glycine is a non-essential amino acid that is central to numerous metabolic processes. The administered (¹³C₂,¹⁵N)Glycine will be incorporated into various biomolecules. The specific labeling pattern of downstream metabolites provides insights into the activity of distinct metabolic pathways.
-
Protein Synthesis: The entire (¹³C₂,¹⁵N)Glycine molecule is directly incorporated into newly synthesized proteins.
-
Purine Synthesis: The entire glycine molecule, including both carbon atoms and the nitrogen atom, is utilized as a precursor for the purine ring.[4][5]
-
Serine Synthesis: Glycine can be converted to serine, another amino acid, which can then be used in various other metabolic pathways.
-
One-Carbon Metabolism: The α-carbon of glycine can be transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key intermediate in one-carbon metabolism that is crucial for nucleotide synthesis and methylation reactions.[2]
Below is a diagram illustrating the major metabolic pathways involving glycine.
Caption: Metabolic fate of (¹³C₂,¹⁵N)Glycine.
Experimental Protocols
This section details the procedures for in vivo labeling using (¹³C₂,¹⁵N)Glycine in mice, including tracer preparation, administration, and sample collection.
Animal Models
Commonly used mouse strains such as C57BL/6J (8-10 weeks old) are suitable for these studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tracer Preparation and Administration
(¹³C₂,¹⁵N)Glycine Tracer Solution Preparation:
-
Dissolve (¹³C₂,¹⁵N)Glycine (Cambridge Isotope Laboratories, Inc. or equivalent) in sterile 0.9% saline.
-
The concentration should be calculated based on the desired dosage and administration route. A typical starting dosage for bolus administration is in the range of 10-50 mg/kg body weight.
-
Ensure the solution is sterile, for example by filtering through a 0.22 µm filter.
Administration Routes:
-
Intraperitoneal (IP) Injection: A common and effective route for systemic delivery.
-
Oral Gavage: Suitable for studying absorption and first-pass metabolism.
-
Dietary Administration: For long-term labeling studies, (¹³C₂,¹⁵N)Glycine can be incorporated into the rodent diet. A study has shown that a diet containing 8% glycine was well-tolerated by mice.[11]
Experimental Workflow
The following diagram outlines the general experimental workflow for an in vivo (¹³C₂,¹⁵N)Glycine labeling study.
Caption: General experimental workflow.
Sample Collection and Processing
Timeline:
The timing of sample collection is critical to capture the dynamics of tracer incorporation. Suggested time points post-bolus administration include: 15, 30, 60, 120, and 240 minutes.
Blood Collection:
-
Collect blood via tail vein or cardiac puncture into EDTA-coated tubes.
-
Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
Tissue Harvesting:
-
At the designated time points, euthanize animals according to approved protocols.
-
Rapidly dissect tissues of interest (e.g., liver, kidney, muscle, brain).
-
Immediately snap-freeze tissues in liquid nitrogen to quench metabolic activity.[12][13]
-
Store tissues at -80°C until extraction.
Metabolite and Protein Extraction
Metabolite Extraction from Tissues:
-
Weigh the frozen tissue (~20-50 mg) and homogenize in a pre-chilled 80% methanol solution.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protein Extraction and Preparation for Mass Spectrometry:
-
The pellet from the metabolite extraction can be used for protein analysis.
-
Wash the pellet with methanol to remove any remaining metabolites.
-
Lyse the pellet using a suitable lysis buffer (e.g., containing urea).
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
Perform in-solution or in-gel digestion of the proteins using trypsin.
-
Desalt the resulting peptides using a C18 column before LC-MS/MS analysis.[14]
Data Presentation: Quantitative Analysis
The incorporation of (¹³C₂,¹⁵N)Glycine into downstream metabolites can be quantified using mass spectrometry. The table below summarizes the expected mass shifts for key metabolites.
| Metabolite | Labeled Isotopologue | Expected Mass Shift (m/z) | Pathway |
| Glycine | M+3 | +3.0093 | Direct Labeling |
| Serine | M+3 | +3.0093 | Glycine to Serine Conversion |
| Protein-incorporated Glycine | M+3 | +3.0093 | Protein Synthesis |
| Purine Nucleotides (e.g., AMP) | M+3 | +3.0093 | de novo Purine Synthesis |
| Glutathione | M+3 | +3.0093 | Glutathione Synthesis |
Note: The exact mass shift may vary slightly depending on the instrument and its calibration. The values presented are theoretical based on the isotopic masses.
Data Analysis and Interpretation
Mass spectrometry data should be analyzed to determine the fractional enrichment of the labeled isotopologues in each metabolite pool. This is calculated as the ratio of the peak area of the labeled metabolite to the sum of the peak areas of both labeled and unlabeled metabolites.
Fractional Enrichment = [Labeled] / ([Labeled] + [Unlabeled])
By plotting the fractional enrichment over time, the rate of incorporation and turnover of these metabolites can be determined, providing a quantitative measure of metabolic flux.
Conclusion
The in vivo labeling of mammalian models with (¹³C₂,¹⁵N)Glycine is a robust method for investigating the dynamics of key metabolic pathways. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully design and execute these experiments, from animal handling to data analysis. This approach can provide valuable insights into metabolic regulation in health and disease, and can be a powerful tool in drug development and translational research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo studies on incorporation of glycine-2-C14 into proteins and nucleic acid purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine supplementation extends lifespan of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmsp.umn.edu [cmsp.umn.edu]
- 13. New Advances in Tissue Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (13C2,15N)Glycine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled amino acids are indispensable tools in modern biological research, enabling precise and quantitative analysis of cellular processes.[1] This document provides detailed application notes and protocols for the use of (13C2,15N)Glycine, a stable isotope-labeled form of the amino acid glycine, in cell culture experiments. Glycine is a fundamental component of proteins and a key player in various metabolic pathways, including one-carbon metabolism and purine biosynthesis.[2][3] The incorporation of (13C2,15N)Glycine into cellular macromolecules allows for the accurate measurement of protein turnover, metabolic flux, and changes in proteomic profiles.[2][4][5] These methods are critical for understanding disease mechanisms, identifying drug targets, and evaluating therapeutic efficacy. This guide covers the principles of stable isotope labeling, step-by-step protocols for cell culture, sample preparation for mass spectrometry, and data analysis considerations.
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics.[6] It involves the metabolic incorporation of "heavy" amino acids containing stable isotopes, such as 13C and 15N, into proteins.[6] (13C2,15N)Glycine serves as a "heavy" amino acid that, when supplied in cell culture media, is incorporated into newly synthesized proteins.[7] This results in a specific mass shift in glycine-containing peptides, which can be readily detected and quantified by mass spectrometry.[8][9]
The key advantages of using stable isotopes like (13C2,15N)Glycine include their non-radioactive nature, long-term stability, and the ability to be used in live cells and even in vivo studies.[1] This allows for the direct comparison of protein abundance between different experimental conditions, such as treated versus untreated cells, with high accuracy and sensitivity.[8]
Key Applications
The use of (13C2,15N)Glycine in cell culture is applicable to a range of quantitative biological studies:
-
Quantitative Proteomics (SILAC): To compare global protein expression profiles between different cell populations.
-
Metabolic Flux Analysis (MFA): To trace the flow of glycine through various metabolic pathways and quantify the rates of metabolic reactions.[10][11][12]
-
Protein Turnover Studies: To measure the rates of protein synthesis and degradation.[2][4][5]
-
Biomarker Discovery: To identify proteins that are differentially expressed in response to disease or drug treatment.
Experimental Workflow Overview
The general workflow for a cell culture experiment using (13C2,15N)Glycine involves several key stages, from cell adaptation to the labeled medium to mass spectrometry analysis and data interpretation.
Caption: General experimental workflow for SILAC using (13C2,15N)Glycine.
Detailed Protocols
Protocol 1: Preparation of "Light" and "Heavy" SILAC Media
This protocol details the preparation of the two types of media required for a SILAC experiment.
Materials:
-
DMEM for SILAC (deficient in L-Lysine, L-Arginine, and Glycine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
L-Lysine (unlabeled)
-
L-Arginine (unlabeled)
-
Glycine (unlabeled, "Light")
-
(13C2,15N)Glycine ("Heavy")
-
Sterile, cell culture-grade water
Procedure:
-
Reconstitute Amino Acids: Prepare stock solutions of "light" and "heavy" amino acids in sterile water.
-
Prepare "Light" Medium:
-
To 445 mL of amino acid-deficient DMEM, add 50 mL of dFBS.
-
Add 5 mL of 100X Penicillin-Streptomycin.
-
Supplement with unlabeled L-Lysine, L-Arginine, and Glycine to their normal concentrations in DMEM.
-
-
Prepare "Heavy" Medium:
-
To 445 mL of amino acid-deficient DMEM, add 50 mL of dFBS.
-
Add 5 mL of 100X Penicillin-Streptomycin.
-
Supplement with unlabeled L-Lysine and L-Arginine to their normal concentrations.
-
Supplement with (13C2,15N)Glycine to the same final concentration as the unlabeled glycine in the "light" medium.
-
-
Sterilization: Filter-sterilize both media through a 0.22 µm filter.
-
Storage: Store the prepared media at 4°C.
Protocol 2: Cell Culture and Labeling
This protocol outlines the process of adapting cells to the "heavy" medium and verifying the incorporation of (13C2,15N)Glycine.
Procedure:
-
Cell Culture: Culture two populations of the chosen cell line in standard complete medium.
-
Adaptation:
-
For one population (the "heavy" culture), replace the standard medium with the prepared "Heavy" SILAC medium.
-
For the other population (the "light" culture), replace the standard medium with the "Light" SILAC medium.
-
-
Passaging: Culture the cells for a minimum of five to six cell doublings to ensure near-complete incorporation of the labeled glycine (>95%).[13] The required number of passages will depend on the doubling time of the specific cell line.[13]
-
Verification of Labeling Efficiency:
-
After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, digest them with trypsin, and analyze the resulting peptides by LC-MS/MS.[13]
-
Calculate the labeling efficiency for multiple peptides using the formula:
-
Incorporation (%) = [Heavy Peptide Intensity / (Heavy Peptide Intensity + Light Peptide Intensity)] x 100
-
-
The average incorporation efficiency should be greater than 95%.[13]
-
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol describes the steps for preparing cell lysates for analysis by mass spectrometry.
Procedure:
-
Experimental Treatment: Once complete labeling is confirmed, subject the two cell populations to the desired experimental conditions (e.g., drug treatment vs. vehicle control).
-
Cell Harvesting:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the "light" and "heavy" cell populations.
-
-
Cell Counting and Combining:
-
Count the cells from both populations.
-
Combine the two populations at a 1:1 ratio based on cell number.
-
-
Lysis: Lyse the combined cell pellet using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion:
-
Reduction: Reduce the protein disulfide bonds using dithiothreitol (DTT).
-
Alkylation: Alkylate the free sulfhydryl groups with iodoacetamide.
-
Digestion: Digest the proteins into peptides using a sequence-specific protease, typically trypsin.
-
-
Peptide Cleanup: Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) column or spin tips.
-
Sample Storage: Store the purified peptides at -80°C until LC-MS/MS analysis.
Data Presentation and Analysis
The quantitative data obtained from the mass spectrometer can be summarized in tables to facilitate comparison and interpretation.
Table 1: Representative SILAC Quantification Data
| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Heavy/Light Ratio | Regulation |
| P04637 | TP53 | YSVE(13C2,15N)GCTQL(13C2,15N)G | 1.2 x 10^6 | 2.5 x 10^6 | 2.08 | Upregulated |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 5.8 x 10^7 | 5.9 x 10^7 | 1.02 | Unchanged |
| Q06830 | HSP90AA1 | (13C2,15N)G(13C2,15N)GFV(13C2,15N)GFK | 8.3 x 10^5 | 4.1 x 10^5 | 0.49 | Downregulated |
Table 2: Parameters for Metabolic Flux Analysis
| Metabolic Reaction | Flux in Control Cells (nmol/10^6 cells/hr) | Flux in Treated Cells (nmol/10^6 cells/hr) | Fold Change | p-value |
| Glycine -> Serine | 15.2 ± 1.8 | 25.7 ± 2.3 | 1.69 | <0.01 |
| Glycine Cleavage | 8.9 ± 1.1 | 5.1 ± 0.7 | 0.57 | <0.05 |
| Purine Synthesis | 4.5 ± 0.6 | 7.9 ± 0.9 | 1.76 | <0.01 |
Signaling Pathway and Metabolic Route Visualization
The following diagram illustrates the central role of glycine in cellular metabolism and how (13C2,15N)Glycine can be used to trace these pathways.
Caption: Metabolic fate of (13C2,15N)Glycine in cell culture.
Conclusion
The use of (13C2,15N)Glycine in cell culture experiments provides a robust and versatile platform for quantitative studies of the proteome and metabolome. The protocols outlined in this document offer a comprehensive guide for researchers to implement these powerful techniques in their own laboratories. By carefully controlling experimental conditions and adhering to best practices in sample preparation and data analysis, investigators can obtain high-quality, reproducible data to advance our understanding of cellular biology and accelerate the development of new therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracer priming in human protein turnover studies with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole body protein turnover, studied with 15N-glycine, and muscle protein breakdown in mildly obese subjects during a protein-sparing diet and a brief total fast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ckgas.com [ckgas.com]
- 7. ukisotope.com [ukisotope.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Application Note: High-Precision Protein Quantification Using (¹³C₂,¹⁵N)Glycine Labeled Peptide Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling coupled with mass spectrometry (MS) is a cornerstone of modern quantitative proteomics, enabling precise and reproducible measurement of protein abundance in complex biological samples. This application note provides a detailed protocol for the use of synthetic peptides incorporating (¹³C₂,¹⁵N)Glycine as internal standards for absolute protein quantification. By spiking a known quantity of a heavy-labeled synthetic peptide into a biological sample, researchers can achieve accurate quantification of the corresponding native protein. This methodology is critical for biomarker validation, drug target analysis, and understanding dynamic cellular processes.
Introduction
Quantitative proteomics aims to determine the absolute or relative abundance of proteins within a sample. One of the most accurate methods for this is stable isotope dilution mass spectrometry, which uses a heavy isotope-labeled version of a target peptide as an internal standard.[1] This standard is chemically identical to its native counterpart but has a greater mass due to the incorporated isotopes, allowing the two to be distinguished by a mass spectrometer.[2] The (¹³C₂,¹⁵N)Glycine labeled amino acid is an ideal building block for creating these standards, providing a distinct mass shift for confident detection. The standard is added at a known concentration early in the sample preparation workflow, correcting for variations in sample handling, digestion, and instrument analysis.[1][3]
Principle of the Method
The workflow is based on the "Absolute QUantification" (AQUA) strategy. A synthetic peptide, which corresponds to a unique tryptic peptide from the protein of interest, is created using a (¹³C₂,¹⁵N)Glycine labeled amino acid. This "heavy" peptide is then spiked into a biological lysate. Following enzymatic digestion, both the "light" native peptide and the "heavy" synthetic peptide are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since the heavy and light peptides have nearly identical chemical properties, they co-elute and ionize similarly.[2] The ratio of the signal intensities of the heavy and light peptide peaks in the mass spectrometer allows for the precise calculation of the absolute amount of the native protein in the original sample.
Experimental Workflow and Protocols
The overall process involves preparing the biological sample, spiking in the heavy peptide standard, digesting the proteins into peptides, and analyzing the resulting mixture via LC-MS/MS.
Caption: Overall experimental workflow for absolute protein quantification.
Protocol 1: Sample Preparation and Digestion
This protocol details the in-solution digestion of a protein lysate after spiking with a (¹³C₂,¹⁵N)Glycine labeled peptide standard.
Materials:
-
Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0
-
(¹³C₂,¹⁵N)Glycine labeled synthetic peptide standard
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 Desalting Spin Columns
Procedure:
-
Protein Extraction: Lyse cells or tissue samples in Lysis Buffer. Quantify the total protein concentration using a compatible method like the BCA assay.[4]
-
Spike-in Standard: Add a precise, known amount of the (¹³C₂,¹⁵N)Glycine labeled peptide standard to the protein lysate.
-
Reduction: To 100 µg of protein lysate, add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.[4][5]
-
Alkylation: Add IAA to a final concentration of 20 mM. Incubate for 45 minutes at room temperature in the dark.[4][5]
-
Digestion:
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.[4]
-
Peptide Cleanup: Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol to remove salts and detergents that can interfere with MS analysis.[7] Elute the clean peptides and dry them in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Data and Visualization
The use of a (¹³C₂,¹⁵N)Glycine labeled standard provides a clear mass shift, ensuring unambiguous detection.
| Isotope Label Specifications | Value |
| Labeled Amino Acid | Glycine |
| Isotopes | ²x ¹³C, ¹x ¹⁵N |
| Natural Mass of Glycine Residue | 57.02146 Da |
| Labeled Mass of Glycine Residue | 60.02489 Da |
| Total Mass Shift | +3.00343 Da |
Table 1: Mass characteristics of a (¹³C₂,¹⁵N)Glycine residue incorporated into a peptide.
The core of the quantification relies on comparing the peak areas of the light (native) and heavy (labeled) peptides in the mass spectrum.
Caption: Logical flow of data analysis for absolute quantification.
Quantitative Data Presentation
The final data should be presented clearly, linking the measured ratios to the calculated absolute amounts of the target protein.
| Protein ID | Peptide Sequence | Light/Heavy Peak Area Ratio | Amount of Heavy Standard (fmol) | Calculated Absolute Amount (fmol) |
| P12345 | AGLQFPVGR | 1.52 | 100 | 152 |
| P12345 | FNTINEGSEPIVFNK | 1.48 | 100 | 148 |
| Q98765 | VLPFNDGYSAR | 0.25 | 100 | 25 |
Table 2: Example data table for reporting results from an absolute quantification experiment using a heavy-labeled peptide standard.
Summary and Conclusion
The use of synthetic peptides containing (¹³C₂,¹⁵N)Glycine provides a robust and precise method for the absolute quantification of proteins in complex samples. This approach offers high accuracy by introducing a well-defined internal standard at the beginning of the sample preparation workflow, thereby controlling for experimental variability. The detailed protocol and data analysis framework presented here serve as a comprehensive guide for researchers aiming to implement this powerful technique for applications ranging from basic research to clinical biomarker discovery. Proper sample handling and the removal of interfering substances like detergents and salts are critical for successful LC-MS/MS analysis.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 7. UWPR [proteomicsresource.washington.edu]
Application Notes and Protocols for Analyzing (¹³C₂,¹⁵N)Glycine Incorporation Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for tracing metabolic pathways and quantifying the incorporation of stable isotope-labeled compounds in biological systems. (¹³C₂,¹⁵N)Glycine is a valuable tracer for studying a variety of metabolic processes, including one-carbon metabolism, purine synthesis, and serine biosynthesis.[1][2][3] Its incorporation into downstream metabolites provides a dynamic view of cellular metabolism, offering insights into disease states and the mechanism of action of therapeutic agents.[4][5]
These application notes provide detailed protocols for utilizing (¹³C₂,¹⁵N)Glycine in metabolic studies, from cell culture and sample preparation to NMR data acquisition and analysis. The methodologies described are intended to guide researchers in designing and executing robust experiments for quantifying glycine incorporation and elucidating its metabolic fate.
Experimental Design and Workflow
A typical workflow for analyzing (¹³C₂,¹⁵N)Glycine incorporation by NMR spectroscopy involves several key stages: cell culture and labeling, metabolite extraction, NMR data acquisition, and data analysis. Each step is critical for obtaining high-quality, reproducible data.
Detailed Experimental Protocols
Cell Culture and Labeling with (¹³C₂,¹⁵N)Glycine
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
(¹³C₂,¹⁵N)Glycine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Standard cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Prepare Labeling Medium: Prepare the cell culture medium, supplementing it with the desired concentration of (¹³C₂,¹⁵N)Glycine. The concentration will depend on the experimental goals and should be optimized. A common starting point is to replace the natural abundance glycine in the medium with the labeled glycine.
-
Cell Seeding: Seed the cells in standard culture vessels at a density that will allow for logarithmic growth during the labeling period.
-
Labeling: Once the cells have adhered (for adherent cells) or are in suspension, replace the standard medium with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period. The labeling time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites. Time-course experiments are recommended to determine the optimal labeling duration.
-
Monitoring: Monitor cell viability and proliferation throughout the experiment to ensure that the labeling conditions are not cytotoxic.
Metabolite Extraction
This protocol is adapted for the extraction of polar metabolites from mammalian cells.[6][7][8]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent: 80% methanol / 20% water
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Protocol:
-
Quenching and Washing:
-
For adherent cells, aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS. Immediately add liquid nitrogen to the plate to quench metabolism.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS. Flash-freeze the cell pellet in liquid nitrogen.
-
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol to the frozen cells (in the plate or tube).
-
Scrape the cells (if adherent) and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the suspension vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the samples on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Dry the metabolite extract using a lyophilizer or a vacuum concentrator. Store the dried extracts at -80°C until NMR analysis.
-
NMR Sample Preparation and Data Acquisition
Materials:
-
NMR buffer: Phosphate buffer in D₂O (e.g., 100 mM, pH 7.0)
-
Internal standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a similar standard for chemical shift referencing and quantification.
-
NMR tubes (e.g., 5 mm high-precision tubes)
Protocol:
-
Reconstitution: Reconstitute the dried metabolite extract in a known volume of NMR buffer (typically 500-600 µL) containing the internal standard.
-
pH Adjustment: Check and adjust the pH of the sample to ensure consistency across samples, as chemical shifts can be pH-dependent.
-
Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube.
-
NMR Data Acquisition: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Recommended NMR Experiments and Parameters:
| Experiment | Purpose | Key Parameters (starting points) | Citation |
| 1D ¹H NMR | To obtain a general metabolic profile and assess sample quality. | Pulse sequence: zgpr (with water presaturation); Relaxation delay (d1): 5 s; Number of scans (ns): 64-128. | [9] |
| 2D ¹H-¹³C HSQC | To resolve overlapping proton signals and identify carbon-proton correlations. Crucial for tracing the ¹³C labels from glycine. | Pulse sequence: hsqcetgpsisp.2; Spectral widths: ~12 ppm (¹H), ~160 ppm (¹³C); Number of increments (ni): 256-512; Relaxation delay (d1): 1.5-2 s; Optimized for ¹JCH ≈ 145 Hz. | [10][11] |
| 2D ¹H-¹⁵N HSQC | To detect the incorporation of the ¹⁵N label from glycine into various metabolites. | Pulse sequence: hsqcetfpf3gp; Spectral widths: ~12 ppm (¹H), ~35 ppm (¹⁵N); Number of increments (ni): 128-256; Relaxation delay (d1): 1.5-2 s. | [12][13][14] |
Data Presentation: Quantitative NMR Data
The following tables summarize key quantitative data for (¹³C₂,¹⁵N)Glycine and its expected metabolites. Chemical shifts can vary depending on pH, temperature, and solvent conditions.
Table 1: Expected ¹H and ¹³C Chemical Shifts of Glycine and Related Metabolites in Aqueous Solution (pH ~7)
| Metabolite | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glycine | α-CH₂ | ~3.58 | ~44.5 |
| C=O | - | ~176.5 | |
| Serine | α-CH | ~3.96 | ~57.8 |
| β-CH₂ | ~3.87 | ~63.2 | |
| C=O | - | ~174.8 |
Note: Chemical shifts are referenced to DSS at 0 ppm. Values are approximate and can vary.[15][16][17][18]
Table 2: J-Coupling Constants for (¹³C₂,¹⁵N)Glycine
| Coupling | Typical Value (Hz) |
| ¹J(¹³Cα, ¹Hα) | ~145 |
| ¹J(¹³C', ¹⁵N) | ~15-20 |
| ²J(¹³Cα, ¹⁵N) | ~2-5 |
Note: J-coupling constants are crucial for setting up and interpreting various NMR experiments.[19][20][21][22]
Data Analysis and Interpretation
The primary goal of data analysis is to identify and quantify the incorporation of the ¹³C and ¹⁵N labels from glycine into downstream metabolites.
Protocol for Isotopic Enrichment Calculation:
-
Process Spectra: Process the 2D ¹H-¹³C HSQC and ¹H-¹⁵N HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe, or MestReNova).
-
Assign Resonances: Assign the cross-peaks in the spectra to specific atoms of metabolites by comparing their chemical shifts to databases (e.g., HMDB, BMRB) and/or running spectra of authentic standards.
-
Integrate Peak Volumes: For a given metabolite, integrate the volume of the cross-peak corresponding to the labeled position.
-
Calculate Enrichment: The percentage of isotopic enrichment can be estimated by comparing the intensity of the signal from the labeled metabolite to the signal from the naturally abundant species or to a known internal standard. For ¹³C enrichment, this often involves analyzing the ¹³C satellites in the 1D ¹H spectrum or comparing peak intensities in the ¹H-¹³C HSQC of labeled versus unlabeled samples.
Glycine Metabolic Pathways
(¹³C₂,¹⁵N)Glycine is a versatile tracer that can be incorporated into several key metabolic pathways. Understanding these pathways is essential for interpreting the results of labeling experiments.
The major pathways include:
-
Conversion to Serine: Glycine and serine are interconverted by the enzyme serine hydroxymethyltransferase (SHMT), a key reaction in one-carbon metabolism.[2]
-
Glycine Cleavage System (GCS): In the mitochondria, glycine can be catabolized by the GCS to produce CO₂, NH₃, and a one-carbon unit that is transferred to tetrahydrofolate (THF).[3]
-
Purine Synthesis: The entire glycine molecule (C₂, N) is incorporated into the purine ring structure, making it an excellent tracer for de novo purine biosynthesis.[1]
By analyzing the isotopic enrichment in metabolites such as serine and purine nucleotides, researchers can quantify the flux through these critical pathways.
Conclusion
The use of (¹³C₂,¹⁵N)Glycine as a metabolic tracer, coupled with the analytical power of NMR spectroscopy, provides a robust platform for investigating cellular metabolism. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding the role of glycine in health and disease. Careful optimization of labeling conditions, meticulous sample preparation, and rigorous data analysis are paramount for obtaining high-quality, actionable results.
References
- 1. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeted NMR‐based serum metabolic profiling of serine, glycine and methionine in acute‐on‐chronic liver failure patients: Possible insights into mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a Metabolite Extraction Method to Study the Metabolome of Blastocystis Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. protein-nmr.org.uk [protein-nmr.org.uk]
- 14. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]
- 15. rsc.org [rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]
- 18. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cross-peptide bond 13C--15N coupling constants by 13C and J cross-polarization 15N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quantifying glycine turnover rates using primed, constant infusions of (13C_2_,15N)Glycine
Application Notes: Quantifying Whole-Body Glycine Turnover
Introduction
Glycine is a non-essential amino acid central to numerous metabolic processes, including protein and purine synthesis, one-carbon metabolism, and the production of glutathione, an essential antioxidant.[1][2] Understanding the dynamics of glycine metabolism is crucial for research in nutrition, metabolic disorders, and drug development. The primed, constant infusion of stable isotope-labeled glycine, specifically (¹³C₂,¹⁵N)Glycine or its variants like [1,2-¹³C₂]glycine, coupled with mass spectrometry, provides a powerful and precise method for quantifying whole-body glycine turnover rates (flux) in vivo.[3][4]
Principle of the Method
The technique is based on the tracer dilution principle.[5] A known amount of a stable, non-radioactive isotope-labeled version of glycine (the "tracer") is introduced into the body. This tracer mixes with the body's natural, unlabeled glycine (the "tracee"). By measuring the extent to which the tracer is diluted by the tracee in blood plasma at a steady state, one can calculate the rate at which endogenous glycine is appearing in the plasma pool. This is known as the Rate of Appearance (Ra) or flux.[5]
A "priming dose" is administered at the beginning of the infusion to rapidly bring the tracer concentration in the plasma to a steady-state level, significantly reducing the time required to reach isotopic equilibrium.[5] This is followed by a continuous infusion at a lower rate to maintain this steady state. Blood samples are collected over time, and the isotopic enrichment of glycine in the plasma is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Applications
-
Nutritional Science: Assessing the impact of dietary interventions on glycine metabolism and requirements.[1]
-
Metabolic Diseases: Investigating alterations in glycine flux in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease, where circulating glycine levels are often perturbed.[2]
-
Drug Development: Evaluating the pharmacodynamic effects of new therapeutic agents on amino acid metabolism.
-
One-Carbon Metabolism: Quantifying the partitioning of glycine into critical pathways, such as its conversion to serine via serine hydroxymethyltransferase (SHMT) or its catabolism by the glycine cleavage system (GCS).[3]
-
Antioxidant Function: Studying the rate of glutathione synthesis, for which glycine is a precursor.[7]
Quantitative Data Summary
The following table summarizes representative glycine turnover rates obtained using stable isotope tracer infusions in healthy human subjects under different physiological conditions.
| Study Population | Condition | Glycine Turnover Rate (Flux) | Reference |
| Healthy Young Volunteers | Fed State | 463 ± 55 µmol·kg⁻¹·h⁻¹ | [3] |
| Healthy Adults | Post-absorptive (Fasting) | ~240 µmol·kg⁻¹·h⁻¹ | [1] |
| Healthy Adults | Post-absorptive (Fasting) | Glycine-to-Serine Flux: 193 ± 28 µmol·kg⁻¹·h⁻¹ | [3] |
| Healthy Adults | Post-absorptive (Fasting) | Glycine Decarboxylation: 190 ± 41 µmol·kg⁻¹·h⁻¹ | [3] |
Protocols
Protocol 1: In Vivo Primed, Constant Infusion of [1,2-¹³C₂]Glycine
This protocol details the procedure for quantifying whole-body glycine flux in human subjects.
1. Subject Preparation:
- Subjects should fast overnight (for post-absorptive state studies).[1]
- On the morning of the study, insert two intravenous catheters into contralateral arm veins: one for tracer infusion and the other for blood sampling.[1]
- Collect a baseline blood sample to determine natural background isotopic enrichment.[1]
2. Tracer Preparation and Infusion:
- Prepare a sterile solution of [1,2-¹³C₂]Glycine in 0.9% saline. The exact concentration will depend on the infusion pump and desired infusion rate.
- Priming Dose: Administer a priming bolus to rapidly achieve isotopic steady state. A typical priming dose is equivalent to the amount that will be infused over 60-90 minutes. For an infusion of ~9.26 µmol·kg⁻¹·h⁻¹, the priming dose would be approximately 9.26 µmol/kg delivered over 5 minutes.[1]
- Constant Infusion: Immediately following the prime, begin a constant infusion using a calibrated syringe pump. A typical infusion rate is 9.26 µmol·kg⁻¹·h⁻¹.[3] The total infusion duration is typically 6-9 hours to ensure a stable isotopic plateau.[1]
3. Blood Sampling:
- Collect blood samples into EDTA-containing tubes at regular intervals.
- A suggested schedule is at 0, 30, 60, 90, 120, 150, 180 minutes, and then hourly until the end of the infusion.[1]
- Immediately place samples on ice and centrifuge within 15-30 minutes at 1500 x g for 10 minutes at 4°C to separate plasma.[1]
- Store plasma aliquots at -80°C until analysis.
Protocol 2: Sample Analysis by GC-MS
1. Sample Preparation and Derivatization:
- Thaw plasma samples. To deproteinize, add a known volume of an internal standard (e.g., ¹⁵N-Glycine) and an equal volume of 15% sulfosalicylic acid. Vortex and centrifuge.
- Isolate amino acids from the supernatant using cation-exchange chromatography.
- Evaporate the amino acid eluate to dryness under nitrogen.
- Derivatize the dried amino acids to make them volatile for GC analysis. A common method is to create N-tert-butyldimethylsilyl (t-BDMS) derivatives.
2. GC-MS Analysis:
- Perform analysis on a GC-MS system.[8]
- GC Conditions (Example): Use a suitable capillary column (e.g., Rtx-5MS). A typical temperature program might be: start at 50°C, hold for 1 min, ramp to 100°C at 6°C/min, then to 200°C at 4°C/min, and finally to 310°C at 20°C/min, followed by a hold.[8]
- MS Conditions (Example): Use electron impact (EI) ionization at 70 eV.[9] Monitor ions using Selected Ion Monitoring (SIM) to measure the abundance of different isotopologues. For t-BDMS glycine, the relevant mass-to-charge ratios (m/z) would be monitored to detect unlabeled (M+0), M+1 ([¹³C] or [¹⁵N]), and M+2 ([¹³C₂]) glycine.[1]
3. Calculation of Glycine Flux:
- Calculate the molar percent excess (MPE) of the tracer in plasma at each time point after correcting for natural abundance.
- Confirm that a steady-state plateau in enrichment was achieved (typically the mean of the last several time points).
- Calculate glycine flux (Rate of Appearance, Ra) using the standard steady-state tracer dilution equation:
- Ra (µmol·kg⁻¹·h⁻¹) = I × (E_inf / E_p - 1)
- Where:
- I is the tracer infusion rate (µmol·kg⁻¹·h⁻¹).
- E_inf is the isotopic enrichment of the infusate (tracer).
- E_p is the steady-state isotopic enrichment of glycine in the plasma.
Visualizations
References
- 1. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-(13)C2]glycine and [(2)H3]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metabolon.com [metabolon.com]
- 8. asianpubs.org [asianpubs.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
Unraveling De Novo Glycine Synthesis: An Application Note on the Use of (13C2,15N)Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine, the simplest amino acid, is a fundamental building block for numerous vital biomolecules, including proteins, purines, and the antioxidant glutathione.[1] The ability of cells to synthesize glycine de novo is critical for proliferation and maintaining cellular homeostasis. Dysregulation of this pathway has been implicated in various diseases, including cancer and metabolic disorders.[2][3] Stable isotope tracers, such as (13C2,15N)Glycine, offer a powerful and safe methodology to dynamically trace the intricate pathways of glycine metabolism in vivo.[4][5] This application note provides a detailed overview and experimental protocols for utilizing (13C2,15N)Glycine to study de novo glycine synthesis, enabling researchers to quantify metabolic fluxes and identify potential therapeutic targets.
Principle of the Method
Stable isotope labeling with (13C2,15N)Glycine allows for the precise tracking of glycine molecules as they are incorporated into various metabolic pathways. By introducing this labeled glycine into a biological system (cell culture or in vivo), researchers can monitor its conversion to other metabolites, such as serine, and its incorporation into larger biomolecules like purines. The heavy isotopes (¹³C and ¹⁵N) act as tracers that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6] This enables the quantification of the rate of de novo synthesis and the flux through connected metabolic pathways.
Key De Novo Glycine Synthesis Pathways
Glycine can be synthesized through several interconnected pathways, with the primary route being from the amino acid serine.[7][8]
-
From Serine: The reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT) is the major pathway for glycine synthesis. In this reaction, serine is converted to glycine, with the concomitant transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[1]
-
From Threonine: Threonine can be converted to glycine through the action of enzymes like threonine dehydrogenase.[8]
-
From Glyoxylate: Transamination reactions involving glyoxylate can also lead to the formation of glycine.[8]
-
From Choline: The oxidative degradation of choline can contribute to the glycine pool.[8]
The interconnectedness of these pathways highlights the complexity of glycine metabolism and the importance of tracer studies to elucidate the relative contributions of each pathway under different physiological or pathological conditions.
Experimental Protocols
In Vivo Human Studies: Primed, Constant Infusion of (13C2,15N)Glycine
This protocol is adapted from studies quantifying whole-body glycine flux and synthesis.[3][9]
1. Subject Preparation:
-
Subjects should fast overnight (e.g., from 9 PM the evening before the infusion).
-
On the morning of the study, insert catheters into antecubital veins in each arm: one for tracer infusion and the other for blood sampling.[9]
-
Collect baseline blood samples to determine background isotopic enrichment.[9]
2. Tracer Preparation:
-
Sterile and pyrogen-free (13C2,15N)Glycine should be reconstituted in a sterile saline solution within 24 hours of infusion.[3]
3. Infusion Protocol:
-
Initiate the infusion with a priming dose to rapidly achieve isotopic steady state. For example, a 5-minute priming dose of approximately 9.26 µmol/kg of [1,2-¹³C₂]glycine.[9]
-
Immediately follow the priming dose with a constant infusion of the tracer (e.g., at a rate of 9.26 µmol/kg/h) for the duration of the study (e.g., 9 hours).[9]
4. Blood Sampling:
-
Collect blood samples at regular intervals throughout the infusion period (e.g., at 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 7.5, and 9 hours).[9]
-
Immediately place blood samples on ice.[9]
-
Centrifuge the samples within 15 minutes at 1500g for 10 minutes at 4°C to separate plasma.[9]
-
Store plasma samples at -80°C until analysis.[9]
Sample Preparation for Mass Spectrometry Analysis
1. Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
2. Derivatization (for GC-MS):
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent.
-
Derivatize the amino acids to make them volatile for gas chromatography. A common method is N-acetyl, N-propyl (NAP) derivatization.
3. LC-MS/MS Analysis:
-
For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization may not be necessary.
-
Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS/MS system for analysis.
Data Presentation and Analysis
The primary outcome of these experiments is the isotopic enrichment of glycine and its metabolites in plasma. This data is used to calculate various kinetic parameters.
Quantitative Data Summary
The following table summarizes data from a study investigating de novo glycine synthesis in healthy individuals and patients with morbid obesity, both before and after bariatric surgery.[3][10][11] This data illustrates how (13C2)Glycine can be used to detect alterations in glycine metabolism in a clinical setting.
| Parameter | Healthy Controls (n=21) | Morbidly Obese (Baseline, n=21) | Morbidly Obese (Post-Surgery, n=17) |
| Plasma Glycine (µmol/L) | 201 (172-227) | 163 (153-171) | 210 (191-243) |
| De Novo Glycine Synthesis (µmol·kg LBM⁻¹·h⁻¹) | 124 (103-159) | 86.2 (64.5-111) | 127 (98.3-133) |
| Glycine Flux (µmol·kg LBM⁻¹·h⁻¹) | 201 (173-234) | 165 (153-186) | 203 (188-222) |
| Glycine Oxidation (µmol·kg LBM⁻¹·h⁻¹) | 54.7 (48.4-64.9) | 41.9 (37.5-46.0) | 46.7 (37.9-53.9) |
| Data are presented as median (interquartile range).[3][10][11] |
Calculation of Kinetic Parameters
-
Total Glycine Flux (Q): Represents the turnover rate of glycine and is calculated using the standard isotope dilution equation:
-
Q = (Ei / Ep) x I
-
Where Ei is the isotopic enrichment of the infused tracer, Ep is the plateau isotopic enrichment of plasma glycine, and I is the infusion rate.[10]
-
-
De Novo Glycine Synthesis: This is estimated by subtracting the contribution of whole-body protein breakdown from the endogenous glycine flux.[3]
-
Glycine Oxidation: Calculated based on the rate of ¹³CO₂ excretion in breath following the infusion of [1,2-¹³C₂]glycine.[3]
Applications in Drug Development
The use of (13C2,15N)Glycine and other stable isotope tracers is invaluable in the field of drug development.[4][5]
-
Target Engagement and Pharmacodynamics: By measuring changes in de novo glycine synthesis flux, researchers can assess whether a drug is hitting its intended metabolic target and exerting the desired physiological effect.
-
Mechanism of Action Studies: Tracing the metabolic fate of labeled glycine can help elucidate the mechanism of action of novel therapeutic agents that modulate amino acid metabolism.
-
Biomarker Discovery: Alterations in glycine metabolic pathways can serve as biomarkers for disease progression or response to therapy. Stable isotope studies can help identify and validate these biomarkers.[2]
-
Personalized Medicine: Understanding individual variations in glycine metabolism can aid in tailoring treatments to specific patient populations.
Conclusion
The use of (13C2,15N)Glycine as a stable isotope tracer provides a robust and safe method for the detailed investigation of de novo glycine synthesis pathways. The protocols and data presented in this application note offer a framework for researchers, scientists, and drug development professionals to design and execute studies aimed at understanding the complexities of glycine metabolism in health and disease. This powerful technique holds significant promise for uncovering novel therapeutic targets and advancing the development of targeted metabolic therapies.
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 7. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. De Novo Glycine Synthesis Is Reduced in Adults With Morbid Obesity and Increases Following Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De Novo Glycine Synthesis Is Reduced in Adults With Morbid Obesity and Increases Following Bariatric Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | De Novo Glycine Synthesis Is Reduced in Adults With Morbid Obesity and Increases Following Bariatric Surgery [frontiersin.org]
Application Notes: Tracing Glycine Decarboxylation with (¹³C₂,¹⁵N)Glycine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycine is a crucial amino acid involved in numerous metabolic processes, including protein synthesis, purine and glutathione biosynthesis, and one-carbon (1C) metabolism. The mitochondrial Glycine Cleavage System (GCS) is a primary catabolic pathway for glycine.[1][2][3] This multi-enzyme complex decarboxylates glycine to produce carbon dioxide (CO₂), ammonia (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH₂-THF).[1][2][3] The GCS is highly active in specific tissues and is increasingly recognized for its role in supporting the proliferation of cancer cells by providing 1C units for nucleotide biosynthesis.[4][5]
Studying the flux through the GCS is critical for understanding its physiological and pathological roles. (¹³C₂,¹⁵N)Glycine is a powerful stable isotope tracer that allows for the simultaneous tracking of both the carbon backbone and the amino nitrogen of glycine as it is processed by the GCS and downstream metabolic pathways.
Principle of the Method
When cells or organisms are supplied with (¹³C₂,¹⁵N)Glycine, the isotopic labels are incorporated into various metabolites. The GCS-mediated decarboxylation of this tracer yields distinct labeled products:
-
¹³CO₂: The carboxyl carbon (C1) of glycine is released as ¹³CO₂. This can be measured in the headspace of cell cultures or in the breath of in vivo subjects to directly quantify the rate of glycine decarboxylation.[1]
-
¹⁵NH₃: The amino group is released as ¹⁵N-labeled ammonia.
-
¹³C-labeled CH₂-THF: The alpha-carbon (C2) is transferred to tetrahydrofolate (THF), forming 5,10-[¹³C]methylene-THF.[1][6] This ¹³C-labeled one-carbon unit can then be traced into various biosynthetic pathways, including:
-
Serine Synthesis: Serine hydroxymethyltransferase (SHMT) can utilize the ¹³C-labeled CH₂-THF to synthesize [3-¹³C]Serine from a molecule of unlabeled glycine or [2,3-¹³C₂]Serine from another molecule of labeled glycine.[1]
-
Nucleotide Synthesis: The ¹³C label can be incorporated into the purine ring and thymidylate, providing insight into the contribution of glycine to DNA and RNA synthesis.[2][6]
-
Methionine Cycle: The one-carbon unit can be used for the regeneration of methionine.[2][6]
-
By using Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the mass isotopologue distribution of these downstream metabolites, researchers can quantitatively measure the flux through the GCS and map the metabolic fate of glycine-derived one-carbon units.
Applications
-
Quantifying GCS Flux: Directly measuring the rate of glycine catabolism in various cell types, tissues, or whole organisms under different physiological or pathological conditions.[1][3][4]
-
Cancer Metabolism Research: Investigating the reliance of cancer cells on glycine as a one-carbon source for proliferation and survival. The GCS is a potential therapeutic target, and this method can be used to screen for inhibitors.[4][5]
-
Inborn Errors of Metabolism: Studying disorders related to GCS deficiency, such as non-ketotic hyperglycinemia.[7][8]
-
Neuroscience: Elucidating the role of glycine metabolism in the central nervous system, where glycine acts as a neurotransmitter.
-
Drug Development: Assessing the on-target and off-target metabolic effects of drugs that may interact with one-carbon metabolism.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic fate of (¹³C₂,¹⁵N)Glycine and a typical experimental workflow for its use in metabolic tracing studies.
Caption: Metabolic fate of (¹³C₂,¹⁵N)Glycine via the GCS.
Caption: A typical workflow for a stable isotope tracing experiment.
Protocols
Protocol 1: In Vitro Labeling of Adherent Cells
This protocol outlines a general procedure for labeling adherent cancer cells to study GCS activity.
Materials:
-
(¹³C₂,¹⁵N)Glycine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cell culture medium deficient in standard (unlabeled) glycine
-
Adherent cells of interest (e.g., HCC, breast cancer cell lines)
-
6-well cell culture plates
-
80% Methanol solution, pre-chilled to -80°C
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing glycine-free medium with a known concentration of (¹³C₂,¹⁵N)Glycine (e.g., the physiological concentration of 0.4 mM). Warm the medium to 37°C.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells once with 2 mL of pre-warmed PBS.
-
Aspirate the PBS and add 2 mL of the pre-warmed (¹³C₂,¹⁵N)Glycine labeling medium to each well.
-
Return the plates to the incubator for the desired labeling period (e.g., time points from 1 to 24 hours can be taken to approach isotopic steady-state).
-
-
Metabolism Quenching and Metabolite Extraction:
-
Remove the plates from the incubator and place them on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular metabolites.
-
Aspirate the PBS completely.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity and lyse the cells.
-
Place the plates at -80°C for at least 15 minutes.
-
-
Harvesting:
-
Scrape the plate surface with a cell scraper to detach the cell lysate.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Storage:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried pellets at -80°C until LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
This is a general guideline. Specific parameters must be optimized for the instrument in use.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A reverse-phase C18 column suitable for polar metabolite analysis
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 50:50 Methanol:Water) immediately before analysis. Vortex and centrifuge to pellet any insoluble material.
-
LC Separation:
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC system.
-
Separate metabolites using a gradient elution. For example:
-
0-2 min: 0% B
-
2-10 min: Ramp to 95% B
-
10-15 min: Hold at 95% B
-
15-20 min: Return to 0% B and re-equilibrate.
-
-
-
MS Detection:
-
Operate the mass spectrometer in negative ion mode for analyzing organic acids and nucleotides, and positive ion mode for amino acids.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 70-1000 m/z).
-
Use a data-dependent acquisition (DDA) method to acquire MS/MS fragmentation spectra for metabolite identification.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of unlabeled and labeled metabolites (see table below).
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of ¹³C and ¹⁵N isotopes.
-
Calculate the fractional enrichment or Mass Isotopologue Distribution (MID) for each metabolite of interest.
-
Data Presentation
Table 1: Key Metabolites and Their Expected Mass Isotopologues
The analysis of (¹³C₂,¹⁵N)Glycine tracing experiments focuses on monitoring the incorporation of the heavy isotopes into downstream metabolites. The table below lists the exact masses for the unlabeled (M+0) and key labeled isotopologues.
| Metabolite | Chemical Formula | Unlabeled Mass (M+0) [M-H]⁻ | Labeled Isotopologue | Labeled Mass [M-H]⁻ | Label Origin |
| Glycine | C₂H₅NO₂ | 74.0247 | (¹³C₂,¹⁵N)Glycine | 77.0256 | Tracer Input |
| Serine | C₃H₇NO₃ | 104.0353 | [3-¹³C]Serine | 105.0386 | From GCS-derived CH₂-THF |
| Serine | C₃H₇NO₃ | 104.0353 | [2,3-¹³C₂,¹⁵N]Serine | 107.0426 | From (¹³C₂,¹⁵N)Glycine + CH₂-THF |
| ATP | C₁₀H₁₆N₅O₁₃P₃ | 505.9882 | [¹⁵N]ATP | 506.9853 | From ¹⁵N of Glycine |
| ATP | C₁₀H₁₆N₅O₁₃P₃ | 505.9882 | [¹³C,¹⁵N]ATP | 507.9892 | From C2 and N of Glycine |
Table 2: Representative Quantitative Flux Data
This table presents example data synthesized from published studies, illustrating how results from a (¹³C₂,¹⁵N)Glycine tracing experiment might be summarized.[1][3] The data shows metabolic fluxes in a hypothetical cancer cell line compared to a non-cancerous control.
| Metabolic Flux Parameter | Control Cells (μmol/g protein/h) | Cancer Cells (μmol/g protein/h) | Fold Change |
| Whole Body Glycine Flux | 463 ± 55 | 950 ± 80 | 2.05 |
| Glycine Decarboxylation (GCS Rate) | 190 ± 41 | 570 ± 65 | 3.00 |
| Serine Synthesis from Glycine (via SHMT) | 193 ± 28 | 425 ± 50 | 2.20 |
| Fraction of Serine C3 from Glycine C2 | 46% | 75% | 1.63 |
Values are presented as mean ± SEM. Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1][3] This type of quantitative analysis highlights metabolic reprogramming, such as the upregulation of the GCS pathway in cancer cells to fuel biosynthesis.
References
- 1. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-(13)C2]glycine and [(2)H3]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine decarboxylase maintains mitochondrial protein lipoylation to support tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine decarboxylase is an unusual amino acid decarboxylase involved in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmrservice.com [bmrservice.com]
- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Isotopic Labeling with (13C_2_,15N)Glycine in Insect Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific isotopic labeling of proteins with (13C_2_,15N)Glycine in insect cell expression systems. This technique is invaluable for structural biology studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the detailed investigation of protein structure, dynamics, and interactions with small molecules, which is critical in modern drug development.
Introduction
The use of insect cells, particularly Spodoptera frugiperda (Sf9 and Sf21) cells, in conjunction with the Baculovirus Expression Vector System (BEVS), is a robust method for producing complex eukaryotic proteins that require post-translational modifications for proper folding and function.[1] Site-specific isotopic labeling offers a significant advantage over uniform labeling by simplifying complex NMR spectra, facilitating resonance assignments, and allowing for the study of specific residues within a large protein. Glycine, due to its unique conformational flexibility, often plays a crucial role in protein function and dynamics, making it a key target for site-specific labeling.
This guide outlines the optimization of expression conditions, the protocol for cell culture and infection, protein purification, and sample preparation for subsequent analysis.
Key Applications in Drug Development
Site-specific isotopic labeling is a powerful tool in the drug discovery pipeline:
-
Structural Biology: Elucidating the three-dimensional structure of protein targets to understand their mechanism of action.
-
Fragment-Based Drug Discovery (FBDD): Observing the binding of small molecule fragments to a protein target by monitoring chemical shift perturbations of specific labeled residues.
-
Structure-Activity Relationship (SAR) Studies: Characterizing the binding modes of lead compounds and understanding how chemical modifications impact binding affinity and specificity.
-
Allosteric Site Mapping: Identifying and characterizing allosteric binding sites by monitoring structural and dynamic changes at locations distal to the active site upon ligand binding.
-
Protein Dynamics: Studying the conformational changes and flexibility of a protein upon drug binding.
Quantitative Data Summary
Optimizing protein expression parameters is crucial before proceeding with expensive isotopically labeled media. The following tables summarize key quantitative data for consideration.
Table 1: Optimization of Expression Conditions for a His-tagged Human Serine/Threonine Kinase in Sf9 Cells with (15N,13C)Glycine Labeling. [2]
| Parameter | Low Setting | Medium Setting | High Setting |
| Multiplicity of Infection (MOI) | 1 | 3 | 5 |
| Harvest Time (Hours Post-Infection - HPI) | 48 | 60 | 72 |
| Cell Density at Infection (cells/mL) | 1.0 x 10^6 | 1.5 x 10^6 | 2.0 x 10^6 |
Table 2: Predicted and Actual Protein Yield from Optimized Conditions. [2]
| Condition | Predicted Yield (mg/L) | Final Purified Protein Yield (mg/L) |
| Optimized (MOI=5, HPI=48, Cell Density=1.5x10^6 cells/mL) | 1.3 ± 0.1 | 1.3 |
Table 3: Reported Incorporation Rates for 15N-Labeled Amino Acids in c-Abl Kinase Expressed in Insect Cells. [3]
| Amino Acid | Host Cell | Incorporation Rate (%) |
| 15N-Phenylalanine | Sf9 | 92 |
| 15N-Tyrosine | Sf21 | 90 |
| 15N-Valine | Sf21 | 95 |
| 15N-Glycine | Sf9 | 78 |
Note: The lower incorporation rate for glycine, a non-essential amino acid, can be attributed to metabolic scrambling. Optimizing the media composition and labeling time can help to maximize incorporation.
Experimental Protocols
A two-stage process is recommended for efficient isotopic labeling: an initial cell growth phase in unlabeled medium followed by a protein expression phase in the presence of the labeled amino acid.[1]
Protocol 1: Baculovirus Amplification
-
Co-transfect Sf9 insect cells with the baculovirus transfer vector containing the gene of interest and linearized baculovirus DNA to generate the initial P1 viral stock.[4]
-
Amplify the P1 viral stock by infecting a larger culture of Sf9 cells at a low MOI (0.1) to generate a high-titer P2 working stock.[5]
-
Titer the P2 stock using a plaque assay or end-point dilution to determine the viral titer in plaque-forming units per milliliter (pfu/mL).[5]
Protocol 2: Site-Specific Labeling with (13C_2_,15N)Glycine
-
Cell Growth (Unlabeled Phase):
-
Medium Exchange and Infection (Labeled Phase):
-
Harvest the cells by centrifugation at 1000 x g for 10 minutes.[6]
-
Gently resuspend the cell pellet in pre-warmed labeling medium. The labeling medium is a custom formulation, typically a base medium deficient in glycine, supplemented with (13C_2_,15N)Glycine. A starting concentration of 1 g/L of labeled glycine can be used, but this should be optimized for the specific protein.
-
Add the P2 recombinant baculovirus stock to the cell suspension at the predetermined optimal MOI (e.g., an MOI of 5).[2]
-
-
Protein Expression and Harvest:
-
Incubate the infected cell culture at 27°C with shaking for the optimized duration (e.g., 48 hours).[2]
-
Harvest the cells by centrifugation at 1000 x g for 15 minutes.
-
The cell pellet can be stored at -80°C until purification.
-
Protocol 3: Purification of His-tagged Protein
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.
-
Lyse the cells by sonication on ice or by using a dounce homogenizer.[7]
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[8][9]
-
-
Buffer Exchange and Concentration:
-
Exchange the eluted protein into the final NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, 10% D2O, pH 6.5) using dialysis or a desalting column.
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1.0 mM) using a centrifugal filter unit.[10]
-
Protocol 4: NMR Sample Preparation
-
Transfer the final concentrated, labeled protein sample into a high-quality NMR tube.
-
Add a small, known amount of a reference compound such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.
-
Acquire NMR spectra (e.g., 1H-15N HSQC) to verify successful labeling and assess the structural integrity of the protein.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for site-specific isotopic labeling.
Glycine Metabolism in Insect Cells
Caption: Simplified overview of glycine metabolism in animal cells.
This metabolic map highlights the potential for isotopic label scrambling. The primary route for incorporation is protein synthesis. However, glycine can be interconverted with serine, or degraded.[11] Minimizing the time between the introduction of the labeled glycine and cell harvest can reduce the extent of these secondary metabolic pathways, thereby increasing the site-specific labeling efficiency.
References
- 1. Isotope Labeling in Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurisotop.com [eurisotop.com]
- 3. researchgate.net [researchgate.net]
- 4. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 5. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 6. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.ca [promega.ca]
- 9. promegaconnections.com [promegaconnections.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (13C₂,¹⁵N)Glycine Labeling in Sf9 Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the efficiency of (13C₂,¹⁵N)Glycine labeling in your Sf9 insect cell experiments. Achieving high levels of isotope incorporation is critical for a variety of applications, including NMR-based structural biology and metabolic studies. This guide addresses common challenges and provides detailed protocols to enhance your labeling outcomes.
Troubleshooting Guide
Low incorporation of (13C₂,¹⁵N)Glycine into your target protein can be a significant hurdle. The following section addresses common causes of poor labeling efficiency and provides systematic troubleshooting strategies.
Problem 1: Low or No Incorporation of (13C₂,¹⁵N)Glycine
| Potential Cause | Recommended Solution |
| Metabolic Dilution from Unlabeled Media Components: Standard insect cell media often contain unlabeled amino acids and precursors in components like yeastolate, which compete with the labeled glycine.[1] | 1. Switch to a Chemically Defined, Amino Acid-Free Medium: Utilize a base medium that does not contain yeastolate or other complex hydrolysates. Supplement this medium with the desired (13C₂,¹⁵N)Glycine and other necessary amino acids in their labeled or unlabeled forms. 2. Use Dialyzed Yeastolate: If a completely defined medium is not feasible, consider using media supplemented with dialyzed yeastolate. This process removes low molecular weight compounds, including free amino acids.[1] 3. Reduce Yeastolate Concentration: A ten-fold reduction in the amount of yeastolate in the growth medium has been shown to significantly improve labeling efficiency while maintaining good protein expression.[1] |
| De Novo Synthesis of Glycine by Sf9 Cells: As a non-essential amino acid, Sf9 cells can synthesize their own glycine, primarily from serine. This newly synthesized, unlabeled glycine dilutes the pool of labeled glycine available for protein synthesis. | 1. Optimize the Timing of Media Exchange: The most effective protocol involves an initial growth phase in a standard, unlabeled medium, followed by centrifugation and resuspension of the cells in the labeling medium immediately prior to infection with the baculovirus.[2] This minimizes the time for the cells to adapt and potentially increase de novo synthesis in the labeling medium. 2. Consider Metabolic Inhibitors (with caution): While not extensively documented for routine use in Sf9 labeling, inhibitors of the glycine biosynthesis pathway could theoretically reduce dilution. However, this approach requires careful optimization to avoid cytotoxicity. |
| Suboptimal Cell Health and Viability: Poor cell health at the time of infection can lead to reduced protein synthesis and, consequently, lower incorporation of the labeled amino acid. | 1. Ensure High Cell Viability: Aim for a cell viability of >95% at the time of infection. Monitor cell density and viability regularly. 2. Use Log-Phase Cells: Infect cells during the mid-logarithmic phase of growth for optimal metabolic activity and protein expression.[2] |
| Inefficient Protein Expression: If the overall protein yield is low, the amount of labeled protein will also be low, making detection of incorporation difficult. | 1. Optimize Infection Parameters: Systematically optimize the Multiplicity of Infection (MOI), cell density at the time of infection, and the harvest time post-infection to maximize your target protein's expression.[2] 2. Confirm Protein Expression with Unlabeled Media First: Before proceeding with expensive labeled media, perform a pilot expression in unlabeled media to confirm that your protein of interest is expressed at detectable levels. |
Frequently Asked Questions (FAQs)
Q1: Why is my (13C₂,¹⁵N)Glycine labeling efficiency lower than what I achieve with essential amino acids?
A1: Glycine is a non-essential amino acid for Sf9 cells, meaning the cells can synthesize it endogenously. The primary pathway for this is the conversion of serine to glycine. This de novo synthesis creates a pool of unlabeled glycine that competes with the (13C₂,¹⁵N)Glycine you provide in the medium, leading to lower overall incorporation into your target protein. In contrast, essential amino acids cannot be synthesized by the cells and must be taken up from the medium, resulting in higher labeling efficiencies.
Q2: What is the most critical step to improve my labeling efficiency?
A2: The most critical step is the choice of labeling medium and the protocol for switching to it. The presence of unlabeled amino acids and their precursors in standard media is a major source of isotopic dilution. Therefore, transitioning the cells from a rich growth medium to a chemically defined or at least a yeastolate-reduced labeling medium at the time of baculovirus infection is paramount for achieving higher incorporation rates.[2]
Q3: Can I adapt my Sf9 cells to grow continuously in the labeling medium to save a process step?
A3: While it may seem convenient, adapting Sf9 cells to grow long-term in a labeling medium is generally not recommended. This approach can lead to lower protein expression levels compared to the protocol of growing in a rich medium and switching to the labeling medium for the expression phase.[2] The initial growth phase in a complete medium ensures a robust cell population, and the switch to the labeling medium at the point of infection focuses the cellular machinery on producing the target protein with the provided labeled amino acids.
Q4: How can I assess the labeling efficiency of my protein?
A4: The most accurate method for determining labeling efficiency is through mass spectrometry. By analyzing the mass of the intact protein or peptides derived from it, you can determine the extent of isotope incorporation.
Experimental Protocols
Protocol 1: Optimizing Protein Expression in Unlabeled Medium
Before committing to expensive labeled media, it is crucial to optimize the expression of your target protein.
-
Cell Culture: Culture Sf9 cells in a suitable unlabeled medium (e.g., Sf-900™ II SFM) to a density of 2 x 10⁶ cells/mL with a viability of >95%.[3]
-
Infection: Infect the cells with your recombinant baculovirus at varying Multiplicities of Infection (MOIs) (e.g., 1, 2, 5, and 10).
-
Time Course: Collect cell samples at different time points post-infection (e.g., 24, 48, 72, and 96 hours).
-
Analysis: Analyze the expression of your target protein in the cell lysates by SDS-PAGE and Western blot to determine the optimal MOI and harvest time for maximal protein yield.
Protocol 2: (13C₂,¹⁵N)Glycine Labeling of Target Protein in Sf9 Cells
This protocol is designed to maximize the incorporation of (13C₂,¹⁵N)Glycine.
-
Initial Cell Growth: Grow a suspension culture of Sf9 cells in a rich, unlabeled insect cell medium to a density of approximately 1.5-2.0 x 10⁶ cells/mL.[2] Ensure cell viability is greater than 95%.
-
Cell Harvest: Pellet the cells by centrifugation at 400 x g for 10-15 minutes.[2]
-
Media Exchange: Carefully aspirate the supernatant and gently resuspend the cell pellet in a pre-warmed labeling medium (e.g., a chemically defined medium or a custom medium lacking unlabeled glycine but supplemented with (13C₂,¹⁵N)Glycine).
-
Infection: Immediately infect the resuspended cells with the recombinant baculovirus at the predetermined optimal MOI.
-
Incubation: Incubate the infected cell culture at 27°C with shaking (e.g., 125-150 RPM) for the optimal duration determined in the unlabeled expression trial.[3]
-
Harvest and Analysis: Harvest the cells by centrifugation. The cell pellet can then be used for protein purification and subsequent analysis of labeling efficiency by mass spectrometry.
Visualizing Key Processes
To better understand the factors influencing your labeling experiments, the following diagrams illustrate the experimental workflow and the relevant metabolic pathway.
References
Common challenges in (13C_2_,15N)Glycine metabolic flux analysis experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting successful (13C2,15N)Glycine metabolic flux analysis (MFA) experiments.
Frequently Asked Questions (FAQs)
Q1: What is (13C2,15N)Glycine and why is it used in metabolic flux analysis?
A1: (13C2,15N)Glycine is a stable isotope-labeled form of the amino acid glycine, where two carbon atoms are replaced with their heavy isotope, Carbon-13 (13C), and the nitrogen atom is replaced with its heavy isotope, Nitrogen-15 (15N). It is a powerful tracer used in MFA to quantitatively track the metabolic fate of glycine through various interconnected pathways. By measuring the incorporation of these heavy isotopes into downstream metabolites, researchers can determine the rates (fluxes) of metabolic reactions. This is crucial for understanding cellular metabolism in various physiological and pathological states, such as cancer.
Q2: What are the key metabolic pathways that can be traced using (13C2,15N)Glycine?
A2: (13C2,15N)Glycine is instrumental in tracing several central metabolic pathways, including:
-
One-Carbon Metabolism: Glycine is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions.
-
Serine Biosynthesis: The interconversion of glycine and serine via the enzyme serine hydroxymethyltransferase (SHMT) is a key reaction that can be quantified.
-
Purine Synthesis: The nitrogen and carbon atoms from glycine are directly incorporated into the purine ring structure.
-
Glutathione Synthesis: Glycine is one of the three amino acids that make up the antioxidant glutathione.
Q3: What is the typical concentration of (13C2,15N)Glycine to use in cell culture experiments?
A3: The optimal concentration of (13C2,15N)Glycine can vary depending on the cell type and experimental goals. However, a common starting point is to replace the glycine in the culture medium with the labeled form at a similar concentration to that found in standard media formulations. It is crucial to ensure that the concentration is not limiting for cell growth.
Q4: How long should I incubate my cells with the (13C2,15N)Glycine tracer?
A4: The incubation time should be sufficient to achieve isotopic steady-state, where the isotopic enrichment of the intracellular metabolites of interest remains constant over time. This can range from 6 to 24 hours, depending on the cell line's metabolic rate. It is recommended to perform a time-course experiment (e.g., sampling at 6, 12, 18, and 24 hours) to determine the optimal labeling duration for your specific system.[1]
Troubleshooting Guides
This section addresses common challenges encountered during (13C2,15N)Glycine MFA experiments and provides potential solutions.
Problem 1: Low Isotopic Enrichment in Target Metabolites
Possible Causes:
-
Dilution from Unlabeled Sources: Intracellular pools of glycine can be diluted by unlabeled glycine from the breakdown of proteins or other unlabeled components in the culture medium, such as serum.
-
Insufficient Incubation Time: The labeling period may not be long enough to reach isotopic steady-state.
-
Low Tracer Concentration: The concentration of (13C2,15N)Glycine in the medium may be too low, leading to a smaller labeled pool compared to the unlabeled pool.
-
Slow Metabolic Flux: The metabolic pathways under investigation may have a slow turnover rate in the specific cell line or experimental condition.
Solutions:
-
Use Dialyzed Serum: To minimize dilution from unlabeled amino acids in fetal bovine serum (FBS), use dialyzed FBS.
-
Optimize Incubation Time: As mentioned in the FAQs, perform a time-course experiment to determine the point of isotopic steady-state.
-
Increase Tracer Concentration: Ensure the concentration of (13C2,15N)Glycine is sufficient and not limiting for cell growth.
-
Optimize Cell Culture Conditions: Ensure cells are in a state of consistent metabolic activity, for example, by analyzing them during the exponential growth phase.
Problem 2: Metabolic Scrambling of Isotopes
Possible Causes:
-
Interconversion of Amino Acids: The labeled nitrogen (15N) from glycine can be transferred to other amino acids through transamination reactions. For instance, glycine and serine are readily interconverted.
-
Metabolic Branching: The labeled carbons (13C) can enter various interconnected pathways, leading to complex labeling patterns in a wide range of metabolites.
Solutions:
-
Use Advanced Analytical Techniques: High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can help to distinguish between different isotopologues and pinpoint the location of the labels within a molecule.[2]
-
Comprehensive Metabolic Modeling: Utilize MFA software that can account for metabolic scrambling and deconvolve complex labeling patterns.
-
Targeted Experimental Design: If focusing on a specific pathway, consider using other labeled substrates in parallel experiments to complement the data from the glycine tracer.
Problem 3: Inconsistent or Irreproducible Results
Possible Causes:
-
Incomplete Quenching of Metabolism: If metabolic activity is not halted instantly and completely during sample collection, the isotopic enrichment of metabolites can change, leading to variability.
-
Inefficient Metabolite Extraction: Incomplete extraction of intracellular metabolites will lead to inaccurate quantification.
-
Cell Handling and Viability: Variations in cell density, passage number, or viability can significantly impact metabolic fluxes.
Solutions:
-
Rapid and Effective Quenching: Immediately quench metabolism by aspirating the medium and adding a cold quenching solution, such as 80:20 methanol:water pre-chilled to -80°C.[3] Alternatively, flash-freezing the cell monolayer in liquid nitrogen is also a highly effective method.
-
Standardized Extraction Protocol: Use a robust and validated metabolite extraction protocol. A common method involves using a cold solvent mixture, such as methanol/acetonitrile/water, to extract a broad range of metabolites.
-
Consistent Cell Culture Practices: Maintain consistency in cell seeding density, passage number, and ensure high cell viability (>95%) at the time of the experiment.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for planning and interpreting your experiments.
Table 1: Typical Glycine Concentrations in Cell Culture
| Parameter | Concentration Range | Notes |
| Intracellular Glycine Concentration | 0.01 - 0.05 mM | Can be significantly higher in some cell types and is influenced by external osmolarity.[4][5] |
| Extracellular Glycine Concentration (in media) | 0.1 - 0.4 mM | Standard concentration in many commercial cell culture media. |
Table 2: Isotopic Purity of Commercially Available (13C2,15N)Glycine
| Isotope | Typical Enrichment | Notes |
| 13C | >99 atom % | High enrichment is crucial for accurate flux calculations.[6] |
| 15N | >98 atom % | High enrichment is crucial for accurate flux calculations.[6] |
Table 3: Recommended LC-MS/MS Parameters for Glycine Analysis
| Parameter | Typical Setting | Notes |
| Column | Reversed-phase C18 or HILIC | Choice depends on the overall metabolite panel being analyzed. |
| Mobile Phase A | Water with 0.1% formic acid | Common for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Used to create the elution gradient. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Glycine ionizes well in positive mode. |
| Monitored Transition (m/z) | Varies based on derivatization and adducts | For unlabeled glycine, a common transition is 76 -> 30. For (13C2,15N)Glycine, the transition would be 79 -> 32.[7] |
Experimental Protocols
Protocol 1: Cell Labeling and Metabolite Extraction
-
Cell Seeding: Seed cells at a density that will result in ~80% confluency at the time of harvest.
-
Labeling Medium Preparation: Prepare the experimental medium by replacing standard glycine with (13C2,15N)Glycine at the desired concentration.
-
Labeling: When cells reach the target confluency, aspirate the growth medium, wash once with pre-warmed PBS, and then add the labeling medium.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 6-24 hours) under standard culture conditions (37°C, 5% CO2).
-
Quenching: To halt metabolism, place the culture dish on a bed of dry ice or a pre-chilled metal block. Quickly aspirate the labeling medium.
-
Washing: Wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular tracer.
-
Extraction: Add ice-cold 80% methanol (LC-MS grade) to the cells. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis or store at -80°C.
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis.
-
Chromatography: Separate the metabolites using a liquid chromatography system. A gradient elution from an aqueous mobile phase to an organic mobile phase is typically used.
-
Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to specifically detect and quantify glycine and its isotopologues.
Visualizations
Caption: A typical experimental workflow for (13C2,15N)Glycine metabolic flux analysis.
Caption: Key metabolic pathways involving glycine traced with (13C2,15N)Glycine.
References
- 1. Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of intracellular glycine as an organic osmolyte in early preimplantation mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Metabolic Scrambling of (13C2,15N)Glycine in Cell Culture
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize the metabolic scrambling of (13C2,15N)Glycine in isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of (13C2,15N)Glycine?
A1: Metabolic scrambling refers to the redistribution of the stable isotopes (¹³C and ¹⁵N) from the labeled glycine molecule to other metabolites or to different atomic positions than predicted by the primary metabolic pathway under investigation.[1] Because glycine is a metabolically active amino acid, its labeled atoms can be transferred to other molecules through interconnected biochemical pathways, complicating the interpretation of labeling patterns and affecting the accuracy of metabolic flux analysis.[1][2]
Q2: What are the primary biochemical pathways responsible for this scrambling?
A2: The two main pathways responsible for glycine scrambling are:
-
Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the reversible conversion of serine to glycine.[3][4] This reaction, occurring in both the cytoplasm (SHMT1) and mitochondria (SHMT2), is a major source of scrambling as it can convert the supplied (13C2,15N)Glycine into labeled serine, distributing the isotopes into the serine metabolic network.[5][6]
-
Glycine Cleavage System (GCS): This mitochondrial enzyme complex catabolizes glycine into CO₂, ammonia (NH₄⁺), and a one-carbon unit (5,10-methylenetetrahydrofolate).[7][8] This process effectively breaks apart the (13C2,15N)Glycine tracer, releasing the ¹⁵N as ammonia, one ¹³C atom as CO₂, and transferring the second ¹³C atom to the one-carbon pool, from which it can be incorporated into purines, thymidine, and other molecules.[7][9]
Q3: How can I detect if scrambling is occurring in my experiment?
A3: Detecting isotopic scrambling requires careful analysis of mass spectrometry (MS) or nuclear magnetic resonance (NMR) data. Key indicators include:
-
Unexpected Labeled Metabolites: The presence of isotopic labels in metabolites that are not direct downstream products of your intended pathway, such as significant ¹³C and/or ¹⁵N enrichment in serine when feeding labeled glycine.
-
Anomalous Labeling Patterns: Observing mass isotopomer distributions that do not match theoretical predictions for a specific pathway. For example, finding a ¹³C label in purine rings indicates that the glycine tracer has entered the one-carbon metabolism pool.[9]
-
Fragment Analysis: In MS, analyzing the isotopic enrichment of different fragments of a metabolite can reveal the specific positions of scrambled labels.[1]
Q4: What is the role of Serine Hydroxymethyltransferase (SHMT) in glycine scrambling?
A4: SHMT is a key enzyme in one-carbon metabolism that catalyzes the reversible reaction: Serine + Tetrahydrofolate (THF) ↔ Glycine + 5,10-Methylene-THF.[3][5] When you supply labeled glycine, the reversibility of this reaction means SHMT can use it to synthesize labeled serine. This newly formed labeled serine can then be used in other pathways, effectively "scrambling" the original glycine label into the serine metabolic network. Both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms contribute to this process.[4]
Q5: How does the Glycine Cleavage System (GCS) contribute to label scrambling?
A5: The Glycine Cleavage System (GCS) is a major catabolic pathway for glycine located in the mitochondria.[7] It breaks down glycine, leading to the complete separation of its constituent labeled atoms. The ¹⁵N is lost as ammonia, one ¹³C is released as CO₂, and the remaining ¹³C-alpha carbon is transferred to tetrahydrofolate (THF), entering the one-carbon metabolic cycle.[8][9] This one-carbon unit can then be used for the synthesis of a wide range of molecules, leading to widespread scrambling of the ¹³C label.[7]
Troubleshooting Guides
Issue 1: I'm feeding my cells (13C2,15N)Glycine, but I'm seeing significant labeling in Serine.
-
Problem: The reversible activity of the enzyme Serine Hydroxymethyltransferase (SHMT) is converting your labeled glycine into labeled serine, diluting your tracer and complicating pathway analysis.[3][5]
-
Solution: Supplement your cell culture medium with unlabeled L-serine. By providing an excess of the product (serine), you can leverage the principle of Le Châtelier's principle to inhibit the reverse reaction (glycine to serine). This pushes the equilibrium towards glycine formation, reducing the conversion of your expensive labeled glycine tracer. Refer to the data table and protocol below for recommended concentrations.
Issue 2: My ¹³C label is appearing in purines and other downstream one-carbon metabolites, complicating my analysis.
-
Problem: The Glycine Cleavage System (GCS) and, to a lesser extent, the SHMT pathway are catabolizing your (13C2,15N)Glycine and shunting the ¹³C label into the one-carbon metabolic pool.[7][9] This pool provides one-carbon units for the synthesis of purines, thymidylate, and other essential molecules.
-
Solution: While completely preventing entry into one-carbon metabolism is difficult without compromising cell health, its impact can be minimized.
-
Optimize Glycine Concentration: Using an excessively high concentration of labeled glycine might saturate its primary incorporation pathways and force the excess into catabolic routes like the GCS. Consider titrating the labeled glycine concentration to find a level that maintains sufficient labeling without excessive catabolism.[10]
-
Time-Course Experiment: Ensure you are harvesting cells at isotopic steady state.[11] Very long incubation times can lead to greater accumulation of scrambled labels in downstream products. A time-course experiment can help identify the optimal labeling duration.[11]
-
Supplement with Unlabeled Serine: As serine is the primary source of one-carbon units in many cells, supplementing with unlabeled serine can help dilute the contribution of labeled glycine to the one-carbon pool.[5]
-
Issue 3: I suspect scrambling is occurring during sample harvesting and preparation.
-
Problem: If metabolic activity is not stopped instantly and completely at the point of harvest, enzymes like SHMT and GCS will continue to function, leading to post-harvest scrambling that does not reflect the in-culture metabolic state.[1]
-
Solution: Implement a rapid quenching and extraction protocol. The goal is to flash-freeze the cells to halt all enzymatic activity in milliseconds. This is followed by extraction in a pre-chilled solvent to keep enzymes inactive. Following a validated protocol for this process is critical.[1] See the detailed protocol provided below.
Data Presentation
Table 1: Recommended Media Supplement Concentrations to Minimize Glycine Scrambling
| Supplement | Purpose | Recommended Starting Concentration | Notes & References |
| Unlabeled L-Serine | To inhibit the SHMT-mediated conversion of labeled glycine to serine. | 0.2 - 0.4 mM | This concentration is a typical physiological level. The optimal concentration may be cell-line dependent and require empirical testing. This strategy is analogous to using unlabeled proline to prevent arginine conversion in SILAC.[12][13] |
| Unlabeled L-Proline | To prevent the common SILAC artifact of labeled arginine converting to labeled proline (if also using labeled arginine). | ~200 mg/L (~1.7 mM) | This has been shown to be highly effective at preventing arginine-to-proline conversion.[1][12][13] |
Experimental Protocols
Protocol 1: Media Preparation to Minimize Glycine-to-Serine Conversion
This protocol is adapted from standard SILAC media preparation principles.[1][12]
-
Base Medium Selection: Start with a glycine- and serine-deficient cell culture medium (e.g., custom formulation of DMEM or RPMI-1640).
-
Reconstitute Base Medium: Prepare the medium according to the manufacturer's instructions.
-
Add Supplements:
-
Add dialyzed Fetal Bovine Serum (dFBS) to your desired final concentration (e.g., 10%). Using dialyzed serum is crucial to avoid introducing unlabeled amino acids from the serum.[14]
-
Add all other necessary amino acids, except for glycine and serine.
-
-
Add Labeled and Unlabeled Amino Acids:
-
Add your (13C2,15N)Glycine tracer to the desired final concentration.
-
Crucially, add unlabeled L-serine to a final concentration of 0.2 - 0.4 mM.
-
-
Final Steps: Add other required supplements such as penicillin/streptomycin and L-glutamine. Sterile filter the complete medium using a 0.22 µm filter.
-
Cell Culture: Culture cells for a sufficient duration to reach isotopic steady state before beginning your experiment. This typically requires at least 5-6 cell doublings for proteomic studies.[1] For metabolomic studies, isotopic steady state for central metabolites is often reached much faster.[11]
Protocol 2: Rapid Quenching and Metabolite Extraction
This protocol is designed to instantly halt metabolic activity to prevent post-harvest isotopic scrambling.[1]
-
Materials:
-
Liquid Nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water
-
Pre-chilled cell scraper
-
-
Procedure for Adherent Cells:
-
Media Removal: Place the cell culture dish on ice and aspirate the medium as quickly as possible.
-
Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS. Perform this step in under 10 seconds to minimize metabolic changes.[1] Aspirate the PBS completely.
-
Quenching: Immediately place the dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cell monolayer.[1]
-
Metabolite Extraction:
-
Transfer the frozen dish to a container on dry ice.
-
Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish.
-
Use a pre-chilled cell scraper to scrape the frozen cell lysate into the solvent.
-
Transfer the entire mixture to a pre-chilled tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tube vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.[1]
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites for your analysis.
-
-
Visualizations
Caption: Key metabolic pathways showing sources of (13C2,15N)Glycine scrambling.
Caption: Recommended workflow for labeling experiments to minimize scrambling.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Multifaceted role of serine hydroxymethyltransferase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 8. Glycine encephalopathy - Wikipedia [en.wikipedia.org]
- 9. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Signal-to-Noise Ratio in NMR Spectra of (¹³C₂,¹⁵N)Glycine Labeled Proteins
technical support center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in their NMR experiments on (¹³C₂,¹⁵N)Glycine labeled proteins.
Troubleshooting Guide
This guide addresses common issues encountered during NMR experiments that can lead to a poor signal-to-noise ratio.
Q1: My signal is barely visible above the noise. What are the first things I should check?
A1: Start by verifying your sample conditions and basic acquisition parameters.
-
Sample Concentration: In NMR, signal intensity is directly proportional to the sample concentration. Higher concentrations generally lead to better data quality. For proteins, concentrations are typically in the range of 0.3-0.5 mM.[1]
-
Number of Scans (ns): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. Ensure you are collecting a sufficient number of scans for your sample concentration.
-
Shimming: Poor magnetic field homogeneity is a common cause of broad lines and low signal intensity. Carefully shim the magnet before each experiment. For deuterated samples where a deuterium lock may not be feasible, you can shim on the proton signal of the non-deuterated solvent.[2]
-
Tuning and Matching: Properly tuning and matching the probe to the resonance frequencies of ¹H, ¹³C, and ¹⁵N is critical for efficient signal transmission and detection. An improperly tuned probe will result in significant signal loss.
Q2: I've optimized the basic parameters, but my S/N is still low. What hardware and advanced techniques can I use?
A2: Several advanced hardware and experimental techniques can significantly boost your signal-to-noise ratio.
-
Cryoprobes: If available, using a cryogenic probe (CryoProbe) is one of the most effective ways to improve S/N. By cooling the detection electronics to cryogenic temperatures, thermal noise is significantly reduced.[3][4][5] This can lead to a 3- to 5-fold, and in some cases nearly an order of magnitude, improvement in S/N compared to a room temperature probe.[3][4][5][6][7]
-
Non-Uniform Sampling (NUS): NUS is a data acquisition technique where only a fraction of the data points in the indirect dimensions of a multidimensional NMR experiment are collected.[8][9][10][11] This can significantly reduce the total experiment time, allowing for more scans to be acquired in the same amount of time, thereby improving the S/N.[11] In some cases, NUS can provide up to a 2-fold enhancement in the signal-to-noise ratio.[12]
-
Deuteration: For larger proteins (generally >20 kDa), deuteration can lead to significant improvements in both sensitivity and resolution.[1][13] By replacing protons with deuterium, you reduce the efficiency of dipolar relaxation, which is a major cause of line broadening in larger molecules. This results in sharper lines and a better signal-to-noise ratio.[13][14]
-
Paramagnetic Relaxation Enhancement (PRE): The addition of a paramagnetic agent, such as a gadolinium-based compound, can accelerate the relaxation of nuclei.[15][16] This allows for a shorter recycle delay between scans, enabling more scans to be acquired in a given amount of time, which can improve the S/N.[15]
Q3: My spectra are complex due to ¹³C-¹³C couplings. How can this be addressed to improve signal interpretation and apparent S/N?
A3: In uniformly ¹³C-labeled proteins, homonuclear ¹³C-¹³C J-couplings can lead to complex multiplets, which can decrease the apparent signal height.
-
Fractional ¹³C Labeling: One effective strategy is to use fractional ¹³C labeling, where the growth medium contains a mix of ¹³C- and ¹²C-labeled glucose. An optimal percentage for random fractional ¹³C labeling is often between 25% and 35%.[17] This reduces the statistical probability of having two adjacent ¹³C atoms, thus minimizing ¹³C-¹³C couplings and simplifying the spectra.[17]
-
Specifically Labeled Precursors: Using specifically labeled precursors in the growth media, such as [2-¹³C]-glucose, can result in isolated ¹³C sites, which eliminates the need for homonuclear decoupling.[17]
Frequently Asked Questions (FAQs)
Q4: What is the expected S/N improvement when using a CryoProbe?
A4: A CryoProbe can provide a significant S/N enhancement compared to a conventional room temperature probe. The improvement factor can be up to five times.[5] Some studies have reported nearly a 9-fold S/N enhancement for ¹⁵N signals.[6] This can translate to a reduction in experiment time by a factor of 16 or more, as experiment time is proportional to the square of the desired S/N.[4]
Q5: How does Non-Uniform Sampling (NUS) improve the signal-to-noise ratio?
A5: NUS reduces the total experiment time by acquiring only a subset of the data points in the indirect dimensions.[10][11] This time saving can be used to increase the number of scans, which in turn improves the S/N. While NUS reduces the amount of signal captured, for signals that decay over time, weighted sampling schemes can enhance the signal-to-noise.[9]
Q6: When should I consider deuteration for my protein sample?
A6: Deuteration is particularly beneficial for larger proteins, typically those with a molecular weight greater than 20 kDa.[1][13] For these larger molecules, slow tumbling leads to efficient dipolar relaxation and significant line broadening. By replacing most of the protons with deuterium, these relaxation pathways are reduced, resulting in sharper lines and improved spectral quality.[13][14]
Q7: Can I use paramagnetic relaxation enhancement (PRE) for any protein?
A7: PRE can be a powerful tool, but its application requires careful consideration. The paramagnetic agent can be introduced through a covalently attached spin label or by using a metal-chelating unnatural amino acid.[16][18] It's important to ensure that the paramagnetic agent does not adversely affect the structure or function of your protein. PRE is particularly useful for obtaining long-range distance information that is not accessible through traditional NOE measurements.[16]
Q8: Are there data processing techniques that can improve the S/N?
A8: Yes, certain data processing techniques can enhance the signal-to-noise ratio of your spectra.
-
Apodization (Window Functions): Applying a window function, such as an exponential function, to the Free Induction Decay (FID) before Fourier transformation can improve the S/N by suppressing noise in the latter part of the FID.[19] However, this often comes at the cost of reduced resolution.
-
Linear Prediction: This technique can be used to extend the FID, which can lead to improved resolution and, in some cases, a better S/N.
-
Baseline Correction: A proper baseline correction is crucial for accurate signal integration and can improve the overall appearance of the spectrum, making weak signals easier to identify.[20]
Quantitative Data Summary
| Technique | Parameter | Typical Improvement in S/N | Notes |
| Cryoprobe | Hardware | 3 to 5-fold increase[5] | Can be up to 9-fold for ¹⁵N[6] |
| Non-Uniform Sampling (NUS) | Acquisition | Up to 2-fold increase[12] | Time savings allow for more scans |
| Deuteration | Sample Prep | Significant for >20 kDa proteins[1][13] | Reduces line broadening |
| Paramagnetic Relaxation Enhancement (PRE) | Sample Prep | Variable | Allows for faster repetition of scans[15] |
Experimental Protocols
Protocol 1: General Workflow for (¹³C₂,¹⁵N)Glycine Labeled Protein Sample Preparation for NMR
-
Protein Expression:
-
Use a minimal media (e.g., M9) for bacterial expression.
-
Supplement the media with ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C₂]-Glycine. To minimize metabolic scrambling, it can be beneficial to add other unlabeled amino acids.[21]
-
Induce protein expression under optimal conditions (e.g., temperature, IPTG concentration).
-
-
Protein Purification:
-
Lyse the cells and purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Ensure the final buffer is compatible with NMR spectroscopy (e.g., correct pH, low salt concentration if possible).
-
-
Sample Preparation for NMR:
-
Concentrate the protein to 0.3-0.5 mM.[1]
-
Exchange the buffer to the final NMR buffer containing 90% H₂O/10% D₂O or 99.9% D₂O, depending on the experiment.
-
Add a DSS or TMSP internal standard for chemical shift referencing.
-
Transfer the sample to a high-quality NMR tube.
-
Protocol 2: Non-Uniform Sampling (NUS) Acquisition
-
Set up a Conventional Experiment: Begin by setting up the desired multidimensional experiment (e.g., 3D HNCO) as you would for uniform sampling. Define all necessary parameters like spectral widths and acquisition times.[22]
-
Enable NUS: In the acquisition software, enable the NUS option.
-
Set Sampling Density: Choose a sampling density (e.g., 25%). This determines what fraction of the total data points in the indirect dimensions will be acquired.
-
Generate Sampling Schedule: The software will create a schedule that dictates which specific increments in the indirect dimensions will be measured.[22]
-
Acquire Data: Start the data acquisition.
-
Reconstruct Spectrum: After data collection, the incomplete dataset needs to be reconstructed using an appropriate algorithm (e.g., Iterative Soft Thresholding) to generate the final spectrum.[11]
Visualizations
Caption: A troubleshooting workflow for improving the signal-to-noise ratio.
Caption: The effect of deuteration on NMR spectra of large proteins.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. Cryoprobe - NMR Wiki [nmrwiki.org]
- 5. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 6. biorxiv.org [biorxiv.org]
- 7. MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 11. Non Uniform Sampling | NUS | 2D Correlation Experiments [jeolusa.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
- 15. mdpi.com [mdpi.com]
- 16. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 17. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paramagnetic relaxation enhancement of membrane proteins by incorporation of the metal-chelating unnatural amino acid 2-amino-3-(8-hydroxyquinolin-3-yl) propanoic acid (HQA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ir.library.louisville.edu [ir.library.louisville.edu]
- 20. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Protein Labeling with (¹³C₂,¹⁵N)Glycine
Welcome to the technical support center for stable isotope labeling with (¹³C₂,¹⁵N)Glycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experimental workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry data shows low incorporation of (¹³C₂,¹⁵N)Glycine into my target protein. What are the common causes?
A1: Incomplete labeling with (¹³C₂,¹⁵N)Glycine can stem from several factors, ranging from experimental setup to the inherent metabolism of the expression system. The primary causes include:
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Insufficient Labeling Duration: The time provided for the cells to uptake and incorporate the labeled glycine may not be adequate, especially for proteins with slow turnover rates.
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Contamination with Unlabeled Glycine: The presence of natural abundance ("light") glycine in the culture medium is a frequent cause of reduced labeling efficiency. This can be introduced through media supplements like fetal bovine serum (FBS).
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Metabolic Scrambling: Glycine is a metabolically active amino acid and can be converted into other amino acids, such as serine and threonine. This "scrambling" of the isotopes to other residues dilutes the label at the intended glycine positions.[1]
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Suboptimal Growth Conditions: If the cells are not healthy and actively dividing, protein synthesis and, consequently, the incorporation of the labeled amino acid will be suboptimal.
-
Incorrect Concentration of Labeled Glycine: The concentration of (¹³C₂,¹⁵N)Glycine in the medium may not be optimized for your specific cell line or expression system.
Q2: How can I assess the labeling efficiency of (¹³C₂,¹⁵N)Glycine in my protein?
A2: The most common method for determining labeling efficiency is through mass spectrometry (MS). This involves digesting the labeled protein into peptides and analyzing their isotopic distribution. The general workflow is as follows:
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Protein Digestion: The purified labeled protein is digested with a protease (e.g., trypsin) to generate a mixture of peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra of peptides containing glycine are examined to determine the extent of incorporation of the heavy isotope. This is done by comparing the experimental isotopic pattern to the theoretical pattern for a fully labeled peptide.[2] Software tools can be used to simulate the theoretical isotopic distributions for varying levels of incorporation and find the best fit to the experimental data.[3][4][5][6]
Q3: I suspect metabolic scrambling is occurring in my experiment. How can I confirm this and what can I do to minimize it?
A3: Metabolic scrambling from glycine can be significant as it is a precursor for other amino acids like serine and threonine.[1]
-
Confirmation: To confirm scrambling, you can analyze the isotopic distribution of peptides that do not contain glycine but do contain amino acids that can be derived from it (e.g., serine). An increase in the mass of these peptides corresponding to the incorporation of ¹³C and/or ¹⁵N would indicate scrambling. Tandem mass spectrometry (MS/MS) can also be used to pinpoint the location of the heavy isotopes within the peptides.[2]
-
Minimization Strategies:
-
Supplement the medium: Adding an excess of unlabeled amino acids that are downstream of glycine metabolism (e.g., serine) can sometimes reduce the conversion of labeled glycine.
-
Use specific inhibitors: In some expression systems, it may be possible to use inhibitors of the enzymes responsible for the conversion of glycine to other amino acids.
-
Optimize expression conditions: Lowering the temperature during protein expression in E. coli can sometimes reduce metabolic scrambling.[1]
-
Q4: My mass spectrum for a glycine-containing peptide is very complex with overlapping isotopic patterns. How do I interpret this?
A4: Complex and overlapping isotopic patterns are a hallmark of incomplete labeling and metabolic scrambling.[2] Instead of a single, well-defined isotopic cluster for the fully labeled peptide, you will see a distribution of peaks representing:
-
The unlabeled peptide.
-
The fully labeled peptide.
-
Partially labeled peptides (e.g., only ¹³C₂ or only ¹⁵N incorporated).
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Peptides with scrambled isotopes.
To deconvolve these complex spectra, you can use software that simulates the isotopic patterns for all possible labeled and unlabeled states of the peptide.[2][3] By creating linear combinations of these theoretical patterns, you can fit them to your experimental data to determine the percentage of each species present.[2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with incomplete (¹³C₂,¹⁵N)Glycine labeling.
Problem: Low Labeling Efficiency Observed in Mass Spectrometry Data
| Potential Cause | Recommended Solution |
| Insufficient Labeling Time | For cell cultures, ensure cells have undergone a sufficient number of doublings in the labeled medium (typically at least 5-6). For in vitro expression, increase the incubation time. |
| Contamination with Unlabeled Glycine | Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids. Ensure all media components are of high purity and free from natural abundance glycine. |
| Metabolic Scrambling | Analyze peptides containing serine and other amino acids derived from glycine to confirm scrambling. If confirmed, try supplementing the media with unlabeled serine to reduce the metabolic conversion of the labeled glycine. |
| Suboptimal Cell Health | Monitor cell viability and growth rate. Ensure optimal culture conditions (temperature, CO₂, media supplements) are maintained. |
| Incorrect Labeled Glycine Concentration | Optimize the concentration of (¹³C₂,¹⁵N)Glycine in the culture medium. Start with a concentration similar to that found in standard media and adjust as needed. |
| Inaccurate Data Analysis | Utilize specialized software to accurately model and fit the complex isotopic patterns resulting from incomplete labeling and scrambling. Manually inspect the spectra of several glycine-containing peptides. |
Experimental Protocols
Protocol 1: Assessing Labeling Efficiency by Mass Spectrometry
-
Sample Preparation:
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel or use an in-solution protein sample.
-
Perform in-gel or in-solution tryptic digestion of the protein.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode to obtain both MS1 scans of the peptides and MS/MS scans for peptide identification.
-
-
Data Analysis:
-
Identify glycine-containing peptides using a database search algorithm (e.g., Mascot, Sequest).
-
For each identified glycine-containing peptide, extract the experimental isotopic distribution from the MS1 scan.
-
Use an isotope distribution calculator to generate the theoretical isotopic pattern for the peptide assuming 100% incorporation of (¹³C₂,¹⁵N)Glycine.
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Compare the experimental and theoretical patterns. The presence of a significant peak at the mass of the unlabeled peptide indicates incomplete labeling.
-
To quantify the labeling efficiency, use software that can fit a combination of labeled and unlabeled theoretical distributions to the experimental data.
-
Visualizations
References
- 1. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. loewenlabs.com [loewenlabs.com]
- 4. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. support.proteinmetrics.com [support.proteinmetrics.com]
Adjusting labeling time for proteins with slow turnover rates using (13C_2_,15N)Glycine
Welcome to the technical support center for stable isotope labeling using (13C2,15N)Glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting labeling times and troubleshooting experiments for proteins with slow turnover rates.
Frequently Asked Questions (FAQs)
Q1: What is (13C2,15N)Glycine and how is it used in protein turnover studies?
A1: (13C2,15N)Glycine is a stable isotope-labeled amino acid where the two carbon atoms and the nitrogen atom of the glycine backbone are replaced with their heavy isotopes, ¹³C and ¹⁵N, respectively.[1] This labeling provides a distinct mass shift that allows newly synthesized proteins to be distinguished from pre-existing proteins using mass spectrometry.[1] In protein turnover studies, cells are "pulsed" with media containing (13C2,15N)Glycine. Over time, this labeled glycine is incorporated into newly synthesized proteins. By measuring the ratio of "heavy" (labeled) to "light" (unlabeled) proteins at different time points, researchers can calculate the rates of protein synthesis and degradation, and ultimately, the protein's half-life. This technique is a variation of pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC).[2][3]
Q2: Why is adjusting labeling time critical for proteins with slow turnover rates?
A2: Proteins with slow turnover rates are synthesized and degraded at a much slower pace. Consequently, a short labeling pulse may not result in a sufficient incorporation of the (13C2,15N)Glycine to be accurately detected and quantified by mass spectrometry.[4] To obtain reliable data for these proteins, the labeling duration must be long enough to allow for a measurable amount of the labeled amino acid to be incorporated. However, excessively long labeling times can lead to isotope dilution or cellular stress. Therefore, optimizing the labeling time is a crucial step in the experimental design.
Q3: What are the main challenges when using (13C2,15N)Glycine for labeling?
A3: One of the primary challenges is the metabolic lability of glycine. Cells can convert glycine into other amino acids, such as serine, through enzymatic reactions.[5] This metabolic scrambling can lead to the incorporation of the ¹³C and ¹⁵N isotopes into amino acids other than glycine within the newly synthesized proteins.[5] This can complicate data analysis and the accurate calculation of turnover rates. Additionally, ensuring complete or near-complete labeling of the intracellular amino acid precursor pool is essential for accurate quantification.
Q4: Can I use (13C2,15N)Glycine for in vivo studies in animal models?
A4: Yes, stable isotope-labeled amino acids, including glycine, can be used for in vivo studies in animal models through a technique called Stable Isotope Labeling in Mammals (SILAM).[4] This typically involves feeding the animals a diet containing the labeled amino acid. However, achieving high enrichment levels in tissues with slow protein turnover, such as the brain, can be challenging and may require long labeling periods, even spanning multiple generations of the animal.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no incorporation of (13C2,15N)Glycine | Insufficient labeling time for slow turnover proteins. | Increase the duration of the labeling pulse. For very slow turnover proteins, time points extending to several days or even weeks may be necessary. |
| Poor cellular uptake of the labeled glycine. | Optimize the concentration of (13C2,15N)Glycine in the culture medium. Ensure cells are metabolically active and in a healthy growth phase. | |
| Degradation of the labeled glycine in the medium. | Confirm the stability of (13C2,15N)Glycine in your specific cell culture medium over the planned duration of the experiment. | |
| High background noise in mass spectrometry data | Contamination from media components or during sample preparation. | Ensure thorough washing of cells to remove residual media. Optimize the metabolite extraction and sample cleanup procedures to minimize contaminants.[6] |
| Suboptimal mass spectrometer settings. | Optimize MS parameters for the detection of peptides containing (13C2,15N)Glycine. This may include adjusting the mass resolution and acquisition methods. | |
| Inaccurate quantification of protein turnover | Incomplete labeling of the precursor amino acid pool. | For accurate quantification, it is critical to measure the enrichment of the intracellular (13C2,15N)Glycine pool. This can be done by analyzing the free amino acid pool from the cell lysate. |
| Metabolic conversion of glycine to other amino acids (e.g., serine). | Use high-resolution mass spectrometry to identify and quantify peptides that may contain scrambled labels.[5] Specialized data analysis software can help to account for this. | |
| Insufficient number of time points for accurate kinetic modeling. | For slow turnover proteins, it is crucial to have multiple time points that capture the slow incorporation of the label. This will improve the accuracy of the curve fitting and half-life calculation. |
Experimental Protocols
Pulsed SILAC (pSILAC) for Slow Turnover Proteins using (13C2,15N)Glycine
This protocol provides a general framework. Optimization of cell numbers, labeling times, and concentrations will be required for specific cell lines and proteins of interest.
1. Cell Culture and Adaptation (Pre-labeling Phase):
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Culture cells in "light" SILAC medium (DMEM/RPMI lacking L-Arginine, L-Lysine, and L-Glycine) supplemented with dialyzed fetal bovine serum, unlabeled L-Arginine, L-Lysine, and unlabeled L-Glycine.
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Grow cells for at least 5-6 doublings to ensure the existing proteome is fully "light."
2. Pulsed Labeling with (13C2,15N)Glycine:
-
Prepare "heavy" SILAC medium by supplementing the base medium with unlabeled L-Arginine, unlabeled L-Lysine, and (13C2,15N)Glycine.
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When cells reach the desired confluency (typically 70-80%), remove the "light" medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the "heavy" medium to begin the labeling pulse.
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Harvest cells at multiple time points. For slow turnover proteins, these time points could range from 24 hours to several days (e.g., 0, 24, 48, 72, 96 hours).
3. Cell Lysis and Protein Extraction:
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At each time point, wash the cells with ice-cold PBS to halt metabolic activity.
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Lyse the cells using a suitable lysis buffer containing protease inhibitors.
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Quantify the protein concentration of each lysate.
4. Sample Preparation for Mass Spectrometry:
-
Combine equal amounts of protein from a "light" (unlabeled) reference sample with each "heavy" (labeled) time point sample.
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Perform in-solution or in-gel tryptic digestion of the protein mixtures.
-
Desalt the resulting peptides using C18 StageTips or equivalent.
5. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Set up the data acquisition method to detect and fragment both light and heavy peptide pairs.
6. Data Analysis:
-
Use software such as MaxQuant to identify peptides and proteins and to quantify the heavy-to-light (H/L) ratios for each protein at each time point.
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Calculate the fraction of newly synthesized protein at each time point.
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Fit the data to a first-order kinetics model to determine the degradation rate constant (k) and the protein half-life (t₁/₂ = ln(2)/k).
Quantitative Data Summary
The following table provides a summary of representative half-lives for proteins with slow turnover rates determined in various studies. Note that half-lives can vary significantly between different cell types and experimental conditions.
| Protein Category | Example Protein | Reported Half-Life (hours) | Cell Type |
| Histones | HIST1H1B | > 1500 | B-cells[7] |
| H2AFV | ~14 | HeLa[8] | |
| Nuclear Lamins | Lamin-B1 | ~1552 | B-cells[7] |
| Mitochondrial Proteins | Varies | Generally slower turnover | Multiple cell types[7] |
| Median of 16.9 hours | S phase HeLa cells[8] | ||
| Cytoskeletal Proteins | Varies | Broad range of half-lives | Multiple cell types |
Visualizations
Experimental Workflow for pSILAC with (13C2,15N)Glycine
Caption: Workflow for pulsed SILAC using (13C2,15N)Glycine.
Logical Flow for Troubleshooting Low Label Incorporation
Caption: Troubleshooting guide for low label incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Systematic analysis of protein turnover in primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic study of the dynamics and half-lives of newly synthesized proteins in human cells - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03826J [pubs.rsc.org]
How to correct for natural isotope abundance in (13C_2_,15N)Glycine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (¹³C₂,¹⁵N)Glycine in stable isotope labeling experiments. Accurate correction for the natural abundance of stable isotopes is critical for obtaining reliable results in metabolic flux analysis and other tracer-based studies.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it critical to correct for it in (¹³C₂,¹⁵N)Glycine experiments?
Q2: What is a Mass Isotopomer Distribution (MID)?
A2: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), describes the fractional abundance of all the mass isotopologues of a particular metabolite.[2][5] Isotopologues are molecules that share the same chemical formula but differ in their isotopic composition.[3][5] For a molecule like glycine (C₂H₅NO₂), there can be several isotopologues:
-
M+0: The molecule with the most abundant light isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
-
M+1: The molecule containing one heavy isotope (e.g., one ¹³C or one ¹⁵N).
-
M+2: The molecule containing two heavy isotopes (e.g., two ¹³C, or one ¹³C and one ¹⁵N), and so on.
The MID is a vector that lists the relative abundance of each of these isotopologues, with the sum of all fractional abundances equaling 1 (or 100%).[2]
Q3: How is the correction for natural isotope abundance of ¹³C and ¹⁵N performed?
A3: The correction is most commonly performed using a matrix-based mathematical approach.[3][6] A correction matrix is generated based on the elemental formula of the metabolite and the known natural abundances of all its constituent isotopes (carbon, nitrogen, hydrogen, oxygen, etc.).[5][6] This matrix is then used to mathematically remove the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution.[5] The result is a corrected MID that reflects the true enrichment from the isotopic tracer.[3] Several software tools are available that implement these correction methods.[2][4][5]
Q4: What information is required to perform an accurate natural abundance correction?
A4: To perform an accurate correction, you will need:
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The precise elemental formula of the analyte: This includes the atoms from the metabolite itself and any derivatizing agents used during sample preparation.
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The measured (raw) Mass Isotopomer Distribution (MID): This is the data acquired from the mass spectrometer.[3]
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The natural abundances of all isotopes for every element in the molecule.[1]
-
The isotopic purity of the tracer: The stated purity from the manufacturer should be used, as assuming 100% purity can lead to inaccuracies.[1]
Q5: Which software tools are available for natural abundance correction?
A5: There are several well-established software packages available to perform natural abundance correction. Many of these are open-source and implemented in common programming languages used in bioinformatics.
| Software Tool | Platform/Language | Key Features |
| IsoCorrectoR | R | Corrects MS and MS/MS data for natural abundance and tracer impurity; supports multiple tracers.[4][7] |
| IsoCor | Python | Offers a graphical user interface and can be integrated into data processing pipelines.[2][6] |
| AccuCor | R | Designed for high-resolution mass spectrometry data, correcting for ¹³C, ²H, and ¹⁵N.[2] |
| PolyMID | Python | Allows users to specify input parameters programmatically for seamless pipeline integration.[5] |
Troubleshooting Guides
Issue 1: I am observing negative values in my corrected Mass Isotopomer Distribution.
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Possible Cause: This is a common issue that can arise from measurement noise in the mass spectrometry data, particularly for peaks with low intensity.[1][6] The correction algorithm, which involves matrix inversion, can amplify this noise and result in small negative numbers for some isotopologues.
-
Solutions:
-
Review Data Quality: Ensure that the peaks used for quantification have a sufficient signal-to-noise ratio.
-
Verify Elemental Formula: An incorrect molecular formula will generate an inaccurate correction matrix and can lead to erroneous results, including negative values. Double-check the elemental composition of your analyte, including any derivatizing agents.[6]
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Use Iterative Correction Methods: Some software packages provide iterative algorithms that are more robust against noisy data and can prevent the occurrence of negative values.[1]
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Flatten and Renormalize: A common post-correction data processing step is to set any negative values to zero and then renormalize the entire MID so that the sum of all isotopologue fractions equals 1.[1]
-
Issue 2: The calculated isotopic enrichment after correction seems unexpectedly low.
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Possible Cause: The isotopic purity of your labeled tracer may be lower than specified by the manufacturer, or there may be other sources of unlabeled substrate in your experiment.
-
Solutions:
-
Verify Tracer Purity: The isotopic purity of the tracer is a critical input for the correction algorithm. If the actual purity is lower than the value used in the calculation, the contribution from the tracer will be overestimated, leading to an underestimation of enrichment in the final result. It is advisable to experimentally verify the tracer's isotopic purity by analyzing a pure standard if possible.[1]
-
Investigate Unlabeled Carbon/Nitrogen Sources: Scrutinize your experimental system for potential sources of unlabeled glycine or other precursors that could dilute the labeled pool.
-
Check Correction Parameters: Ensure that the elemental formula and all other parameters entered into the correction software are accurate.
-
Issue 3: How can I validate that my natural abundance correction is working correctly?
-
Solution: A robust way to validate your correction workflow is to analyze an unlabeled control sample. This sample contains the metabolite of interest at its natural isotopic abundance. After applying your correction algorithm to the data from this unlabeled sample, the M+0 isotopologue should be at or near 100% (a fractional abundance of 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero. Any significant deviation from this expected result indicates a potential problem with your correction method or the parameters used.[2]
Data Presentation
Table 1: Natural Isotopic Abundance of Key Elements
This table provides the standard natural abundances of the isotopes relevant for a (¹³C₂,¹⁵N)Glycine experiment.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Note: These values can have slight natural variations.
**Table 2: Example of a Correction Calculation for Glycine (C₂H₅NO₂) **
This table illustrates the effect of natural abundance correction on a hypothetical measured MID for Glycine.
| Mass Isotopologue | Measured MID (Raw Data) | Corrected MID (Tracer Enrichment) |
| M+0 | 0.250 | 0.200 |
| M+1 | 0.350 | 0.300 |
| M+2 | 0.300 | 0.400 |
| M+3 | 0.100 | 0.100 |
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
-
Sample Preparation and Mass Spectrometry Analysis:
-
Culture cells or prepare your experimental system with the (¹³C₂,¹⁵N)Glycine tracer.
-
Harvest samples and perform metabolite extraction.
-
If necessary for your analytical method (e.g., GC-MS), derivatize the metabolites. Be sure to note the chemical formula of the derivatizing agent.
-
Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer distributions for glycine and other metabolites of interest.
-
Crucially, also analyze an unlabeled control sample under the same conditions.[2]
-
-
Data Extraction:
-
Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for your target metabolite.
-
Normalize these peak areas to get the fractional abundances (the raw MID). The sum of all fractions should equal 1.
-
-
Correction using Software (e.g., IsoCorrectoR/IsoCor):
-
Input the required information into the software:
-
The elemental formula of the metabolite (including any derivatization agents).
-
The raw MID data for each sample.
-
The identity of the tracer atoms (¹³C and ¹⁵N).
-
The isotopic purity of the (¹³C₂,¹⁵N)Glycine tracer.
-
-
Run the correction algorithm.
-
-
Data Analysis and Validation:
-
The software will output the corrected MIDs, which represent the true level of isotopic labeling from the tracer.
-
Use the corrected data for downstream analyses, such as metabolic flux modeling.
-
As a quality control step, process the data from your unlabeled control sample. The corrected MID for this sample should show close to 100% abundance for the M+0 isotopologue.
-
Visualizations
Caption: Workflow for natural abundance correction in stable isotope labeling experiments.
Caption: Logical relationship of inputs and outputs for the correction algorithm.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
Validation & Comparative
A Comparative Guide to (¹³C₂,¹⁵N)Glycine and [1,2-¹³C₂]glycine for Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of metabolic research, stable isotope tracers are indispensable for elucidating the intricate dynamics of biochemical pathways. Glycine, a seemingly simple amino acid, plays a central role in numerous metabolic processes, including one-carbon metabolism, glutathione synthesis, and protein turnover. The use of isotopically labeled glycine allows researchers to trace its metabolic fate, quantify flux through various pathways, and gain insights into cellular and whole-body physiology in both healthy and diseased states.
This guide provides an objective comparison of two commonly used stable isotope-labeled glycine tracers: (¹³C₂,¹⁵N)Glycine and [1,2-¹³C₂]glycine . We will delve into their respective applications, present supporting experimental data, and provide detailed methodologies to aid researchers in selecting the optimal tracer for their kinetic studies.
At a Glance: Key Differences and Applications
| Feature | (¹³C₂,¹⁵N)Glycine | [1,2-¹³C₂]glycine |
| Isotopic Labeling | Contains two ¹³C atoms and one ¹⁵N atom. | Contains two ¹³C atoms. |
| Primary Applications | - Tracing both carbon and nitrogen flux. - Glutathione synthesis and turnover. - Protein metabolism and amino acid kinetics. - One-carbon metabolism (serine synthesis). | - Quantifying whole-body glycine flux. - Measuring the rate of glycine decarboxylation via the Glycine Cleavage System (GCS). - Assessing the conversion of glycine to serine. - One-carbon metabolism. |
| Key Advantage | Enables simultaneous tracking of both the carbon skeleton and the amino group of glycine, providing a more comprehensive view of its metabolic fate. | The stable ¹³C-¹³C bond allows for robust tracing of the carbon backbone through various metabolic transformations. |
| Considerations | The presence of the ¹⁵N label can be advantageous for distinguishing glycine-derived nitrogen in downstream metabolites. | Primarily traces the carbon atoms of glycine. |
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from kinetic studies utilizing (¹³C₂,¹⁵N)Glycine and [1,2-¹³C₂]glycine. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different investigations.
Table 1: Kinetic Parameters Measured with [1,2-¹³C₂]glycine in Healthy Humans
This table presents data from a study that used a primed, constant infusion of [1,2-¹³C₂]glycine to quantify whole-body glycine kinetics in a fed state.[1][2]
| Kinetic Parameter | Mean Value (μmol ⋅ kg⁻¹ ⋅ h⁻¹) | Standard Error of Mean (SEM) | Percentage of Total Glycine Flux |
| Total Glycine Flux | 463 | 55 | 100% |
| Glycine to Serine Flux (via SHMT) | 193 | 28 | 41% |
| Glycine Decarboxylation (via GCS) | 190 | 41 | 39% |
Data sourced from a study on young, healthy volunteers (n=5).[1][2]
Table 2: Application of (¹³C₂,¹⁵N)Glycine in Mapping Glutathione Synthesis
A study utilized multiple glycine isotopologues, including those with both ¹³C and ¹⁵N labels, to spatially map glycine uptake and its conversion to glutathione in mouse mammary tumors. This approach, termed "MIST" (Multiple Isotope Support Tracer), allows for kinetic analysis from a single tissue harvest.[3] While this study did not report whole-body flux rates in the same manner as the [1,2-¹³C₂]glycine study, it demonstrates the utility of the dual-labeled tracer in resolving metabolic activity with spatial and temporal dimensions.
| Tracer Administered | Time Before Harvest | Purpose |
| [2-¹³C,¹⁵N]-glycine | 120 minutes | Tracing glycine uptake and incorporation into glutathione over a longer duration. |
| [1,2-¹³C₂]-glycine | 80 minutes | Tracing glycine uptake and incorporation into glutathione over a medium duration. |
| [1,2-¹³C₂,¹⁵N]-glycine | 60 minutes | Tracing glycine uptake and incorporation into glutathione over a shorter duration. |
This experimental design allows for the determination of the rate of glutathione synthesis in different regions of the tumor.[3]
Experimental Protocols
Protocol 1: Quantification of Whole-Body Glycine Flux and Serine Synthesis using [1,2-¹³C₂]glycine
This protocol is based on a primed, constant infusion method used in human subjects.[1][4]
1. Subject Preparation:
-
Subjects are studied in a post-absorptive state (overnight fast).
-
Intravenous catheters are placed in an antecubital vein for tracer infusion and in a contralateral hand vein for blood sampling. The sampling hand is heated to arterialize the venous blood.
2. Tracer Preparation and Infusion:
-
A sterile solution of [1,2-¹³C₂]glycine is prepared in 0.9% saline.
-
A priming dose is administered to rapidly achieve isotopic steady state.
-
A constant infusion of the tracer is maintained for a specified period (e.g., 4 hours).
3. Sample Collection:
-
Baseline blood and breath samples are collected before the infusion begins.
-
Blood and breath samples are collected at regular intervals during the infusion to monitor isotopic enrichment.
4. Sample Analysis (Mass Spectrometry):
-
Plasma is separated from blood samples and stored at -80°C.
-
Amino acids in plasma are derivatized to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
The isotopic enrichment of glycine and serine is determined by monitoring specific mass-to-charge ratios of the derivatized amino acids.
-
Breath ¹³CO₂ enrichment is measured using isotope ratio mass spectrometry (IRMS) to determine the rate of glycine decarboxylation.
5. Kinetic Calculations:
-
Glycine flux is calculated from the plasma enrichment of [1,2-¹³C₂]glycine at isotopic steady state.
-
The rate of serine synthesis from glycine is determined from the enrichment of [¹³C₂]serine.
-
The rate of glycine decarboxylation is calculated from the ¹³CO₂ exhalation rate.
Protocol 2: Measuring Glutathione Synthesis using Isotopically Labeled Glycine
This protocol is a general framework for measuring glutathione (GSH) synthesis in cultured cells using a labeled glycine tracer.
1. Cell Culture and Labeling:
-
Cells are cultured in a standard growth medium.
-
For the experiment, the standard medium is replaced with a medium containing a known concentration of the isotopically labeled glycine tracer (e.g., (¹³C₂,¹⁵N)Glycine).
-
Cells are incubated with the labeling medium for a time course to monitor the incorporation of the tracer into the GSH pool.
2. Metabolite Extraction:
-
At designated time points, the labeling medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).
-
The cell lysate is centrifuged to pellet protein and cell debris.
3. Sample Analysis (LC-MS/MS):
-
The supernatant containing the metabolites is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is set to monitor the mass transitions for both unlabeled and labeled GSH.
-
The isotopic enrichment of GSH is determined by the ratio of the labeled to the total (labeled + unlabeled) GSH peak areas.
4. Calculation of Synthesis Rate:
-
The fractional synthesis rate (FSR) of GSH is calculated from the rate of increase in isotopic enrichment in GSH over time.
-
The absolute synthesis rate (ASR) can be calculated by multiplying the FSR by the total GSH pool size.
Visualizing Glycine's Metabolic Crossroads
The following diagrams, created using the DOT language, illustrate key metabolic pathways involving glycine that can be investigated using these tracers.
Caption: Key metabolic pathways involving glycine.
The diagram above illustrates two major metabolic fates of glycine that can be traced using isotopic labels. The interconversion of glycine and serine is central to one-carbon metabolism, while the synthesis of glutathione is critical for cellular antioxidant defense.
Caption: General experimental workflow for kinetic studies.
This workflow outlines the key steps involved in a typical metabolic tracer study, from the administration of the isotopically labeled compound to the final data analysis and interpretation.
Conclusion
The choice between (¹³C₂,¹⁵N)Glycine and [1,2-¹³C₂]glycine for kinetic studies is contingent upon the specific research question.
-
[1,2-¹³C₂]glycine is a robust tracer for quantifying whole-body glycine flux and its primary catabolic and anabolic pathways, namely decarboxylation and conversion to serine. Its stable carbon-carbon bond ensures the integrity of the tracer as it moves through these metabolic routes.
-
(¹³C₂,¹⁵N)Glycine offers the distinct advantage of simultaneously tracing both the carbon and nitrogen atoms of glycine. This makes it particularly powerful for studies where understanding the fate of the amino group is as critical as that of the carbon skeleton, such as in detailed investigations of glutathione and protein metabolism.
Researchers should carefully consider the specific metabolic pathways they aim to investigate and the analytical capabilities at their disposal when selecting the most appropriate glycine tracer. By leveraging the unique strengths of each of these powerful tools, the scientific community can continue to unravel the complexities of glycine metabolism and its profound implications for human health and disease.
References
- 1. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-(13)C2]glycine and [(2)H3]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping glycine uptake and its metabolic conversion to glutathione in mouse mammary tumors using functional mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to (¹³C₂,¹⁵N)Glycine Tracer Methods for Whole-Body Protein Turnover
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stable isotope tracer methods for measuring whole-body protein turnover (WBPT), with a focus on the validation and application of doubly-labeled (¹³C₂,¹⁵N)Glycine. We will delve into the experimental data, compare its performance with alternative methods, and provide detailed experimental protocols to assist in study design and data interpretation.
Introduction to Whole-Body Protein Turnover and Tracer Methodologies
Whole-body protein turnover is the dynamic process of continuous protein synthesis and breakdown, crucial for maintaining physiological functions. Measuring the rate of this turnover is vital for understanding metabolic responses to nutritional interventions, disease states, and therapeutic agents. Stable isotope tracers are the gold standard for these in vivo measurements. The two primary approaches are the precursor method and the end-product method.
-
Precursor Method: This is often considered the "gold standard" and involves the intravenous infusion of a labeled essential amino acid, such as L-[1-¹³C]leucine.[1] The rate of appearance of the tracer in the plasma is used to calculate protein breakdown, while its incorporation into proteins reflects synthesis. This method provides a direct measure of the kinetics of a specific amino acid.
-
End-Product Method: This less invasive method typically uses an orally or intravenously administered ¹⁵N-labeled amino acid, like ¹⁵N-glycine. The tracer's nitrogen is incorporated into the body's free amino acid pool and subsequently appears in end-products of nitrogen metabolism, primarily urinary urea and ammonia.[1][2] The rate of ¹⁵N excretion in these end-products is used to calculate whole-body nitrogen flux, from which protein synthesis and breakdown are estimated.
The use of a doubly-labeled tracer like (¹³C₂,¹⁵N)Glycine offers the potential to combine the advantages of both carbon and nitrogen labeling, providing a more detailed picture of glycine metabolism and its contribution to whole-body protein turnover.
Comparative Analysis of Tracer Methods
The choice of tracer significantly impacts the measured rates of protein turnover. Below is a comparison of (¹³C₂,¹⁵N)Glycine (based on studies using singly and doubly labeled glycine) with other commonly used tracers.
| Tracer | Methodology | Advantages | Disadvantages | Typical Application |
| (¹³C₂,¹⁵N)Glycine | Precursor & End-Product | - Provides simultaneous information on carbon and nitrogen kinetics.[3] - Can be administered orally, making it less invasive.[2] - Glycine is involved in numerous metabolic pathways. | - The metabolic complexity of glycine can complicate data interpretation. - Discrepancies can arise between urea and ammonia end-products.[2] | - Detailed metabolic studies of glycine flux and its contribution to one-carbon metabolism and protein synthesis.[3] |
| L-[1-¹³C]Leucine | Precursor | - Considered the "gold standard" for its robust and well-validated methodology.[1] - Leucine is an essential amino acid primarily metabolized in muscle. | - Requires intravenous infusion and frequent blood sampling, making it more invasive. - May not fully represent the protein turnover in splanchnic tissues. | - Studies requiring high precision and focusing on muscle protein metabolism. |
| ¹⁵N-Glycine | End-Product | - Minimally invasive with oral administration and urine collection.[2][4] - Suitable for field studies and pediatric populations.[2][4] | - Indirect measurement of protein turnover. - Results can be influenced by the choice of end-product (urea vs. ammonia).[2] - May show wider variation compared to the precursor method. | - Large-scale population studies and research in settings where invasive procedures are challenging.[1][4] |
| [²H₅]Phenylalanine | Precursor | - Phenylalanine is another essential amino acid used for robust precursor-based measurements. | - Similar to ¹³C-Leucine, it requires invasive procedures. | - Comprehensive studies of protein kinetics, often used in conjunction with other tracers. |
| Heavy Water (²H₂O) | In-vivo labeling | - Labels multiple amino acids, providing a broad view of protein synthesis. - Relatively simple administration (in drinking water). | - Slower incorporation into proteins compared to direct amino acid tracers. - Requires complex analytical techniques to measure deuterium enrichment in individual amino acids. | - Long-term studies of protein turnover in preclinical models. |
Quantitative Data Comparison
The following table summarizes representative quantitative data from studies comparing different tracer methodologies for whole-body protein turnover. It is important to note that absolute values can vary depending on the study population, nutritional state, and analytical methods used.
| Study Population | Tracer Method 1 | Protein Synthesis (g/kg/day) | Protein Breakdown (g/kg/day) | Net Balance (g/kg/day) | Tracer Method 2 | Protein Synthesis (g/kg/day) | Protein Breakdown (g/kg/day) | Net Balance (g/kg/day) | Reference |
| Pediatric Thoracic Surgery Patients | ¹⁵N-Glycine (Ammonia end-product, 12h) | 7.1 (5.5-9.0) | 7.1 (5.6-9.0) | -0.34 (-0.47 to -0.30) | ¹⁵N-Glycine (Urea end-product, 24h) | 5.8 (3.8-6.7) | 6.7 (4.5-7.6) | -0.48 (-0.65 to -0.28) | [2] |
| Healthy Men and Women (Fed State) | [1,2-¹³C₂]Glycine | Glycine Flux: 463 ± 55 µmol/kg/h | - | - | [²H₃]Leucine | Leucine Flux: 122 ± 10 µmol/kg/h | - | - | [3] |
| Elderly Fasting Women | ¹⁵N-Glycine | 2.83 ± 0.23 | 3.53 ± 0.22 | -0.70 ± 0.09 | [1-¹³C]Leucine | 2.06 ± 0.11 | 2.50 ± 0.12 | -0.44 ± 0.05 | [5] |
Experimental Protocols
Protocol 1: (¹³C₂,¹⁵N)Glycine Tracer Infusion for Whole-Body Glycine and Protein Turnover
This protocol is based on a study using [1,2-¹³C₂]glycine and [²H₃]leucine to quantify whole-body glycine flux and its conversion to serine.[3] A similar approach can be adapted for a (¹³C₂,¹⁵N)Glycine tracer.
-
Tracer Preparation: Sterile solutions of [1,2-¹³C₂]glycine and a comparator tracer (e.g., [²H₃]leucine) are prepared in 0.9% saline.
-
Subject Preparation: Subjects are studied after an overnight fast. Two intravenous catheters are placed in contralateral arm veins, one for tracer infusion and one for blood sampling.
-
Primed, Constant Infusion: A priming dose of the tracers is administered to rapidly achieve isotopic steady-state, followed by a continuous infusion for a period of 6-9 hours.
-
Blood and Breath Sampling: Blood samples are collected at baseline and at regular intervals throughout the infusion.[3] Breath samples are also collected to measure ¹³CO₂ enrichment, providing an index of glycine oxidation.[3]
-
Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -80°C until analysis.
-
Mass Spectrometric Analysis: Plasma amino acid enrichments are determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculations: Whole-body glycine and leucine fluxes are calculated from the tracer infusion rate and the plateau isotopic enrichment in plasma.[3]
Protocol 2: Single-Dose Oral ¹⁵N-Glycine for Whole-Body Protein Turnover (End-Product Method)
This protocol is a non-invasive method suitable for various clinical and field settings.[2][4]
-
Tracer Administration: A single oral dose of ¹⁵N-glycine (e.g., 2 mg/kg body weight) is administered to the subject.[2]
-
Urine Collection: All urine is collected over a defined period, typically 12 to 24 hours.[2]
-
Sample Processing: The total volume of urine is measured, and aliquots are stored at -20°C.
-
Mass Spectrometric Analysis: The ¹⁵N enrichment in urinary urea and ammonia is measured using isotope ratio mass spectrometry (IRMS).
-
Calculations: Nitrogen flux is calculated based on the cumulative ¹⁵N excretion in the chosen end-product. Protein synthesis and breakdown rates are then derived from the nitrogen flux and total nitrogen excretion.
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of (¹³C₂,¹⁵N)Glycine
Caption: Metabolic pathways of (¹³C₂,¹⁵N)Glycine tracer in the body.
Experimental Workflow for a (¹³C₂,¹⁵N)Glycine Tracer Study
Caption: General experimental workflow for a whole-body protein turnover study.
Conclusion
The (¹³C₂,¹⁵N)Glycine tracer method holds significant promise for detailed investigations of whole-body protein and amino acid metabolism. Its ability to track both the carbon skeleton and the amino nitrogen of glycine provides a richer dataset compared to singly labeled tracers. While the L-[1-¹³C]leucine precursor method remains the gold standard for its precision, the less invasive nature of glycine-based end-product methods makes them invaluable for studies in vulnerable populations and large-scale clinical trials. The choice of the most appropriate tracer and methodology will ultimately depend on the specific research question, the study population, and the available resources. This guide provides the foundational knowledge for researchers to make informed decisions in the design and interpretation of whole-body protein turnover studies.
References
- 1. cambridge.org [cambridge.org]
- 2. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Protein Turnover in the Field: Implications for Military Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Referencing 2D and 3D MAS Correlation Techniques for (¹³C₂,¹⁵N)Glycine Resonance Assignment
In the realm of structural biology and drug development, elucidating the three-dimensional structure of proteins is paramount. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful technique for studying insoluble or non-crystalline biomolecules.[1] A critical and often rate-limiting step in this process is resonance assignment, the process of attributing specific NMR signals to individual atoms within the molecule.[1] For proteins uniformly labeled with (¹³C,¹⁵N), particularly focusing on specific residues like glycine, a combination of 2D and 3D Magic Angle Spinning (MAS) correlation experiments is typically employed to achieve unambiguous assignments.[2] This guide provides a comparative overview of common 2D and 3D MAS NMR techniques for the resonance assignment of (¹³C₂,¹⁵N)Glycine, complete with experimental considerations and workflow visualizations.
Resolving Ambiguity: The Synergy of 2D and 3D Techniques
While 2D correlation spectra provide a foundational map of intra- and inter-residue connections, they often suffer from significant resonance overlap, especially in larger or more complex proteins.[3] This is where 3D correlation experiments become indispensable. By spreading the signals across a third frequency dimension, 3D techniques significantly enhance spectral resolution, allowing for the confident assignment of resonances that would otherwise be ambiguous in 2D spectra.[2][3]
The assignment process typically relies on a suite of complementary 3D ¹³C-detected spectra, including NCOCX, NCACX, and CANCO (or CONCA).[4] These experiments provide both intra-residue correlations (NCACX) and inter-residue correlations (NCOCX and CANCO), which are essential for establishing complete backbone and sidechain connectivities.[4]
Comparative Analysis of Key MAS NMR Experiments
The choice between 2D and 3D experiments, and among the various types of each, depends on a balance of factors including the required level of detail, available instrument time, and sample characteristics. Below is a comparison of commonly used techniques for glycine resonance assignment.
| Experiment | Dimensionality | Correlation Type | Typical Mixing Time | Information Provided | Relative Experiment Time |
| (¹³C,¹³C) DARR | 2D | Through-space ¹³C-¹³C | 20-50 ms (short-range)[5], 100-400 ms (long-range)[3][6] | Intra- and inter-residue ¹³C-¹³C proximities. | Shorter |
| (¹⁵N,¹³C) NCA | 2D | Through-bond ¹⁵N-¹³Cα | N/A (CP-based) | Intra-residue correlation of backbone N and Cα. | Shorter |
| NCACX | 3D | Through-bond ¹⁵N-¹³Cα, Through-space ¹³C-¹³C | DARR/PDSD: 25-200 ms[7] | Correlates N(i) with Cα(i) and other carbons (CX) within the same residue.[8][9] | Longer |
| NCOCX | 3D | Through-bond ¹⁵N-¹³C', Through-space ¹³C-¹³C | DARR/PDSD: ~35 ms[10] | Correlates N(i) with C'(i-1) and other carbons (CX) of the preceding residue.[8][9] | Longer |
| CANCO | 3D | Through-bond Cα-¹⁵N, ¹⁵N-¹³C' | N/A (CP-based) | Provides sequential Cα(i)-N(i)-CO(i-1) connectivity.[11] | Longer |
Note: Experiment times are relative and can vary significantly based on sample concentration, spectrometer field strength, and desired signal-to-noise ratio. For instance, a 2D DARR experiment might take several hours[3], while 3D experiments can require days of acquisition time.[4][12]
Experimental Protocols and Considerations
The successful application of these techniques hinges on the careful optimization of experimental parameters. While specific values will vary, the following provides a general overview of typical conditions.
Sample Preparation: For ssNMR analysis, proteins labeled with ¹³C and ¹⁵N are typically prepared as hydrated pellets by centrifugation and then packed into MAS rotors.[13]
Key Experimental Parameters for a 2D (¹³C,¹³C) DARR Experiment:
-
Spectrometer: 600 MHz or higher is common.
-
Mixing Time: A short mixing time (e.g., 20-50 ms) is used to identify intra-residue correlations, while longer mixing times (e.g., 100-200 ms) are required for inter-residue correlations.[3][5]
-
Acquisition: Several hundred t₁ increments with hundreds of scans per increment are often necessary.[3][5]
Key Experimental Parameters for a 3D NCACX Experiment:
-
¹H-¹⁵N Cross-Polarization (CP): Contact time of around 2 ms.[10]
-
¹⁵N-¹³Cα Selective CP: Adiabatic CP is often used for efficient transfer.[10]
-
¹³C-¹³C Mixing: A DARR or PDSD sequence with a mixing time of approximately 35 ms is common.[10]
-
Recycle Delay: Around 2.3 seconds.[4]
-
Acquisition: The total experimental time can be several days.[4]
Visualizing the Assignment Workflow
The process of resonance assignment is a logical progression, starting with simpler spectra and moving to more complex, higher-dimensional data to resolve ambiguities.
Caption: Workflow for glycine resonance assignment.
The diagram illustrates a typical workflow where initial spin systems for glycine (Cα, C', N) are identified using 2D DARR and NCA spectra. These initial assignments are then used as a starting point for analyzing 3D spectra like NCACX, NCOCX, and CANCO. The 3D experiments resolve ambiguities present in the 2D data and provide the necessary through-bond and through-space correlations to perform a "backbone walk," sequentially connecting adjacent amino acid residues and leading to a final, unambiguous assignment.
Magnetization Transfer Pathways
The following diagrams illustrate the coherence transfer pathways for the key 3D experiments used in sequential assignment.
Caption: NCACX magnetization transfer pathway.
Caption: NCOCX magnetization transfer pathway.
References
- 1. repo.uni-hannover.de [repo.uni-hannover.de]
- 2. Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D 13C-13C-13C Correlation NMR for De Novo Distance Determination of Solid Proteins and Application to a Human Alpha Defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Resonance Assignment of Proteins in MAS NMR by Simultaneous Intra- and Inter-residue 3D Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Nuclear Polarization-Enhanced, Double-Quantum Filtered 13C-13C Dipolar Correlation Spectroscopy of Natural 13C Abundant Bone-Tissue Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. protocols.io [protocols.io]
- 8. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccpn.ac.uk [ccpn.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. 3D DUMAS: Simultaneous Acquisition of Three-Dimensional Magic Angle Spinning Solid-State NMR Experiments of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMRFAM Experiments and Capabilities – National Magnetic Resonance Facility at Madison – UW–Madison [nmrfam.wisc.edu]
- 14. meihonglab.com [meihonglab.com]
A Researcher's Guide: (13C2,15N)Glycine versus 15N-Glycine for Illuminating Nitrogen Metabolism
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this endeavor, and the choice of tracer can significantly impact the depth and clarity of experimental findings. This guide provides a comprehensive comparison of (13C2,15N)Glycine and 15N-Glycine for studying nitrogen metabolism, offering insights into their respective strengths and applications, supported by experimental data and detailed protocols.
Introduction to Isotopic Tracing in Nitrogen Metabolism
Glycine, the simplest amino acid, is a central player in nitrogen metabolism. It serves as a precursor for the synthesis of proteins, purines, glutathione, and other nitrogenous compounds. The use of stable isotopes, suchs as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows researchers to trace the metabolic fate of glycine and quantify the flux through various biosynthetic pathways. While ¹⁵N-glycine has traditionally been the tracer of choice for monitoring nitrogen flow, the dual-labeled (¹³C₂,¹⁵N)Glycine offers the potential for more comprehensive metabolic analysis by simultaneously tracking both the nitrogen and carbon atoms of the glycine molecule.
Core Principles: What Each Tracer Reveals
¹⁵N-Glycine: This tracer is ideal for directly tracking the flow of glycine's amino group nitrogen to other molecules. By monitoring the incorporation of ¹⁵N into downstream metabolites, researchers can qualitatively and quantitatively assess the contribution of glycine to various nitrogen-containing pools. This is particularly useful for studying protein synthesis, nucleotide biosynthesis, and the synthesis of other amino acids.
** (¹³C₂,¹⁵N)Glycine:** The inclusion of two ¹³C atoms in the glycine backbone provides a significant advantage: the ability to simultaneously trace the carbon skeleton of glycine alongside its nitrogen. This dual-labeling strategy allows for a more detailed understanding of glycine's metabolic fate. For instance, it can distinguish between pathways where only the nitrogen is transferred (transamination) and pathways where the entire glycine molecule or its carbon backbone is incorporated into a new product. This is crucial for dissecting complex metabolic networks where carbon and nitrogen metabolism are intricately linked.
Comparative Analysis of Experimental Data
While direct head-to-head comparative studies with quantitative data for both tracers in the same experimental system are limited in publicly available literature, we can infer the strengths of each tracer by examining data from separate studies.
¹⁵N-Glycine in Nitrogen Metabolism
Studies utilizing ¹⁵N-glycine have successfully traced the distribution of glycine's nitrogen to a variety of essential biomolecules. For example, in a study investigating nitrogen metabolism in young men, the oral administration of ¹⁵N-glycine revealed the primary fates of the glycine nitrogen.
Table 1: Distribution of ¹⁵N from Orally Administered ¹⁵N-Glycine in Young Men [1]
| Metabolic Fate | Percentage of ¹⁵N Incorporation |
| Serine | 54% |
| Urea | 20% |
| Glutamine/Glutamate | 15% |
| Alanine | 7% |
| Other Amino Acids | 4% |
This data clearly demonstrates the utility of ¹⁵N-glycine in quantifying the flux of nitrogen from glycine to other key amino acids and metabolic end products.
(¹³C₂,¹⁵N)Glycine: Insights from Carbon and Nitrogen Co-labeling
Table 2: Whole-Body Glycine Flux and Serine Synthesis from [1,2-¹³C₂]Glycine Infusion in Healthy Adults [2]
| Kinetic Parameter | Flux Rate (μmol·kg⁻¹·h⁻¹) |
| Total Glycine Flux | 463 ± 55 |
| Serine Synthesis from Glycine | 193 ± 28 |
| Glycine Decarboxylation | 190 ± 41 |
This study highlights how a ¹³C-labeled glycine can quantify key metabolic rates of its carbon skeleton. A (¹³C₂,¹⁵N)Glycine tracer would enable researchers to simultaneously measure these carbon fluxes alongside the nitrogen distribution shown in Table 1, providing a more complete and integrated view of glycine metabolism.
Experimental Protocols
Protocol 1: Tracing Nitrogen Metabolites using ¹⁵N-Glycine and Mass Spectrometry
This protocol is adapted from a study tracing glycine-derived nitrogen metabolites in A549 cancer cells.[3]
1. Cell Culture and Labeling:
-
Culture A549 cells in standard RPMI-1640 medium.
-
For the labeling experiment, replace the standard medium with a custom RPMI-1640 medium containing ¹⁵N-glycine (98% isotopic purity) at the same concentration as unlabeled glycine.
-
Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹⁵N.
2. Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Perform freeze-thaw cycles or sonication to ensure complete cell lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Preparation and LC-MS/MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Separate metabolites using a reversed-phase C18 column with a gradient elution.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap) capable of distinguishing between ¹⁴N and ¹⁵N isotopologues.
-
Monitor for the expected mass shift of +1 Da for each nitrogen atom incorporated from ¹⁵N-glycine.
Protocol 2: In Vivo Glycine and Serine Kinetics using [1,2-¹³C₂]Glycine Infusion
This protocol is based on a study that quantified glycine flux and its conversion to serine in healthy human subjects.[2] A similar protocol could be adapted for (¹³C₂,¹⁵N)Glycine.
1. Subject Preparation and Tracer Infusion:
-
Subjects are studied in a post-absorptive state after an overnight fast.
-
A primed, constant intravenous infusion of [1,2-¹³C₂]glycine is administered. The priming dose helps to rapidly achieve isotopic steady-state.
-
The infusion is maintained for a period of several hours (e.g., 9 hours).
2. Sample Collection:
-
Blood samples are collected at regular intervals throughout the infusion period.
-
Breath samples are also collected to measure the enrichment of ¹³CO₂ from glycine decarboxylation.
3. Sample Processing and Analysis:
-
Plasma is separated from blood samples by centrifugation.
-
Plasma amino acids are derivatized for analysis by gas chromatography-mass spectrometry (GC-MS).
-
The isotopic enrichment of glycine, serine, and other relevant metabolites is determined by monitoring the mass-to-charge ratios of the derivatized compounds.
-
Breath ¹³CO₂ enrichment is measured using isotope ratio mass spectrometry (IRMS).
4. Kinetic Modeling:
-
The isotopic enrichment data is used in conjunction with established kinetic models to calculate rates of glycine appearance (flux), its conversion to serine, and its rate of decarboxylation.
Visualization of Metabolic Pathways and Experimental Workflows
Glycine's Central Role in Nitrogen Metabolism
Caption: Key metabolic fates of glycine in nitrogen metabolism.
Experimental Workflow for Stable Isotope Tracing
Caption: General workflow for a stable isotope tracing experiment.
Conclusion: Selecting the Optimal Tracer
The choice between (¹³C₂,¹⁵N)Glycine and ¹⁵N-Glycine ultimately depends on the specific research question.
-
For focused studies on nitrogen flow and contribution to nitrogenous compounds, ¹⁵N-Glycine is a robust and cost-effective choice. It provides clear, interpretable data on the distribution of glycine's nitrogen.
-
For a more comprehensive understanding of glycine's metabolic fate, including the interplay between its carbon and nitrogen atoms, (¹³C₂,¹⁵N)Glycine is the superior tool. The ability to simultaneously trace both elements provides a more detailed and integrated picture of metabolic pathways, enabling the dissection of complex networks and the identification of subtle metabolic shifts that might be missed with a single-isotope tracer.
By carefully considering the experimental goals and the information that each tracer can provide, researchers can select the most appropriate tool to advance their understanding of the intricate world of nitrogen metabolism.
References
- 1. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the precision of metabolic flux analysis with different (13C_2_,15N)Glycine concentrations
For researchers, scientists, and drug development professionals, deciphering the complex web of cellular metabolism is paramount to understanding disease and developing effective therapeutics. Metabolic Flux Analysis (MFA) stands as a cornerstone technique in this endeavor, providing a quantitative snapshot of the rates of metabolic reactions. The precision of these measurements, however, is critically dependent on the experimental design, particularly the choice and concentration of the isotopic tracer. This guide offers a comprehensive evaluation of how varying concentrations of the dual-labeled tracer, (13C2,15N)Glycine, can impact the precision of metabolic flux analysis.
The Impact of Tracer Concentration on Flux Precision: A Quantitative Overview
The concentration of the supplied (13C2,15N)Glycine tracer directly influences the isotopic enrichment of glycine and all subsequent metabolites in its metabolic network. Higher tracer concentrations generally lead to higher enrichment, which can improve the analytical precision of mass spectrometry measurements and, consequently, the precision of the calculated metabolic fluxes.
Below is a table summarizing the hypothetical, yet expected, impact of different (13C2,15N)Glycine tracer concentrations on the precision of key metabolic fluxes. The precision is represented by the 95% confidence intervals for flux values, where smaller intervals indicate higher precision. These values are illustrative and would need to be empirically determined for a specific biological system.
| (13C2,15N)Glycine Concentration | Glycine Uptake Flux (95% CI) | Serine Biosynthesis Flux (95% CI) | One-Carbon Unit Flux (95% CI) |
| Low (e.g., 10% of physiological conc.) | 100 ± 15 | 45 ± 10 | 30 ± 8 |
| Medium (e.g., 50% of physiological conc.) | 100 ± 8 | 45 ± 5 | 30 ± 4 |
| High (e.g., 100% of physiological conc.) | 100 ± 4 | 45 ± 2.5 | 30 ± 2 |
Note: The flux values are presented as normalized relative rates for illustrative purposes. The confidence intervals (CI) are representative of the expected precision achievable with each tracer concentration for the specified pathway.
Experimental Protocol for Metabolic Flux Analysis with (13C2,15N)Glycine
This protocol outlines the key steps for conducting a steady-state metabolic flux analysis experiment using (13C2,15N)Glycine.
1. Cell Culture and Media Preparation:
-
Culture cells of interest in a standard, complete growth medium to the desired confluence in multiple replicate flasks or plates.
-
Prepare a labeling medium that is identical to the standard medium but with unlabeled glycine replaced by the desired concentration of (13C2,15N)Glycine. Ensure all other nutrient concentrations remain the same.
2. Isotopic Labeling:
-
Aspirate the standard medium from the cell cultures.
-
Gently wash the cells with phosphate-buffered saline (PBS) to remove any residual unlabeled glycine.
-
Add the pre-warmed (13C2,15N)Glycine-containing labeling medium to the cells.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time is dependent on the cell type and the turnover rates of the metabolites of interest and should be determined empirically through a time-course experiment (e.g., sampling at 8, 16, and 24 hours).
3. Metabolite Extraction:
-
At the desired time point, rapidly quench metabolism to halt enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately adding an ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the samples at a high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
4. Analytical Measurement:
-
Analyze the isotopic enrichment of key metabolites in the extracts using a mass spectrometer, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
The mass isotopomer distributions (MIDs) of glycine, serine, and other related metabolites will be determined.
5. Flux Calculation and Analysis:
-
Utilize a metabolic flux analysis software package (e.g., INCA, Metran, WUFLUX) to calculate the intracellular fluxes.
-
The software will use the measured MIDs, along with a stoichiometric model of the relevant metabolic network and any measured extracellular fluxes (e.g., glycine uptake, lactate secretion), to estimate the intracellular flux distribution.
-
Perform a statistical analysis to determine the goodness-of-fit of the model and to calculate the confidence intervals for the estimated fluxes.
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the metabolic context, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to D-Glucose-13C2,d2 and (13C2,15N)Glycine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamic nature of biochemical pathways. The selection of an appropriate tracer is paramount and is dictated by the specific biological question under investigation. This guide provides a comprehensive and objective comparison of two powerful metabolic tracers: D-Glucose-13C2,d2 and (13C2,15N)Glycine. By presenting experimental data, detailed methodologies, and clear visualizations, this document aims to empower researchers to make informed decisions for their metabolic flux analysis (MFA) and tracer studies.
At a Glance: Key Distinctions and Primary Applications
The fundamental difference between D-Glucose-13C2,d2 and (13C2,15N)Glycine lies in the metabolic pathways they are designed to interrogate. D-Glucose-13C2,d2 is a cornerstone for probing central carbon metabolism, tracking the fate of glucose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3][4][5] In contrast, (13C2,15N)Glycine is a specialized tracer for investigating glycine and nitrogen metabolism, providing critical insights into pathways such as purine and glutathione biosynthesis.[6]
Quantitative Data Summary
The following tables summarize the key characteristics and typical experimental parameters for each tracer.
Table 1: Tracer Characteristics and Applications
| Feature | D-Glucose-13C2,d2 | (13C2,15N)Glycine |
| Isotopes | Carbon-13 (¹³C), Deuterium (²H) | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) |
| Primary Entry Point | Glycolysis (as Glucose-6-Phosphate) | Glycine/Serine Metabolism |
| Primary Pathways Traced | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Fatty Acid Synthesis[1][2][3][7] | Purine Synthesis, Glutathione Synthesis, Serine Biosynthesis, One-Carbon Metabolism[6] |
| Key Advantage | Provides a global view of central carbon metabolism and the interplay between major energy-producing pathways.[4][8] | Directly traces nitrogen flow and the contribution of glycine to nucleotide and antioxidant biosynthesis.[6] |
| Primary Application | General metabolic flux analysis, studying energy metabolism, investigating the Warburg effect in cancer cells.[4] | Investigating nucleotide metabolism, amino acid biosynthesis, and cellular redox homeostasis.[6] |
| Limitations | Provides limited direct information on nitrogen metabolism or specific amino acid pathways not directly linked to central carbon metabolism. | Provides limited information on central carbon metabolism pathways like glycolysis and the TCA cycle. |
Table 2: Typical Experimental Parameters for Cell Culture Studies
| Parameter | D-Glucose-13C2,d2 | (13C2,15N)Glycine |
| Typical Concentration | Matched to the glucose concentration in standard culture medium (e.g., 5-25 mM) | Matched to the glycine concentration in standard culture medium or supplemented as needed |
| Labeling Duration | Varies from minutes to 24 hours, depending on the desired level of isotopic steady state.[2] | Typically several hours to reach steady-state labeling in downstream metabolites. |
| Analytical Platforms | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][7] | High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (HRMS²), LC-MS.[6] |
Metabolic Pathways and Experimental Workflow
To visualize the flow of these tracers through cellular metabolism, the following diagrams illustrate their distinct entry points and the key pathways they illuminate.
Caption: Metabolic fate of D-Glucose-13C2,d2.
Caption: Metabolic fate of (13C2,15N)Glycine.
Caption: General experimental workflow for stable isotope tracer studies.
Experimental Protocols
The following are generalized protocols for stable isotope tracing experiments in cultured mammalian cells. These should be adapted based on specific cell types and experimental goals.
Protocol 1: D-Glucose-13C2,d2 Labeling for Central Carbon Metabolism Analysis
Objective: To quantify the relative flux through glycolysis and the pentose phosphate pathway.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium
-
Glucose-free version of the standard medium
-
D-Glucose-13C2,d2 (e.g., [1,2-¹³C₂]glucose)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency.
-
Medium Exchange: Aspirate the standard medium and wash the cells once with glucose-free medium.
-
Isotope Labeling: Add pre-warmed culture medium containing D-Glucose-13C2,d2 at the desired concentration (e.g., 25 mM). Incubate for a time course determined by preliminary experiments to approach isotopic steady state (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells once with ice-cold PBS.[9]
-
Immediately add 1 mL of ice-cold 80% methanol to each well.[9]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[9]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.[9]
-
-
Sample Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS or GC-MS analysis.
-
Data Analysis: Correct the raw data for the natural abundance of ¹³C. Utilize software for metabolic flux analysis to calculate the rates of metabolic reactions.[8]
Protocol 2: (13C2,15N)Glycine Labeling for Nitrogen and One-Carbon Metabolism Analysis
Objective: To trace the incorporation of glycine's carbon and nitrogen into purines and glutathione.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium
-
Glycine-free version of the standard medium
-
(13C2,15N)Glycine
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency.
-
Medium Exchange: Aspirate the standard medium and wash the cells once with glycine-free medium.
-
Isotope Labeling: Add pre-warmed culture medium containing (13C2,15N)Glycine at a concentration that mimics physiological levels. Incubate for a duration sufficient to observe labeling in downstream metabolites like ATP and glutathione (e.g., 6-24 hours).
-
Metabolism Quenching and Metabolite Extraction: Follow steps 4a-4e as described in Protocol 1.
-
Sample Analysis: Analyze the samples by high-resolution LC-MS to accurately determine the mass shifts due to ¹³C and ¹⁵N incorporation.
-
Data Analysis: Identify and quantify metabolites containing ¹³C and/or ¹⁵N derived from the glycine tracer. The mass shift will indicate the number of atoms incorporated from the tracer. For example, the incorporation of the ¹⁵N atom into purines can be tracked by observing an M+1 peak.[6]
Conclusion: Selecting the Right Tracer for Your Research
The choice between D-Glucose-13C2,d2 and (13C2,15N)Glycine is fundamentally driven by the metabolic pathways of interest.
-
D-Glucose-13C2,d2 is the tracer of choice for a comprehensive analysis of central carbon metabolism. It is particularly powerful for dissecting the relative contributions of glycolysis and the pentose phosphate pathway to cellular bioenergetics and biosynthesis.[2][3]
-
(13C2,15N)Glycine offers a more targeted approach, providing invaluable insights into nitrogen metabolism, one-carbon unit transfer, and the synthesis of essential molecules like purines and glutathione.[6]
In many instances, these tracers can be used in parallel experiments to generate a more holistic view of cellular metabolism. By understanding their distinct applications and employing rigorous experimental design, researchers can leverage the power of stable isotope tracing to uncover novel insights into the metabolic underpinnings of health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Accuracy of Protein Quantification with (13C2,15N)Glycine versus SILAC
For the discerning researcher, scientist, and drug development professional, the precise quantification of protein expression is paramount to unraveling complex biological processes and accelerating therapeutic innovation. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has long been a gold standard for its accuracy in relative protein quantification. This guide provides an objective comparison between the well-established SILAC methodology, traditionally employing labeled arginine and lysine, and an alternative metabolic labeling strategy using (13C2,15N)Glycine. This comparison is supported by available experimental data and detailed protocols to inform your experimental design.
Introduction to Metabolic Labeling for Quantitative Proteomics
Metabolic labeling is a powerful technique where cells are cultured in media containing stable isotope-labeled amino acids.[1][2][3] These "heavy" amino acids are incorporated into newly synthesized proteins. When a "heavy" labeled cell population is compared to a "light" (unlabeled) population, the relative protein abundance can be accurately determined by mass spectrometry.[3] The key advantage of this in vivo labeling is that the different cell populations can be combined at an early stage of the experimental workflow, minimizing quantitative errors that can be introduced during sample preparation.[4][5]
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) is the most common metabolic labeling method and typically utilizes stable isotope-labeled versions of arginine (Arg) and lysine (Lys).[4][6] The rationale for using these two amino acids is that trypsin, the most commonly used enzyme in proteomics for protein digestion, cleaves specifically at the C-terminus of arginine and lysine residues. This ensures that the vast majority of tryptic peptides will contain a label, allowing for broad proteome coverage in quantitative analysis.[6]
An alternative approach is to use other labeled amino acids, such as (13C2,15N)Glycine . Glycine is a small and metabolically active amino acid. While less conventional for global protein quantification than Arg/Lys SILAC, glycine labeling can be advantageous in specific contexts, such as studying glycine metabolism or the turnover of proteins rich in this amino acid.
Performance Comparison: Accuracy and Precision
Studies have shown that SILAC is a highly accurate and precise quantitative method.[5] The early mixing of labeled and unlabeled samples is a major contributor to its high reproducibility.[5] For instance, one study comparing SILAC with chemical labeling methods found that SILAC improves both the precision and repeatability of quantification.[5] Another study demonstrated that with data-independent acquisition (DIA), the quantitative accuracy and precision of SILAC can be improved by an order of magnitude.[7] It is important to note that the accuracy of quantification can be affected by factors such as incomplete incorporation of the stable isotope label.[8]
While specific quantitative data for the accuracy of global protein quantification using (13C2,15N)Glycine is sparse, the principles of metabolic labeling suggest that it can also provide accurate quantification. However, the metabolic fate of glycine is more complex than that of arginine and lysine. Glycine is a precursor for the synthesis of other molecules, including serine, which could lead to label scrambling and potentially impact quantitative accuracy if not carefully controlled and accounted for.[9]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of each method based on available data for SILAC and theoretical considerations for glycine labeling.
| Feature | SILAC ((13C6,15N4)Arginine & (13C6,15N2)Lysine) | (13C2,15N)Glycine Labeling |
| Principle | Metabolic incorporation of "heavy" arginine and lysine into proteins.[4][6] | Metabolic incorporation of "heavy" glycine into proteins. |
| Typical Application | Global relative protein quantification.[3] | Potentially for studying glycine-rich proteins or glycine metabolism. |
| Reported Accuracy | High. Ratios are generally accurate, though some underestimation at very high fold changes has been observed.[8] | Not extensively documented for global proteomics. Potential for label scrambling could affect accuracy.[9] |
| Reported Precision (CV) | Low. The early mixing of samples significantly reduces experimental variability.[5] | Not well-documented. Expected to be similar to other metabolic labeling techniques if label incorporation is complete and stable. |
| Proteome Coverage | High, as trypsin digestion ensures most peptides contain either arginine or lysine.[6] | Potentially lower and biased towards glycine-containing peptides. |
| Potential for Metabolic Conversion | Arginine can be converted to proline, which requires careful consideration during data analysis.[8] | Glycine is a central metabolite and can be converted to other amino acids (e.g., serine), leading to potential label scrambling.[9] |
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible results in quantitative proteomics.
Experimental Protocol: SILAC with Labeled Arginine and Lysine
This protocol describes a standard SILAC experiment for comparing two cell populations (e.g., control vs. treated).
1. Cell Culture and Metabolic Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a SILAC-specific medium (e.g., DMEM for SILAC) supplemented with normal ("light") L-arginine and L-lysine.
-
For the "heavy" population, use the same SILAC medium supplemented with stable isotope-labeled L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine) and L-lysine (e.g., ¹³C₆,¹⁵N₂-L-lysine).
-
Grow the cells for at least five to six cell divisions to ensure complete incorporation (>95%) of the labeled amino acids.[4]
-
Verify the incorporation efficiency by mass spectrometry of a small sample of protein from the "heavy" population.
2. Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., the "heavy" population) while maintaining the other as a control (the "light" population).
3. Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Wash the cells with ice-cold PBS.
-
Determine the cell number or protein concentration for each population.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Digestion:
-
Reduce disulfide bonds in the protein lysate with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
5. Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
6. Data Analysis:
-
Use a software package such as MaxQuant to identify and quantify the "light" and "heavy" peptide pairs.[4]
-
The ratio of the intensities of the "heavy" to "light" peptides corresponds to the relative abundance of the protein between the two conditions.
Experimental Protocol: Metabolic Labeling with (13C2,15N)Glycine
This protocol outlines a general procedure for using (13C2,15N)Glycine for protein quantification. Note: This is a more specialized technique, and optimization for your specific cell line and experimental goals is crucial.
1. Cell Culture and Metabolic Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a custom medium that allows for controlled supplementation of glycine.
-
For the "heavy" population, use the same medium supplemented with (13C2,15N)Glycine.
-
The duration of labeling required for complete incorporation will need to be determined empirically, as glycine metabolism can be complex.[9] Monitor incorporation efficiency by mass spectrometry.
2. Experimental Treatment, Harvesting, and Lysis:
-
Follow the same procedures as described in the SILAC protocol (steps 2 and 3).
3. Protein Digestion:
-
Follow the same procedure as described in the SILAC protocol (step 4). As trypsin is still the standard, peptides without glycine will not be directly quantified by this method.
4. Peptide Cleanup and Mass Spectrometry Analysis:
-
Follow the same procedure as described in the SILAC protocol (step 5).
5. Data Analysis:
-
The data analysis workflow is similar to SILAC, but the software must be configured to search for and quantify peptide pairs with the mass shift corresponding to the incorporation of (13C2,15N)Glycine. Careful analysis is required to identify and potentially exclude peptides where the label may have been metabolically converted to other amino acids.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams depict the workflows for both SILAC and (13C2,15N)Glycine labeling.
SILAC Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. SILAC 代谢标记系统 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
A Comparative Guide: Unraveling Glycine Metabolism Through Experimental Tracers and Computational Models
For researchers, scientists, and drug development professionals, understanding the intricate metabolic rewiring in disease states is paramount. This guide provides an objective comparison of experimental results obtained using the stable isotope tracer (13C₂,¹⁵N)Glycine with predictions from computational metabolic models. By integrating experimental data with in silico approaches, a more comprehensive picture of cellular metabolism can be achieved, paving the way for novel therapeutic strategies.
Stable isotope tracing, a powerful technique to track the fate of atoms through metabolic pathways, offers a dynamic view of cellular function. (13C₂,¹⁵N)Glycine, with its labeled carbon and nitrogen atoms, is an invaluable tool for dissecting the complex network of glycine and one-carbon metabolism, which is often dysregulated in diseases like cancer.[1] Computational metabolic models, on the other hand, provide a systemic framework to simulate and predict metabolic fluxes across the entire cellular network.[2] This guide delves into the comparison of these two powerful approaches, highlighting their synergies and discrepancies.
Quantitative Comparison of Metabolic Fluxes
Metabolic flux analysis (MFA) is a key technique used to quantify the rates of metabolic reactions. When cells are cultured in the presence of (13C₂,¹⁵N)Glycine, the labeled isotopes are incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites using techniques like mass spectrometry, the fluxes through different pathways can be calculated.[3] These experimentally determined fluxes can then be compared with the flux distributions predicted by computational models, such as genome-scale metabolic models (GEMs), under similar simulated conditions.
Below is a comparative table summarizing hypothetical, yet representative, quantitative data from a (13C₂,¹⁵N)Glycine tracer experiment in a cancer cell line versus predictions from a corresponding computational metabolic model. Such comparisons are crucial for model validation and for identifying areas where our understanding of metabolic networks may be incomplete.[2]
| Metabolic Flux | Experimental Measurement (13C₂,¹⁵N)Glycine MFA (Relative Flux) | Computational Model Prediction (FBA) (Relative Flux) |
| Glycine uptake | 100 (normalized) | 100 (normalized) |
| Serine synthesis from glycine | 45 ± 5 | 50 |
| Glycine cleavage system (GCS) | 25 ± 4 | 20 |
| One-carbon unit contribution to purine synthesis | 15 ± 3 | 18 |
| One-carbon unit contribution to thymidylate synthesis | 10 ± 2 | 12 |
| Glycine incorporation into glutathione | 5 ± 1 | 4 |
Note: The values presented are illustrative and would vary depending on the specific cell line, experimental conditions, and computational model used.
Experimental Protocol: (13C₂,¹⁵N)Glycine Isotope Tracing
A meticulously designed experimental protocol is fundamental for obtaining accurate and reproducible metabolic flux data.[4]
1. Cell Culture and Isotope Labeling:
-
Culture cancer cells in a defined medium to ensure precise control over nutrient concentrations.
-
On the day of the experiment, replace the standard medium with an identical medium containing (13C₂,¹⁵N)Glycine at a known concentration.
-
Incubate the cells for a sufficient period to achieve both metabolic and isotopic steady state, which is typically determined empirically.[4]
2. Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to halt enzymatic reactions. This is often achieved by aspirating the medium and adding an ice-cold solvent, such as 80% methanol.
-
Harvest the cells and extract the intracellular metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites involved in glycine and one-carbon metabolism.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes to determine the fractional enrichment of each mass isotopomer.
-
Utilize a computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the experimental MIDs to a metabolic network model.[5]
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing complex biological processes. Below are Graphviz diagrams illustrating a key signaling pathway involving glycine and the general workflows for experimental and computational analysis.
Caption: Glycine metabolism and its contribution to one-carbon pathways.
Caption: Experimental workflow for (13C₂,¹⁵N)Glycine metabolic flux analysis.
Caption: Computational workflow for predicting metabolic fluxes using FBA.
Bridging the Gap: The Power of Integration
The comparison of experimental data from (13C₂,¹⁵N)Glycine tracing with computational models is a powerful approach for a systems-level understanding of metabolism. Discrepancies between experimental results and model predictions can highlight gaps in our knowledge of metabolic pathways, identify novel enzymatic activities, and refine the predictive power of in silico models.[6] Conversely, computational models can aid in the design of more informative isotope tracing experiments.[7] By iteratively refining both experimental and computational approaches, researchers can build increasingly accurate and predictive models of cellular metabolism, ultimately accelerating the discovery of new therapeutic targets for complex diseases.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling cancer metabolism on a genome scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System [isotope.com]
- 7. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
Safety Operating Guide
Proper Disposal of (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine, a stable isotope-labeled amino acid.
The key principle governing the disposal of stable isotope-labeled compounds is that the disposal protocol is determined by the chemical hazards of the parent molecule, not the isotopes themselves.[1][2] In this case, the parent compound is glycine. The stable isotopes, Carbon-13 (13C) and Nitrogen-15 (15N), are not radioactive and therefore do not necessitate special radiological handling or disposal.[1][3][4]
Glycine is generally not considered a hazardous substance according to the US OSHA Hazard Communication Standard.[5][6] However, as with all laboratory chemicals, it must be handled with care and disposed of responsibly.[6][7]
Core Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for glycine.[8] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Handling should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation.[1][8]
Quantitative Data Summary
The following table summarizes key quantitative data for glycine, the parent compound of (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine.
| Property | Value | Source |
| Chemical Formula | C₂H₅NO₂ | [5] |
| Molecular Weight | 75.07 g/mol | [5][9] |
| Appearance | White crystalline powder | [5][6][9] |
| Melting Point | 233 °C (decomposes) | [5][9] |
| Solubility in Water | Soluble | [5][6] |
| LD50 (Oral, Rat) | 7930 mg/kg | [5][6][9] |
| pH (5% aq. solution) | 5.9-6.4 | [5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine is through a licensed chemical waste disposal service.[10] Do not dispose of this compound down the drain or in regular trash.[11]
Experimental Protocol: Waste Collection and Segregation
Objective: To safely collect and segregate (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine waste for proper disposal.
Methodology:
-
Waste Identification: Identify all waste streams containing (
ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine. This includes unused product, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.[1] -
Waste Segregation: Collect all (
ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine waste separately from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Do not mix with general laboratory trash.[3] -
Container Selection: Use a designated, leak-proof, and sealable container suitable for solid chemical waste.[8][12]
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "(
ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine", and any associated hazards (though glycine has low toxicity, proper labeling is crucial).[1] -
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be well-ventilated and away from incompatible materials.[1]
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup and disposal through your EHS department or a certified chemical waste disposal contractor.[8][10]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine.
Caption: Disposal workflow for (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine.
In the event of a small spill, the material should be carefully swept up to avoid generating dust and placed in the designated waste container.[9] The spill area should then be cleaned with water and the cleaning materials also disposed of as chemical waste.[9] For large spills, follow your institution's emergency procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. chempep.com [chempep.com]
- 5. fishersci.com [fishersci.com]
- 6. Glycine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. isotope.com [isotope.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. kingcounty.gov [kingcounty.gov]
Essential Safety and Logistics for Handling (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine, a non-radioactive, isotopically labeled amino acid. Adherence to these procedures will minimize risk and support the integrity of your research.
While (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine is not classified as a hazardous substance, proper personal protective equipment (PPE) and handling procedures are necessary to mitigate potential mild irritation and maintain a safe laboratory environment.[1][2] The toxicological properties are presumed to be similar to unlabeled glycine, which is generally recognized as safe.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or chemical safety goggles to prevent eye contact with dust particles.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Use impervious gloves, such as nitrile or latex, to prevent skin contact.[3][5] Dispose of contaminated gloves after use.[4] |
| Body Protection | Laboratory Coat | A clean, long-sleeved lab coat is required to protect skin and clothing.[1] |
| Respiratory Protection | Dust Mask/Respirator | In situations where dust may be generated, a dust respirator (e.g., N95) should be used to prevent inhalation.[6][7] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Use in a well-ventilated area.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Minimize dust generation when weighing and transferring the compound.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[4] Avoid eating, drinking, or smoking in the laboratory area.
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[3][6]
Disposal Plan
Dispose of (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
Step-by-Step Disposal:
-
Collection: Collect waste material in a suitable, properly labeled container.[1][6]
-
Spill Cleanup: In case of a spill, sweep or vacuum the material and place it into a designated disposal container.[3] Avoid generating dust.[3]
-
Final Disposal: Consult your institution's environmental health and safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.
Experimental Workflow: Handling and Disposal of (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine
Caption: Workflow for the safe handling and disposal of (ngcontent-ng-c1205671314="" class="ng-star-inserted">13C_2,15N)Glycine.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
